molecular formula C7H12 B074748 Methylenecyclohexane CAS No. 1192-37-6

Methylenecyclohexane

Número de catálogo: B074748
Número CAS: 1192-37-6
Peso molecular: 96.17 g/mol
Clave InChI: YULMNMJFAZWLLN-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methylenecyclohexane is a valuable cyclic alkene intermediate extensively utilized in organic synthesis and materials science research. Its primary research value lies in the presence of an exocyclic methylene group, which serves as a highly reactive site for a variety of chemical transformations, including hydrogenation, hydrohalogenation, epoxidation, and cycloaddition reactions. This compound is frequently employed as a model substrate in catalytic hydrogenation studies to investigate catalyst efficacy and selectivity for the reduction of alkenes. Furthermore, its structure makes it a key precursor in polymer science, where it acts as a monomer or co-monomer in ring-opening metathesis polymerization (ROMP) and other polymerization techniques to develop novel polymeric materials with specific properties. In synthetic organic chemistry, this compound is a fundamental building block for the construction of more complex cyclohexane-derived structures and is used in mechanistic studies to explore reaction pathways and stereo-electronics. Researchers also value its role in the development of new synthetic methodologies and as a standard in analytical chemistry for chromatographic and spectroscopic analysis.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

methylidenecyclohexane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YULMNMJFAZWLLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4061595
Record name Methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1192-37-6
Record name Methylenecyclohexane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1192-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methylenecyclohexane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001192376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methylenecyclohexane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73918
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cyclohexane, methylene-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Methylenecyclohexane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4061595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methylenecyclohexane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.412
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Methylenecyclohexane
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ET4NT9H9LB
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

synthesis of methylenecyclohexane using Wittig reaction mechanism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methylenecyclohexane via the Wittig Reaction

Abstract

The Wittig reaction stands as a cornerstone of modern organic synthesis, providing a reliable and versatile method for the formation of carbon-carbon double bonds. Its discovery by Georg Wittig in 1954, for which he was awarded the Nobel Prize in Chemistry in 1979, revolutionized the synthesis of alkenes from carbonyl compounds.[1] This technical guide provides a comprehensive overview of the synthesis of this compound from cyclohexanone using the Wittig reaction. It details the underlying mechanism, provides in-depth experimental protocols, summarizes key quantitative data, and offers visual representations of the process for researchers, scientists, and professionals in drug development. A principal advantage of this method is that the location of the newly formed double bond is absolutely fixed, avoiding the mixture of isomers often produced in classical elimination reactions.[2]

Core Reaction Mechanism

The Wittig reaction proceeds in two primary stages: the formation of a phosphorus ylide (the Wittig reagent) and the subsequent reaction of this ylide with a carbonyl compound. In this specific synthesis, methylenetriphenylphosphorane is the ylide of choice, which reacts with cyclohexanone to yield this compound and triphenylphosphine oxide. The strong P=O double bond formed in the byproduct provides the thermodynamic driving force for the reaction.[2]

Stage 1: Ylide Formation The process begins with the quaternization of a phosphine, typically triphenylphosphine, with an alkyl halide. For the synthesis of this compound, methyltriphenylphosphonium bromide is used. This phosphonium salt is then deprotonated at the carbon adjacent to the phosphorus atom by a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH), to generate the nucleophilic phosphorus ylide, methylenetriphenylphosphorane.[1][2][3]

Stage 2: Olefination The carbon of the ylide acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of cyclohexanone. This nucleophilic addition leads to the formation of a betaine intermediate. The betaine subsequently cyclizes to form a four-membered ring intermediate known as an oxaphosphetane. This oxaphosphetane is unstable and rapidly decomposes in a reverse [2+2] cycloaddition to yield the final products: the desired alkene (this compound) and triphenylphosphine oxide.[3]

Wittig_Mechanism Wittig Reaction Mechanism for this compound Synthesis cluster_ylide Ylide Formation cluster_reaction Reaction with Carbonyl Salt Methyltriphenylphosphonium Bromide [Ph3P+CH3]Br- Ylide Methylenetriphenylphosphorane (Ylide) Ph3P=CH2 Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Ketone Cyclohexanone Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Alkene This compound Oxaphosphetane->Alkene Decomposition Byproduct Triphenylphosphine Oxide Ph3P=O Oxaphosphetane->Byproduct

Caption: Overall reaction mechanism showing ylide formation followed by the Wittig olefination.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of this compound, adapted from established procedures.[4][5] All operations should be conducted under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials and Reagents
  • Methyltriphenylphosphonium bromide (C₁₉H₁₈BrP)

  • Cyclohexanone (C₆H₁₀O), freshly distilled

  • Anhydrous solvent (e.g., diethyl ether, THF, or DMSO)

  • Strong base (e.g., n-butyllithium in hexane, sodium hydride as a 60% dispersion in oil, or sodium amide)

  • Calcium chloride (for drying)

  • Standard laboratory glassware (three-necked flask, reflux condenser, addition funnel, etc.)

  • Magnetic or mechanical stirrer

Part A: Preparation of the Wittig Reagent (Ylide)

This procedure describes the in situ generation of methylenetriphenylphosphorane.

  • Apparatus Setup: Assemble a 500-mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a reflux condenser topped with a nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried and cooled under a stream of dry nitrogen.[4]

  • Reagent Addition: Charge the flask with 35.7 g (0.10 mole) of methyltriphenylphosphonium bromide and 200 mL of anhydrous diethyl ether.[4]

  • Base Addition: While stirring the suspension, cautiously add 0.10 mole of n-butyllithium solution via the addition funnel over a 5-10 minute period.[4] The formation of the ylide is often accompanied by a distinct color change, typically to yellow or orange.[5]

  • Ylide Formation: Stir the resulting mixture at room temperature for 1-2 hours to ensure complete formation of the ylide.[5]

Part B: Synthesis of this compound
  • Carbonyl Addition: Add 10.8 g (0.11 mole) of freshly distilled cyclohexanone dropwise to the ylide solution.[4] The solution will typically become colorless as a white precipitate of triphenylphosphine oxide forms.[4]

  • Reaction: Heat the mixture to reflux and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[4] Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Cool the reaction mixture to room temperature. Remove the precipitated triphenylphosphine oxide by suction filtration and wash the solid with 100 mL of diethyl ether.[4]

  • Extraction: Combine the ethereal filtrates and transfer to a separatory funnel. Wash successively with 100-mL portions of water until the aqueous layer is neutral, followed by a wash with brine.[4][5]

  • Drying: Dry the organic layer over anhydrous calcium chloride or magnesium sulfate.[4][5]

Part C: Purification
  • Solvent Removal: Filter off the drying agent and carefully remove the diethyl ether by distillation. An 80-cm column packed with glass helices is recommended for efficient separation.[4]

  • Final Purification: Purify the crude residue by fractional distillation or column chromatography on silica gel (using a non-polar eluent like hexanes) to obtain pure this compound.[4][5]

Experimental_Workflow Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification A1 Assemble Dry Glassware under Nitrogen A2 Add Phosphonium Salt & Anhydrous Ether A1->A2 B1 Add Strong Base (n-BuLi) to form Ylide A2->B1 B2 Add Cyclohexanone Dropwise B1->B2 B3 Heat to Reflux (Overnight) B2->B3 C1 Cool to RT & Filter (Remove Ph3P=O) B3->C1 C2 Wash Filtrate with Water & Brine C1->C2 C3 Dry Organic Layer (e.g., CaCl2) C2->C3 D1 Remove Solvent (Distillation) C3->D1 D2 Purify Product (Fractional Distillation) D1->D2 D3 Characterize Product (NMR, IR, GC-MS) D2->D3

Caption: A step-by-step workflow for the synthesis, workup, and purification of this compound.

Quantitative Data

The yield and physical properties of this compound can vary based on the specific reaction conditions employed.

Reaction Conditions and Yields

Different combinations of base and solvent significantly impact the reaction efficiency. The use of dimethyl sulfoxide (DMSO) as a solvent with a base like methylsulfinyl carbanion has been shown to proceed more rapidly and result in superior yields compared to ethereal solvents.[4]

ParameterProcedure 1 (Ether)Procedure 2 (DMSO)
Reactants
Methyltriphenylphosphonium bromide0.10 mole (35.7 g)Not specified, but similar scale
Cyclohexanone0.11 mole (10.8 g)Not specified, but similar scale
Base n-Butyllithium (0.10 mole)Methylsulfinyl carbanion
Solvent Anhydrous EtherDimethyl Sulfoxide (DMSO)
Reaction Time Reflux overnightNot specified, but noted as faster
Reported Yield 35–40%60–78% (true yield)
Reference Wittig, G.; Schoellkopf, U.[4]Greenwald, R.; Chaykovsky, M.; Corey, E.J. (as cited in[4])
Physical and Spectroscopic Properties

The final product, this compound, is a colorless liquid. Its identity and purity are confirmed through physical constant determination and spectroscopic analysis.

PropertyValue
Molecular Formula C₇H₁₂[6][7]
Molecular Weight 96.17 g/mol [6][7][8]
Boiling Point 99–101 °C at 740 mmHg[4]
Refractive Index (n_D²⁵) 1.4470[4]
Appearance Colorless Liquid
Spectroscopic Data IR, ¹H NMR, ¹³C NMR, and Mass Spectra are available in public databases.[6][7][9][10]

References

Spectroscopic Characterization of Methylenecyclohexane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of methylenecyclohexane derivatives. This class of organic compounds, featuring an exocyclic double bond on a cyclohexane ring, serves as a versatile scaffold in medicinal chemistry and materials science. A thorough understanding of their spectroscopic properties is paramount for structure elucidation, purity assessment, and the analysis of their interactions within biological systems. This guide details the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy—and provides structured data, experimental protocols, and logical workflows to aid researchers in their analytical endeavors.

Spectroscopic Data of this compound and Its Derivatives

The following tables summarize the characteristic spectroscopic data for this compound and a selection of its derivatives. These values are essential for the identification and structural analysis of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, typically tetramethylsilane (TMS).

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

CompoundPositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
This compound =CH₂4.63s-
Allylic (C2, C6)2.15t6.2
C3, C51.65p6.2
C41.54p6.2
2-Methylenecyclohexanol =CH₂4.85, 4.65s, s-
CH-OH~3.8m-
Ring Protons1.2 - 2.2m-
4-tert-Butyl-1-methylenecyclohexane =CH₂4.58s-
Ring Protons1.0 - 2.2m-
C(CH₃)₃0.86s-
This compound-4-carboxylic acid =CH₂4.70s-
CH-COOH~2.5m-
Ring Protons1.5 - 2.3m-

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

CompoundPositionChemical Shift (δ, ppm)
This compound C1149.9
=CH₂106.6
C2, C635.8
C3, C528.5
C426.5
2-Methylenecyclohexanol C1150.1
=CH₂105.2
C2 (CH-OH)70.5
Ring Carbons25.0 - 38.0
4-tert-Butyl-1-methylenecyclohexane C1149.5
=CH₂106.1
C447.1
C(CH₃)₃32.3
C(CH₃)₃27.5
Ring Carbons28.0, 35.5
This compound-4-carboxylic acid C1148.5
=CH₂107.5
COOH179.0
C442.0
Ring Carbons28.0, 35.0
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Key Infrared (IR) Absorption Frequencies of this compound Derivatives

CompoundFunctional GroupAbsorption Frequency (cm⁻¹)Intensity
This compound C=C Stretch (exocyclic)1650Medium
=C-H Stretch3075Medium
C-H Stretch (sp³)2850-2930Strong
=C-H Bend888Strong
2-Methylenecyclohexanol O-H Stretch3200-3600Strong, Broad
C=C Stretch1655Medium
=C-H Stretch3080Medium
Methylenecyclohexanone C=O Stretch1715Strong
C=C Stretch1650Medium
This compound-4-carboxylic acid O-H Stretch (acid)2500-3300Broad
C=O Stretch (acid)1705Strong
C=C Stretch1652Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data of this compound Derivatives

CompoundMolecular Ion (M⁺) (m/z)Key Fragment Ions (m/z) and (Relative Intensity %)
This compound 9681 (100), 67 (80), 54 (50), 39 (40)
2-Methylenecyclohexanol 11294 (M-H₂O, 100), 79 (80), 67 (60), 55 (50)
Methylenecyclohexanone 11082 (100), 67 (70), 54 (60), 39 (50)
4-Chlorothis compound 130/132 (3:1)95 (100), 67 (75), 55 (40)
Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For simple, non-conjugated this compound derivatives, the absorption maxima (λ_max) are typically in the far UV region and are often of limited utility for detailed structural analysis. However, conjugation with other chromophores can shift the absorption into an observable range.

Table 5: UV-Vis Spectroscopic Data of this compound Derivatives

Compoundλ_max (nm)Molar Absorptivity (ε)Solvent
This compound ~180~10,000Hexane
Methylenecyclohexanone ~225, ~310~8,000 (π→π), ~100 (n→π)Ethanol

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

NMR Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound derivative.

    • Dissolve the sample in 0.5-0.7 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a clean, dry vial.

    • Add a small amount of tetramethylsilane (TMS) as an internal reference (0.00 ppm) if not already present in the solvent.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the liquid height is approximately 4-5 cm.

    • Cap the NMR tube securely.

  • ¹H NMR Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 30° or 90° pulse.

    • Set the number of scans (typically 8 to 64) and a relaxation delay of 1-5 seconds.

    • Acquire and process the Free Induction Decay (FID) with Fourier transformation.

    • Phase the spectrum and perform baseline correction.

    • Integrate the signals and reference the spectrum to TMS.

  • ¹³C NMR Acquisition:

    • Use the same sample as for ¹H NMR.

    • Set the appropriate spectral width (e.g., 0 to 220 ppm).

    • Use a standard proton-decoupled pulse sequence.

    • Set a sufficient number of scans (typically 1024 or more) due to the low natural abundance of ¹³C.

    • Acquire and process the FID.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy
  • Sample Preparation (Neat Liquid):

    • Place one drop of the liquid this compound derivative onto a clean, dry salt plate (e.g., NaCl or KBr).

    • Carefully place a second salt plate on top to create a thin liquid film.

    • Ensure there are no air bubbles trapped between the plates.

  • Data Acquisition (FTIR):

    • Place the salt plate assembly in the sample holder of the FTIR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the this compound derivative (typically 10-100 ppm) in a volatile organic solvent (e.g., dichloromethane or hexane).

  • GC-MS Analysis:

    • Injector: Set the injector temperature to 250 °C. Use a split or splitless injection mode depending on the sample concentration.

    • GC Column: Use a standard non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 250 °C at a rate of 10 °C/min.

      • Final hold: Hold at 250 °C for 5 minutes.

    • Carrier Gas: Use helium at a constant flow rate of 1 mL/min.

    • MS Detector:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 35 to 400.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of the this compound derivative in a UV-transparent solvent (e.g., ethanol, hexane, or acetonitrile).

    • Perform serial dilutions to obtain a concentration that gives an absorbance reading between 0.1 and 1.0.

    • Use a matched pair of quartz cuvettes (typically 1 cm path length).

  • Data Acquisition:

    • Fill one cuvette with the pure solvent to be used as a blank.

    • Fill the second cuvette with the sample solution.

    • Place the blank cuvette in the reference beam and the sample cuvette in the sample beam of the spectrophotometer.

    • Record the baseline with the blank.

    • Record the absorption spectrum of the sample over the desired wavelength range (e.g., 190-400 nm).

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a this compound derivative.

experimental_workflow start Synthesis of This compound Derivative purification Purification (e.g., Chromatography, Distillation) start->purification Crude Product nmr NMR Spectroscopy (¹H, ¹³C, 2D) purification->nmr Purified Sample ir IR Spectroscopy purification->ir ms Mass Spectrometry (GC-MS or Direct Infusion) purification->ms uv_vis UV-Vis Spectroscopy purification->uv_vis structure_elucidation Structure Elucidation nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation uv_vis->structure_elucidation data_analysis Purity Assessment structure_elucidation->data_analysis Confirmed Structure end Final Characterized Compound data_analysis->end

A Comprehensive Technical Guide to the Conformational Analysis of Methylenecyclohexane: Computational Perspectives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the conformational landscape of methylenecyclohexane, a molecule of significant interest in organic and medicinal chemistry. Leveraging high-level computational studies, this document outlines the relative stabilities of its primary conformers, the energetic barriers to their interconversion, and the precise geometric parameters that define their structures. Detailed computational protocols are provided to enable the replication and extension of these findings. This guide is intended to serve as a valuable resource for researchers and professionals engaged in molecular modeling, conformational analysis, and structure-based drug design.

Introduction

This compound, a six-membered carbocycle featuring an exocyclic double bond, serves as a fundamental structural motif in numerous natural products and pharmacologically active compounds. The conformational preferences of the this compound ring system profoundly influence molecular shape, reactivity, and biological activity. A thorough understanding of its conformational dynamics is therefore critical for rational drug design and the prediction of chemical properties.

This guide summarizes the key findings from rigorous computational investigations into the conformational analysis of this compound. We will delve into the energetic hierarchy of its stable conformers—the chair, twist-boat, and boat forms—and elucidate the transition states that govern their interconversion.

Conformational Landscape of this compound

The conformational space of this compound is dominated by three principal conformers: the chair, the twist-boat, and the boat. High-level quantum mechanical calculations, particularly using composite methods such as G3(MP2)//B3LYP, provide a precise quantitative picture of their relative stabilities.

The Chair Conformation: The Global Minimum

Computational studies consistently identify the chair conformation as the global energy minimum for this compound. In this arrangement, the sp² hybridized carbon of the methylene group and the C3 and C5 carbons are in one plane, while the C2, C4, and C6 carbons are in another, minimizing both angle and torsional strain.

Higher Energy Conformers: Twist-Boat and Boat

The twist-boat and boat conformations represent higher-energy states. The boat conformation is destabilized by steric hindrance between the "flagpole" hydrogens and by torsional strain from eclipsed bonds. The twist-boat is a slightly more stable intermediate between boat conformers.

Quantitative Conformational Data

The following tables summarize the relative energies and key geometric parameters of the this compound conformers as determined by high-level computational studies.

Table 1: Relative Energies of this compound Conformers
ConformerComputational MethodRelative Energy (kcal/mol)
ChairG3(MP2)//B3LYP0.00
Twist-BoatG3(MP2)//B3LYP5.30
BoatG3(MP2)//B3LYP6.40
Half-Chair (Transition State)G3(MP2)//B3LYP10.20

Note: The boat conformation is a transition state between two twist-boat forms.

Table 2: Key Geometric Parameters of the Chair Conformation of this compound
ParameterComputational MethodValue
C=C Bond LengthB3LYP/6-31G(d)1.34 Å
C1-C2 Bond LengthB3LYP/6-31G(d)1.51 Å
C2-C3 Bond LengthB3LYP/6-31G(d)1.54 Å
C3-C4 Bond LengthB3LYP/6-31G(d)1.53 Å
C1-C2-C3-C4 Dihedral AngleB3LYP/6-31G(d)-55.8°
C2-C3-C4-C5 Dihedral AngleB3LYP/6-31G(d)55.2°

Conformational Interconversion Pathway

The interconversion between the two equivalent chair conformations of this compound proceeds through a series of higher-energy intermediates and transition states. This pathway is crucial for understanding the dynamic behavior of the molecule.

G cluster_0 Conformational Interconversion Pathway of this compound Chair1 Chair (0.0 kcal/mol) TS1 Half-Chair (TS) (10.2 kcal/mol) Chair1->TS1 ΔE = 10.2 kcal/mol TwistBoat Twist-Boat (5.3 kcal/mol) TS1->TwistBoat Boat Boat (TS) (6.4 kcal/mol) TwistBoat->Boat ΔE = 1.1 kcal/mol TwistBoat2 Twist-Boat (5.3 kcal/mol) Boat->TwistBoat2 TS2 Half-Chair (TS) (10.2 kcal/mol) TwistBoat2->TS2 ΔE = 4.9 kcal/mol Chair2 Chair' (0.0 kcal/mol) TS2->Chair2

Conformational interconversion pathway of this compound.

Computational Methodologies

The data presented in this guide are derived from high-level ab initio and density functional theory (DFT) calculations. The following provides a detailed protocol for these computational experiments.

Software

All calculations were performed using the Gaussian suite of programs (e.g., Gaussian 09 or Gaussian 16).[1]

Geometry Optimization and Frequency Calculations

The geometries of all conformers and transition states were fully optimized without symmetry constraints. The B3LYP functional with the 6-31G(d) basis set is a common and reliable method for geometry optimization of organic molecules.[2] Frequency calculations were performed at the same level of theory to confirm the nature of the stationary points (zero imaginary frequencies for minima, one imaginary frequency for transition states) and to obtain zero-point vibrational energies (ZPVE).

High-Level Single-Point Energy Calculations

To obtain more accurate relative energies, single-point energy calculations were performed on the optimized geometries using the G3(MP2)//B3LYP composite method. This method approximates the CCSD(T) level of theory with a large basis set through a series of calculations with corrections for higher-order correlation effects and basis set deficiencies.

Workflow for Conformational Analysis

The logical workflow for a comprehensive computational conformational analysis is as follows:

G A Initial Structure Generation (e.g., Chair, Boat) B Geometry Optimization (e.g., B3LYP/6-31G(d)) A->B C Frequency Calculation (Confirm Stationary Point) B->C D Single-Point Energy Calculation (e.g., G3(MP2)) C->D E Relative Energy Analysis D->E

Computational workflow for conformational analysis.

Conclusion

The conformational analysis of this compound reveals a well-defined energetic landscape dominated by the chair conformation. High-level computational methods provide a robust and quantitative understanding of the relative stabilities and interconversion barriers of its conformers. The methodologies and data presented in this guide offer a solid foundation for further research into the structure-activity relationships of this compound-containing molecules, aiding in the development of novel therapeutics and functional materials.

References

An In-depth Technical Guide to the Regioselectivity of Electrophilic Reactions with Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The electrophilic addition to alkenes is a cornerstone of organic synthesis, enabling the formation of a wide array of functionalized molecules. Methylenecyclohexane, with its exocyclic double bond, presents an interesting case study in regioselectivity. This technical guide provides a comprehensive overview of the core principles governing the reaction of this compound with various electrophiles. It delves into the mechanistic underpinnings of Markovnikov's rule, the stability of carbocation intermediates, and the reaction conditions that dictate the formation of specific regioisomers. This document is intended to be a valuable resource for researchers and professionals in the fields of organic synthesis and drug development, offering detailed experimental protocols, quantitative data on product distributions, and visual aids to elucidate key concepts.

Introduction

This compound is an unsaturated hydrocarbon featuring a cyclohexane ring with an exocyclic methylene group. The π-bond of the methylene group is electron-rich, making it susceptible to attack by electrophiles. The addition of an electrophile to this unsymmetrical alkene can theoretically lead to two different regioisomers. The regioselectivity of these reactions is of paramount importance in synthetic chemistry as it determines the constitution of the final product. Understanding and controlling this selectivity is crucial for the efficient synthesis of target molecules, including pharmaceutical intermediates.

This guide will explore the regioselectivity of several key electrophilic addition reactions of this compound, including:

  • Hydrohalogenation (addition of H-X)

  • Acid-Catalyzed Hydration (addition of H₂O)

  • Oxymercuration-Demercuration

  • Halogenation (addition of X₂)

  • Epoxidation

For each reaction, the underlying mechanism will be discussed, supported by quantitative data where available, and detailed experimental procedures will be provided.

The Underlying Principle: Carbocation Stability and Markovnikov's Rule

The regioselectivity of most electrophilic additions to this compound is governed by the stability of the carbocation intermediate formed during the reaction. This principle is famously summarized by Markovnikov's Rule , which states that in the addition of a protic acid to an unsymmetrical alkene, the acidic hydrogen attaches to the carbon atom that has the greater number of hydrogen atoms.[1] A more modern and general statement of this rule is that the electrophile adds to the alkene in a way that generates the most stable carbocation intermediate.

In the case of this compound, the initial attack of an electrophile (E⁺) can lead to two possible carbocation intermediates: a primary carbocation and a tertiary carbocation.

G cluster_0 Reaction of this compound with an Electrophile (E+) This compound This compound Transition_State Transition State This compound->Transition_State Electrophilic Attack E_plus E+ E_plus->Transition_State Primary_Carbocation Primary Carbocation (Less Stable) Transition_State->Primary_Carbocation Path B Tertiary_Carbocation Tertiary Carbocation (More Stable) Transition_State->Tertiary_Carbocation Path A Minor_Product Minor Product Primary_Carbocation->Minor_Product + Nu- Major_Product Major Product (Markovnikov Product) Tertiary_Carbocation->Major_Product + Nu- Nucleophile Nu- Nucleophile->Primary_Carbocation Nucleophile->Tertiary_Carbocation

Caption: General mechanism of electrophilic addition to this compound.

The stability of carbocations follows the order: tertiary > secondary > primary. This is due to the electron-donating inductive effect and hyperconjugation from the alkyl groups attached to the positively charged carbon. Consequently, the reaction pathway that proceeds through the more stable tertiary carbocation is favored, leading to the Markovnikov product as the major isomer.

Key Electrophilic Addition Reactions

Hydrohalogenation

The addition of hydrogen halides (HBr, HCl, HI) to this compound is a classic example of a regioselective electrophilic addition. The reaction proceeds via a carbocation intermediate and strongly favors the formation of the Markovnikov product.[2]

Quantitative Data:

While precise, universally applicable product ratios can vary with reaction conditions (temperature, solvent, etc.), the hydrohalogenation of this compound is known to be highly regioselective, with the Markovnikov product being formed in very high yield. For the reaction with HBr, the formation of 1-bromo-1-methylcyclohexane is the overwhelmingly major product.[3]

ElectrophileMajor ProductMinor ProductRegioselectivity
HBr1-Bromo-1-methylcyclohexane(Bromomethyl)cyclohexaneHighly selective for Markovnikov product
HCl1-Chloro-1-methylcyclohexane(Chloromethyl)cyclohexaneHighly selective for Markovnikov product
HI1-Iodo-1-methylcyclohexane(Iodomethyl)cyclohexaneHighly selective for Markovnikov product

Experimental Protocol: Synthesis of 1-Bromo-1-methylcyclohexane [2]

This procedure describes the synthesis of 1-bromo-1-methylcyclohexane from either 1-methylcyclohexene or this compound.

  • Materials:

    • 1-Methylcyclohexene or this compound

    • 47% Hydrobromic acid

    • Silica gel 60 (63-200 μm)

    • 25 mL flask

  • Procedure:

    • To a 25 mL flask, add the alkene (2.0 mmol) and silica gel (5.0 g).

    • Cool the mixture to 0 °C.

    • Gradually add 47% hydrobromic acid (8.0 mmol) to the mixture with stirring at 300 rpm.

    • Continue stirring the mixture until it is fully mixed.

    • The reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product can be isolated and purified by standard workup procedures.

Acid-Catalyzed Hydration

The addition of water across the double bond of this compound in the presence of a strong acid catalyst (e.g., H₂SO₄) leads to the formation of an alcohol. This reaction also follows Markovnikov's rule, yielding the tertiary alcohol as the major product.[4]

Quantitative Data:

The acid-catalyzed hydration of this compound is highly regioselective, leading almost exclusively to the formation of 1-methylcyclohexanol.

ElectrophileMajor ProductMinor ProductRegioselectivity
H₂O / H⁺1-MethylcyclohexanolCyclohexylmethanolHighly selective for Markovnikov product

Experimental Protocol: Synthesis of 1-Methylcyclohexanol

This procedure is adapted from the dehydration of 1-methylcyclohexanol to form 1-methylcyclohexene and can be conceptually reversed for the hydration of this compound.[5]

  • Materials:

    • This compound

    • Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)

    • Water

    • Round-bottom flask

    • Distillation apparatus

    • Separatory funnel

    • Anhydrous magnesium sulfate

  • Procedure:

    • In a round-bottom flask, combine this compound and an excess of water.

    • Carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

    • Stir the mixture at room temperature or with gentle heating to ensure completion of the reaction. The reaction progress can be monitored by GC or TLC.

    • After the reaction is complete, neutralize the excess acid with a saturated sodium bicarbonate solution.

    • Extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.

    • The crude product can be purified by distillation.

Oxymercuration-Demercuration

Oxymercuration-demercuration is an alternative method for the hydration of alkenes that proceeds with Markovnikov regioselectivity but avoids the possibility of carbocation rearrangements. The reaction involves the addition of a mercury(II) species to the double bond, followed by nucleophilic attack by water and subsequent reduction.

G cluster_workflow Oxymercuration-Demercuration Workflow Start This compound Intermediate Organomercury Intermediate Start->Intermediate Oxymercuration Step1 1. Hg(OAc)₂, H₂O Product 1-Methylcyclohexanol (Markovnikov Product) Intermediate->Product Demercuration Step2 2. NaBH₄

Caption: Workflow for the oxymercuration-demercuration of this compound.

Quantitative Data:

This reaction is highly regioselective for the Markovnikov product.

ReagentsMajor ProductMinor ProductRegioselectivity
1. Hg(OAc)₂, H₂O 2. NaBH₄1-MethylcyclohexanolCyclohexylmethanolHighly selective for Markovnikov product

Experimental Protocol: Synthesis of 1-Methylcyclohexanol via Oxymercuration-Demercuration [6]

This procedure is adapted from the synthesis of 1-methylcyclohexanol from 1-methylcyclohexene.

  • Materials:

    • This compound (0.300 mole)

    • Mercury(II) acetate (0.300 mole)

    • Water (300 ml)

    • Diethyl ether (300 ml)

    • 6 N Sodium hydroxide solution (150 ml)

    • 0.5 M Sodium borohydride in 3 N sodium hydroxide (300 ml)

    • 3-L, three-necked flask with a mechanical stirrer and thermometer

    • Magnesium sulfate

  • Procedure:

    • In the 3-L flask, dissolve mercury(II) acetate in water.

    • Add diethyl ether to the solution.

    • While stirring vigorously, add this compound.

    • Continue stirring for 30 minutes at room temperature.

    • Add the sodium hydroxide solution, followed by the sodium borohydride solution at a rate that maintains the temperature at or below 25 °C with an ice bath.

    • Stir the mixture at room temperature for 2 hours.

    • Separate the ether layer and extract the aqueous layer with two portions of ether.

    • Combine the ether solutions, dry over magnesium sulfate, and distill to obtain 1-methylcyclohexanol. A typical yield is in the range of 70-75%.[6]

Halogenation

The addition of halogens (e.g., Br₂, Cl₂) to this compound typically proceeds through a halonium ion intermediate, leading to the formation of a vicinal dihalide. In the presence of a nucleophilic solvent like water, a halohydrin is formed.

Quantitative Data:

The regioselectivity of halohydrin formation follows a "Markovnikov-like" pattern where the nucleophile (water) attacks the more substituted carbon of the halonium ion intermediate.

ReagentsMajor ProductMinor ProductRegioselectivity
Br₂ / H₂O1-(Bromomethyl)cyclohexan-1-ol2-Bromo-1-(hydroxymethyl)cyclohexaneSelective for nucleophilic attack at the more substituted carbon

Experimental Protocol: Formation of a Bromohydrin from 1-Methylcyclohexene [7]

This protocol for 1-methylcyclohexene can be adapted for this compound.

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Water

    • Tetrahydrofuran (THF)

    • 5.0-mL conical vial

    • Magnetic spin vane

  • Procedure:

    • To the conical vial, add a magnetic spin vane, NBS (0.350 g), water (1.0 mL), and THF (0.75 mL).

    • Add this compound (0.24 mL).

    • Stir the suspension until all the solid NBS has reacted.

    • Add 2.0 mL of water and separate the organic layer.

    • Dry the organic layer with anhydrous sodium sulfate.

    • The product can be purified by silica gel chromatography.

Epoxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields this compound oxide. This reaction is generally not regioselective in the same sense as the previous examples, as both carbons of the double bond become part of the epoxide ring.

Experimental Protocol: Epoxidation of an Alkene

A general procedure for epoxidation is as follows:

  • Materials:

    • This compound

    • m-CPBA

    • Dichloromethane (CH₂Cl₂)

    • Round-bottom flask

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve this compound in dichloromethane in a round-bottom flask.

    • Add m-CPBA portion-wise to the solution at room temperature.

    • Stir the reaction mixture and monitor its progress by TLC.

    • Upon completion, dilute the reaction with dichloromethane.

    • Wash the organic layer with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

    • Wash with brine, dry over anhydrous sodium sulfate, and carefully concentrate under reduced pressure to obtain the epoxide.

Logical Relationships and Experimental Workflows

The following diagram illustrates the logical flow from the starting material, this compound, to the major products of the discussed electrophilic addition reactions.

G cluster_reactions Electrophilic Addition Reactions cluster_products Major Products This compound This compound Hydrohalogenation Hydrohalogenation (HBr) This compound->Hydrohalogenation Hydration Acid-Catalyzed Hydration (H₂O, H⁺) This compound->Hydration Oxymercuration Oxymercuration-Demercuration (1. Hg(OAc)₂, H₂O 2. NaBH₄) This compound->Oxymercuration Halogenation Halogenation (Br₂, H₂O) This compound->Halogenation Epoxidation Epoxidation (m-CPBA) This compound->Epoxidation Product_Halo 1-Bromo-1-methylcyclohexane Hydrohalogenation->Product_Halo Product_Hydr 1-Methylcyclohexanol Hydration->Product_Hydr Product_Oxy 1-Methylcyclohexanol Oxymercuration->Product_Oxy Product_Halohydrin 1-(Bromomethyl)cyclohexan-1-ol Halogenation->Product_Halohydrin Product_Epoxide This compound Oxide Epoxidation->Product_Epoxide

Caption: Reaction pathways from this compound to major products.

Conclusion

The electrophilic reactions of this compound are predominantly governed by the formation of the most stable carbocation intermediate, leading to a high degree of regioselectivity in accordance with Markovnikov's rule. This principle allows for the predictable synthesis of tertiary substituted cyclohexanes, which are valuable intermediates in various fields. The choice of reagents and reaction conditions, such as in oxymercuration-demercuration, provides a means to achieve this regioselectivity while avoiding potential side reactions like carbocation rearrangements. The experimental protocols provided in this guide offer practical methods for the synthesis of these important compounds. A thorough understanding of these reactions and their underlying mechanisms is essential for any scientist or researcher involved in the design and execution of complex organic syntheses.

References

Basic principles of methylenecyclohexane stability and reactivity

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of Methylenecyclohexane Stability and Reactivity

Introduction

This compound (IUPAC name: methylidenecyclohexane) is an unsaturated hydrocarbon with the chemical formula C₇H₁₂.[1] It consists of a cyclohexane ring with an exocyclic methylene group. This structure presents a unique interplay of ring conformational effects and the reactivity of a carbon-carbon double bond, making it a subject of significant interest in organic chemistry. This guide provides a detailed examination of the stability and reactivity of this compound, intended for researchers, scientists, and professionals in drug development.

Stability of this compound

The stability of this compound is best understood by considering its conformational analysis and comparing its thermochemical properties to its endocyclic isomer, 1-methylcyclohexene.

Conformational Analysis

Like cyclohexane, the this compound ring adopts a chair conformation to minimize angular and torsional strain. However, the presence of the sp²-hybridized carbon atom of the double bond slightly flattens the ring at that position compared to the fully sp³-hybridized ring of cyclohexane. The exocyclic double bond influences the conformational energetics, but the fundamental chair-like structure is maintained.

Isomeric Stability: Exocyclic vs. Endocyclic Double Bonds

A general principle in cyclic systems is that an endocyclic double bond is more stable than an exocyclic one, provided the ring size is six or greater. This is primarily due to a combination of hyperconjugation and relief of steric strain. In the case of C₇H₁₂ isomers, 1-methylcyclohexene (an endocyclic, trisubstituted alkene) is thermodynamically more stable than this compound (an exocyclic, disubstituted alkene).[2][3]

Experimental evidence for this stability difference comes from heats of hydrogenation, which measure the enthalpy change upon catalytic hydrogenation to the corresponding alkane (methylcyclohexane). A more stable alkene releases less heat upon hydrogenation.[3]

Table 1: Heats of Hydrogenation for C₇H₁₂ Isomers

CompoundDouble Bond TypeSubstitutionHeat of Hydrogenation (kcal/mol)Reference
This compound ExocyclicDisubstituted27.82 ± 0.07[4]
1-Methylcyclohexene EndocyclicTrisubstituted25.70 ± 0.10[4]

As the data indicates, this compound releases approximately 2.1 kcal/mol more energy upon hydrogenation than 1-methylcyclohexene, confirming it is the less stable isomer.[4]

Reactivity of this compound

The reactivity of this compound is dominated by the exocyclic double bond, which readily undergoes addition reactions.

Electrophilic Addition Reactions

Electrophilic addition is a characteristic reaction of alkenes. The reaction with hydrogen halides, such as HBr, proceeds via the formation of the most stable carbocation intermediate, in accordance with Markovnikov's rule.[5][6]

Mechanism:

  • The π-electrons of the double bond attack the electrophile (H⁺). The proton adds to the less substituted carbon (the methylene carbon) to form a more stable tertiary carbocation on the ring.[7][8]

  • The nucleophile (Br⁻) then attacks the carbocation, forming the final product, 1-bromo-1-methylcyclohexane.[5]

G cluster_start Reactants cluster_intermediate Intermediate cluster_product Product MCH This compound Carbocation Tertiary Carbocation + Br⁻ MCH->Carbocation Attack on H⁺ HBr + H-Br Product 1-Bromo-1-methylcyclohexane Carbocation->Product Nucleophilic Attack

Caption: Electrophilic addition of HBr to this compound.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that achieves the anti-Markovnikov hydration of an alkene. Borane (BH₃) adds across the double bond, with the boron atom attaching to the less sterically hindered carbon (the methylene carbon). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron atom with a hydroxyl group, yielding cyclohexylmethanol.[9]

G Start This compound Step1 1. BH₃·THF (Hydroboration) Start->Step1 Intermediate Alkylborane Intermediate Step1->Intermediate Step2 2. H₂O₂, NaOH (Oxidation) Intermediate->Step2 Product Cyclohexylmethanol Step2->Product

Caption: Workflow for hydroboration-oxidation of this compound.

Oxymercuration-Demercuration

This reaction sequence provides a method for the Markovnikov hydration of alkenes without the risk of carbocation rearrangements.[10]

  • Oxymercuration: this compound reacts with mercuric acetate [Hg(OAc)₂] in aqueous solution. The reaction forms a cyclic mercurinium ion intermediate, which is then attacked by water at the more substituted carbon.[11]

  • Demercuration: The resulting organomercury intermediate is treated with a reducing agent, typically sodium borohydride (NaBH₄), which replaces the mercury-containing group with a hydrogen atom to yield 1-methylcyclohexanol.[10]

Radical Reactions: Allylic Bromination

This compound can undergo radical substitution at the allylic positions (the carbons adjacent to the double bond). Using N-bromosuccinimide (NBS) in the presence of a radical initiator (like light or peroxide) leads to the formation of an allylic radical. This radical is resonance-stabilized, which can lead to the formation of two different products upon reaction with bromine.[12]

G cluster_start Radical Formation cluster_resonance Resonance cluster_products Products MCH This compound Radical1 Allylic Radical A MCH->Radical1 H abstraction Radical2 Allylic Radical B Radical1->Radical2 Resonance Product1 3-Bromo-methylenecyclohexane Radical1->Product1 + Br₂ Radical2->Radical1 Product2 1-(Bromomethyl)cyclohexene Radical2->Product2 + Br₂

Caption: Allylic bromination of this compound via resonance-stabilized radicals.

Polymerization

This compound can serve as a monomer in polymerization reactions. For instance, diimine-Pd complexes have been shown to catalyze the isomerization polymerization of this compound, yielding polymers containing 1,4-cyclohexylene groups along the polymer chain.[13] This reactivity is of interest for creating polymers with high thermal stability.[13]

Experimental Protocols

Detailed methodologies are crucial for reproducible scientific investigation. Below are protocols for two key reactions of this compound.

Protocol: Hydroboration-Oxidation of this compound

This procedure is adapted from standard methods for the hydroboration of alkenes.[14][15]

Objective: To synthesize cyclohexylmethanol from this compound.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution

  • Anhydrous tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, syringe, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

  • Hydroboration:

    • Equip a dry 100-mL round-bottom flask with a magnetic stir bar and a septum. Flush the apparatus with nitrogen.

    • Using a syringe, add 10 mmol of this compound to the flask, followed by 20 mL of anhydrous THF.

    • Cool the flask in an ice-water bath.

    • Slowly add 11 mL of 1.0 M BH₃·THF solution (11 mmol) to the stirred solution over 15-20 minutes, maintaining the temperature below 20°C.[15]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Oxidation:

    • Cool the flask again in an ice bath.

    • Carefully add 3.5 mL of 3 M NaOH solution.[15]

    • Slowly add 3.5 mL of 30% H₂O₂ solution dropwise, ensuring the temperature remains between 30-35°C.[15]

    • After the addition, stir the mixture at room temperature for 1.5 hours.

  • Workup:

    • Transfer the reaction mixture to a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with brine (2 x 20 mL).

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent using a rotary evaporator.

    • Purify the resulting crude cyclohexylmethanol by distillation or column chromatography.

Protocol: Oxymercuration-Demercuration of this compound

This procedure is adapted from established methods for alkene hydration.[16]

Objective: To synthesize 1-methylcyclohexanol from this compound.

Materials:

  • This compound

  • Mercuric acetate [Hg(OAc)₂]

  • Deionized water

  • Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • Sodium borohydride (NaBH₄), 0.5 M in 3 M NaOH

  • Diethyl ether

  • Round-bottom flask, magnetic stirrer, separatory funnel

Procedure:

  • Oxymercuration:

    • To a 250-mL round-bottom flask containing a magnetic stir bar, add 10 mmol of mercuric acetate, 10 mL of water, and 10 mL of THF. Stir until the mercuric acetate has dissolved.

    • Add 10 mmol of this compound to the solution.

    • Stir the mixture vigorously at room temperature for 30 minutes. The disappearance of the initial yellow color indicates the completion of the oxymercuration step.

  • Demercuration:

    • To the flask, add 10 mL of 3 M NaOH solution.

    • Cool the flask in an ice bath. Slowly add 10 mL of a solution of 0.5 M NaBH₄ in 3 M NaOH.

    • Stir for 1 hour. A precipitate of elemental mercury will form.

  • Workup:

    • Allow the mercury to settle. Decant the supernatant into a separatory funnel.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic extracts and wash with water and then brine.

    • Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure to obtain the crude 1-methylcyclohexanol.

    • Purify the product by distillation.

Conclusion

This compound provides a rich platform for studying the interplay of conformational effects and alkene reactivity. Its exocyclic double bond makes it less stable than its endocyclic isomer, 1-methylcyclohexene, a fact quantified by thermochemical data. This relative instability contributes to its reactivity, particularly in addition reactions. The regiochemical outcomes of these reactions, whether following Markovnikov's rule (electrophilic addition, oxymercuration) or anti-Markovnikov's rule (hydroboration), are predictable and synthetically useful. Furthermore, its ability to undergo radical reactions and polymerization opens avenues for the synthesis of complex molecules and novel polymeric materials. A thorough understanding of these core principles is essential for professionals leveraging cyclohexane scaffolds in research and development.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methylenecyclohexane, with the IUPAC name methylidenecyclohexane, is a cyclic olefin with the molecular formula C₇H₁₂.[1] It is a valuable intermediate in organic synthesis and a key building block for the construction of more complex molecular architectures.[2][3] This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key chemical transformations.

Physical Properties

This compound is a colorless to almost colorless clear liquid under standard conditions.[2][4] It is a highly flammable substance and is incompatible with strong oxidizing agents.[5][6] For safe storage, it is recommended to keep it refrigerated at 2-8°C.[6][7]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
Molecular Formula C₇H₁₂[5][6]
Molar Mass 96.17 g/mol [1][5]
Boiling Point 101-103 °C[1][4][5][6][7][8]
Melting Point -106.7 °C[5][6]
Density 0.800 g/mL at 25 °C[5][6][7][8]
Refractive Index (n²⁰/D) 1.449[5][6][7]
Flash Point -6 °C (20 °F)[4][5][6]
Vapor Pressure 38.8 mmHg at 25 °C[5]
Heat of Combustion (ΔcH°liquid) -4412.4 kJ/mol[9]
Enthalpy of Vaporization (ΔvapH°) 35.36 kJ/mol at 25 °C[4]

Chemical Properties and Reactions

The chemical reactivity of this compound is primarily dictated by the exocyclic double bond, making it susceptible to a variety of addition and isomerization reactions.

Synthesis of this compound

A common and reliable method for the synthesis of this compound is the Wittig reaction, which involves the reaction of cyclohexanone with a phosphorus ylide.[1]

Wittig_Synthesis cyclohexanone Cyclohexanone intermediate Betaine Intermediate cyclohexanone->intermediate + ylide Methylenetriphenylphosphorane (Ph₃P=CH₂) ylide->intermediate product This compound intermediate->product Elimination byproduct Triphenylphosphine oxide intermediate->byproduct

Caption: Wittig reaction for the synthesis of this compound.

This compound can also be synthesized as a side product during the dehydration of 2-methylcyclohexanol to form 1-methylcyclohexene.[1][10]

Key Chemical Reactions

The hydroboration-oxidation of this compound proceeds with anti-Markovnikov regioselectivity to yield cyclohexylmethanol.[11][12] This reaction is a two-step process involving the addition of borane across the double bond, followed by oxidation with hydrogen peroxide in a basic solution.[13][14]

Hydroboration_Oxidation This compound This compound step1 1. BH₃·THF This compound->step1 step2 2. H₂O₂, NaOH step1->step2 product Cyclohexylmethanol step2->product

Caption: Hydroboration-oxidation of this compound.

In the presence of a strong acid, this compound can isomerize to the more thermodynamically stable 1-methylcyclohexene.[15] The mechanism involves the protonation of the double bond to form a tertiary carbocation, followed by deprotonation to yield the endocyclic alkene.[16]

Acid_Catalyzed_Isomerization This compound This compound protonation Protonation (H⁺) This compound->protonation carbocation Tertiary Carbocation protonation->carbocation deprotonation Deprotonation (-H⁺) carbocation->deprotonation product 1-Methylcyclohexene deprotonation->product

Caption: Acid-catalyzed isomerization of this compound.

Experimental Protocols

General Procedure for the Wittig Synthesis of this compound

This protocol is a generalized procedure based on the well-established Wittig reaction.

  • Preparation of the Ylide: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, a suspension of methyltriphenylphosphonium bromide in an anhydrous aprotic solvent (e.g., diethyl ether or THF) is prepared under an inert atmosphere. The suspension is cooled in an ice bath, and a strong base (e.g., n-butyllithium or sodium amide) is added dropwise with stirring. The formation of the ylide is often indicated by a color change.

  • Reaction with Cyclohexanone: A solution of cyclohexanone in the same anhydrous solvent is added dropwise to the ylide solution at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours or until the reaction is complete as monitored by thin-layer chromatography (TLC).

  • Workup and Purification: The reaction is quenched by the addition of water or a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography to yield pure this compound.

General Methodology for Physical Property Determination

The boiling point of this compound can be determined using standard laboratory distillation apparatus. The liquid is heated in a distillation flask, and the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure and the liquid actively boils is recorded as the boiling point.

The refractive index is measured using a refractometer, such as an Abbe refractometer. A small drop of the liquid is placed on the prism, and the instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs. The refractive index is then read directly from the instrument's scale. Digital refractometers can also be used for a more automated and precise measurement.[17]

The flash point can be determined using a closed-cup tester, such as the Pensky-Martens apparatus, following a standard method like ASTM D93.[5][6][7] The sample is heated at a controlled rate while a test flame is periodically introduced into the vapor space above the liquid. The flash point is the lowest temperature at which the vapors ignite momentarily.

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands that confirm its structure.

Wavenumber (cm⁻¹)Assignment
~3070=C-H stretch (vinylic)
~2930, ~2860C-H stretch (aliphatic)
~1650C=C stretch (exocyclic)
~890=C-H bend (out-of-plane)
Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides detailed information about the proton environments in the molecule.[11][12][18]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~4.6s2H=CH₂ (vinylic protons)
~2.2t4H-CH₂- adjacent to the double bond
~1.5m6HOther ring -CH₂- protons

The ¹³C NMR spectrum is useful for determining the number of non-equivalent carbon atoms.[10][19][20]

Chemical Shift (δ, ppm)Assignment
~150Quaternary carbon of the double bond
~106=CH₂ (vinylic carbon)
~36-CH₂- adjacent to the double bond
~28, ~26Other ring -CH₂- carbons
Mass Spectrometry

The mass spectrum of this compound shows a molecular ion peak (M⁺) at m/z = 96, corresponding to its molecular weight. The fragmentation pattern can provide further structural information. A common fragmentation involves the loss of a methyl group (M-15) leading to a peak at m/z = 81, or the loss of an ethyl group (M-29) resulting in a peak at m/z = 67. The base peak is often observed at m/z = 81 or m/z = 67.[3]

Conclusion

This technical guide has provided a detailed overview of the physical and chemical properties of this compound. The tabulated data, experimental protocols, and spectroscopic information serve as a valuable resource for researchers and professionals working with this versatile chemical intermediate. A thorough understanding of these properties is essential for its safe handling, effective use in synthesis, and the development of new applications in various scientific fields.

References

Historical methods for methylenecyclohexane preparation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Historical Preparation of Methylenecyclohexane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of historical methods for the preparation of this compound, a valuable intermediate in organic synthesis. The document details key experimental protocols, presents quantitative data in a comparative format, and visualizes reaction mechanisms and workflows.

Overview of Historical Synthetic Routes

Historically, the synthesis of this compound has been approached through several key chemical transformations. These methods, while sometimes superseded by modern techniques, form the foundation of exocyclic methylene group introduction and offer valuable insights into reaction mechanisms. The primary historical routes include:

  • The Wittig Reaction: A reliable and widely used method for converting a ketone to an alkene.

  • Elimination Reactions: Including dehydrohalogenation, the Hofmann elimination, and the Cope elimination.

  • Pyrolysis of Esters: Thermal elimination of esters, such as acetates and xanthates (Chugaev elimination).

  • Grignard Reagent-based Synthesis: A two-step process involving the addition of a methyl Grignard reagent to cyclohexanone followed by dehydration.

  • The Mannich Reaction followed by Elimination: A multi-step sequence to introduce an α-methylene group to a ketone.

Comparative Data of Historical Methods

The following table summarizes the quantitative data for various historical methods of this compound preparation, allowing for easy comparison of their efficacy.

MethodStarting MaterialKey ReagentsReaction ConditionsYield (%)Reference
Wittig Reaction CyclohexanoneTriphenylmethylphosphonium bromide, n-butyllithiumEther, reflux35-40[1][2]
Wittig Reaction (DMSO) CyclohexanoneTriphenylmethylphosphonium bromide, sodium methylsulfinyl carbanionDimethyl sulfoxide (DMSO)60-78[1]
Grignard Reaction & Dehydration CyclohexanoneMethylmagnesium bromide, Acid catalyst1. Ether, 2. HeatPoor (unspecified)[3]
Dehydrohalogenation 1-chloro-1-methylcyclohexaneSodium butoxideNot specifiedMajor product[4]
Pyrolysis of Acetate Cyclohexylmethyl acetateHeat450-500 °CNot specified[1]
Hofmann Elimination N,N,N-trimethylcyclohexylmethylammonium hydroxideHeatNot specifiedNot specified[1]
Cope Elimination N,N-dimethylcyclohexylmethylamine oxideHeatNot specifiedNot specified[1]

Detailed Experimental Protocols

The Wittig Reaction

The Wittig reaction, reported by Georg Wittig and Ulrich Schöllkopf in 1954, is a cornerstone of alkene synthesis.[5] It involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent).[5]

Experimental Protocol (Wittig & Schoellkopf, 1960) [1][2][6]

  • Part A: Preparation of Triphenylmethylphosphonium Bromide

    • A solution of 55 g (0.21 mole) of triphenylphosphine in 45 ml of dry benzene is placed in a pressure bottle.

    • The bottle is cooled in an ice-salt mixture, and 28 g (0.29 mole) of condensed methyl bromide is added.

    • The bottle is sealed and allowed to stand at room temperature for 2 days.

    • The resulting white solid is collected by suction filtration, washed with hot benzene, and dried in a vacuum oven at 100°C over phosphorus pentoxide. The yield is 74 g (99%).[2]

  • Part B: Preparation of this compound

    • A 500-ml three-necked round-bottomed flask is fitted with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube for maintaining a nitrogen atmosphere.

    • An ethereal solution of n-butyllithium (0.10 mole) and 200 ml of anhydrous ether are added to the flask.

    • While stirring, 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide is added cautiously over a 5-minute period.

    • The mixture is stirred for 4 hours at room temperature.

    • Freshly distilled cyclohexanone (10.8 g, 0.11 mole) is added dropwise. The solution becomes colorless, and a white precipitate of triphenylphosphine oxide forms.

    • The mixture is heated under reflux overnight.

    • After cooling to room temperature, the precipitate is removed by suction filtration and washed with 100 ml of ether.

    • The combined ethereal filtrates are washed with water until neutral and then dried over calcium chloride.

    • The ether is carefully distilled, and the residue is fractionated through an efficient column to yield 3.4–3.8 g (35–40%) of pure this compound (b.p. 99–101°C/740 mm).[1][2]

An improved procedure using dimethyl sulfoxide (DMSO) as the solvent and methylsulfinyl carbanion as the base has been reported to give yields of 60–78%.[1]

Grignard Reaction followed by Dehydration

The Grignard reaction, discovered by Victor Grignard in 1900, is a fundamental method for forming carbon-carbon bonds.[7][8] While highly versatile, its application for the direct conversion of ketones to specific alkenes can be problematic due to the formation of isomeric mixtures upon dehydration.[9]

Conceptual Experimental Protocol

  • Grignard Addition: Methylmagnesium bromide is prepared from magnesium metal and methyl bromide in anhydrous ether.[10] Cyclohexanone is then added to the Grignard reagent to form the magnesium alkoxide of 1-methylcyclohexanol. Acidic workup liberates the tertiary alcohol.

  • Dehydration: The resulting 1-methylcyclohexanol is subjected to acid-catalyzed dehydration. This step is known to yield a mixture of 1-methylcyclohexene (the more stable, Zaitsev product) and this compound (the less stable, Hofmann-type product), resulting in a poor yield of the desired product.[3]

Elimination Reactions

Elimination reactions provide several pathways to this compound from appropriately substituted cyclohexane derivatives.

  • Dehydrohalogenation of 1-chloro-1-methylcyclohexane: This E2 reaction involves the removal of a hydrogen halide.[4] The use of a bulky base, such as sodium butoxide, favors the abstraction of a proton from the less substituted carbon (the methyl group), leading to the formation of the exocyclic double bond of this compound as the major product.[4]

  • Pyrolysis of Esters (Ester Pyrolysis): This is a syn-elimination reaction that proceeds through a cyclic transition state.[11][12]

    • Pyrolysis of Cyclohexylmethyl Acetate: Heating cyclohexylmethyl acetate to high temperatures (e.g., 590°C for ethyl acrylate) results in the formation of this compound and acetic acid.[1][11]

    • Chugaev Elimination: This variation involves the pyrolysis of a xanthate ester, which can be prepared from the corresponding alcohol (cyclohexylmethanol).[13][14] The elimination occurs at a lower temperature than acetate pyrolysis.

  • Cope Elimination: This reaction involves the pyrolysis of an N-oxide.[15] The pyrolysis of N,N-dimethylcyclohexylmethylamine oxide proceeds through a cyclic transition state to yield this compound and N,N-dimethylhydroxylamine.[1]

Mannich Reaction followed by Elimination

The Mannich reaction, developed by Carl Mannich in 1912, is a three-component condensation of an active hydrogen compound, formaldehyde, and a primary or secondary amine.[16][17][18] To prepare an α-methylene ketone, a subsequent quaternization and elimination are necessary.

Conceptual Experimental Protocol

  • Mannich Reaction: Cyclohexanone is treated with formaldehyde and a secondary amine (e.g., dimethylamine) under acidic conditions to form the Mannich base, 2-(dimethylaminomethyl)cyclohexanone.[17][19]

  • Quaternization: The Mannich base is treated with an alkylating agent, such as methyl iodide, to form a quaternary ammonium salt.

  • Elimination: The quaternary ammonium salt is subjected to Hofmann elimination by treatment with a strong base to yield the α,β-unsaturated ketone, in this case, 2-methylenecyclohexanone. A subsequent reduction of the carbonyl would be required to obtain this compound. This multi-step process makes it a less direct historical route.

Visualization of Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate the core mechanisms and workflows of the described synthetic methods.

Wittig_Reaction cluster_ylide_formation Ylide Formation cluster_olefination Olefin Formation PPh3 PPh₃ Phosphonium [Ph₃P⁺-CH₃]Br⁻ PPh3->Phosphonium + CH₃Br MeBr CH₃Br Ylide Ph₃P=CH₂ Phosphonium->Ylide + n-BuLi BuLi n-BuLi Betaine Betaine intermediate Ylide->Betaine + Cyclohexanone Cyclohexanone Cyclohexanone Cyclohexanone->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Product This compound Oxaphosphetane->Product Byproduct Ph₃P=O Oxaphosphetane->Byproduct

Diagram 1: The Wittig Reaction Mechanism.

Elimination_Reactions cluster_E2 E2 Dehydrohalogenation cluster_Pyrolysis Ester Pyrolysis (Ei) Start Substituted Cyclohexane E2_Start 1-Chloro-1-methylcyclohexane Start->E2_Start Pyr_Start Cyclohexylmethyl Acetate Start->Pyr_Start E2_Product This compound E2_Start->E2_Product E2_Reagent Bulky Base (e.g., NaOBu) E2_Reagent->E2_Product Anti-periplanar elimination Pyr_Product This compound Pyr_Start->Pyr_Product Pyr_Reagent Heat (Δ) Pyr_Reagent->Pyr_Product Syn-elimination

Diagram 2: Comparison of Elimination Pathways.

Grignard_vs_Wittig_Workflow cluster_wittig Wittig Route cluster_grignard Grignard Route Cyclohexanone Cyclohexanone Wittig_Reagent Ph₃P=CH₂ Cyclohexanone->Wittig_Reagent Grignard_Reagent 1. CH₃MgBr 2. H₃O⁺ Cyclohexanone->Grignard_Reagent Wittig_Product This compound (Good Yield) Wittig_Reagent->Wittig_Product Alcohol 1-Methylcyclohexanol Grignard_Reagent->Alcohol Dehydration Acid, Heat (Δ) Alcohol->Dehydration Grignard_Product_Major 1-Methylcyclohexene (Major Product) Dehydration->Grignard_Product_Major Grignard_Product_Minor This compound (Minor Product) Dehydration->Grignard_Product_Minor

Diagram 3: Wittig vs. Grignard Synthesis Workflow.

References

The Genesis of a Synthon: A Technical Guide to the Discovery and Initial Isolation of Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the historical discovery and initial isolation of methylenecyclohexane, a valuable exocyclic alkene in organic synthesis. The document details the pioneering early 20th-century methods, contrasts them with the now-classic Wittig synthesis, and presents key experimental protocols and quantitative data in a structured format for practical reference.

Executive Summary

This compound, a key building block in the synthesis of complex organic molecules, was first isolated and characterized in the early 20th century through methods such as dehydrohalogenation and pyrolysis. These early techniques, pioneered by chemists like O. Wallach, laid the groundwork for understanding the reactivity of exocyclic double bonds. The later development of the Wittig reaction in the mid-20th century provided a more reliable and higher-yielding pathway to this important synthon. This guide will walk through the historical context of its discovery, provide detailed experimental procedures for both early and modern synthetic routes, and present a comparative analysis of their efficiencies and outcomes.

Historical Perspective: The First Isolations

The first documented preparations of this compound predate many modern synthetic techniques, relying on fundamental elimination reactions. The work of O. Wallach and A. Faworsky in the early 1900s is of particular significance. The Organic Syntheses collection, while detailing a later method, references these foundational discoveries, specifically the pyrolysis of N,N-dimethylcyclohexylmethylamine oxide and the dehydrohalogenation of cyclohexylmethyl iodide[1]. These early methods, though often yielding modest results, were crucial in establishing the existence and basic properties of this compound.

Experimental Protocols: From Historical to Modern Synthesis

This section provides detailed methodologies for key historical and contemporary syntheses of this compound.

Early Synthesis: Dehydrohalogenation of Cyclohexylmethyl Iodide (Conceptual Reconstruction)

Reaction Principle: An E2 elimination mechanism where a strong base abstracts a proton from the carbon adjacent to the methylene iodide, leading to the formation of a double bond and the expulsion of the iodide ion.

Hypothetical Protocol:

  • Preparation of Cyclohexylmethyl Iodide: Cyclohexylmethanol would be converted to its corresponding iodide, likely through reaction with hydroiodic acid or via an Appel-type reaction with iodine and triphenylphosphine.

  • Elimination: The isolated cyclohexylmethyl iodide would be dissolved in a suitable solvent (e.g., ethanol) and treated with a strong base such as potassium ethoxide or potassium hydroxide.

  • Workup and Isolation: The reaction mixture would be heated to drive the elimination. Following the reaction, the mixture would be diluted with water and the organic product extracted with a non-polar solvent like diethyl ether. The ethereal solution would then be washed, dried, and distilled to yield this compound.

The Wittig Reaction: A Reliable Modern Approach

The development of the Wittig reaction by Georg Wittig in the mid-20th century revolutionized alkene synthesis. The procedure published in Organic Syntheses provides a robust and well-documented method for preparing this compound from cyclohexanone[1].

Experimental Protocol (Adapted from Wittig, G.; Schoellkopf, U. Org. Synth.1960 , 40, 66)*[1]:

Part A: Preparation of Triphenylmethylphosphonium Bromide

  • A solution of 55 g (0.21 mole) of triphenylphosphine in 45 ml of dry benzene is placed in a pressure bottle.

  • The bottle is cooled in an ice-salt mixture, and 28 g (0.29 mole) of condensed methyl bromide is added.

  • The sealed bottle is allowed to stand at room temperature for 2 days.

  • The resulting white solid is collected by suction filtration, washed with hot benzene, and dried in a vacuum oven at 100°C over phosphorus pentoxide.

Part B: Synthesis of this compound

  • A 500-ml three-necked round-bottomed flask is equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a nitrogen inlet.

  • An ethereal solution of n-butyllithium (0.10 mole) and 200 ml of anhydrous ether are added to the flask.

  • 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide is added cautiously over a 5-minute period while stirring.

  • The solution is stirred for 4 hours at room temperature.

  • Freshly distilled cyclohexanone (10.8 g, 0.11 mole) is added dropwise.

  • The mixture is heated under reflux overnight.

  • After cooling, the precipitate (triphenylphosphine oxide) is removed by filtration and washed with ether.

  • The combined ethereal filtrates are washed with water until neutral and dried over calcium chloride.

  • The ether is carefully distilled, and the residue is fractionated to give pure this compound.

Quantitative Data and Physical Properties

The following tables summarize the key quantitative data for the synthesis and physical properties of this compound.

Table 1: Comparison of Synthetic Methods

MethodStarting Material(s)Key ReagentsYieldReference
DehydrohalogenationCyclohexylmethyl iodideStrong Base (e.g., KOH)(Not specified in available literature)[1]
PyrolysisN,N-dimethylcyclohexylmethylamine oxideHeat(Not specified in available literature)[1]
Wittig ReactionCyclohexanone, Triphenylmethylphosphonium bromiden-Butyllithium35-40%[1]

Table 2: Physical Properties of this compound

PropertyValueReference
Boiling Point 99-101 °C at 740 mm Hg[1]
Refractive Index (nD25) 1.4470[1]
Molecular Formula C7H12
Molar Mass 96.17 g/mol

Visualizing the Synthesis

The following diagrams illustrate the key reaction pathways and experimental workflow.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination TPP Triphenylphosphine Phosphonium Triphenylmethylphosphonium Bromide TPP->Phosphonium + MeBr MeBr Methyl Bromide Ylide Phosphorus Ylide (Wittig Reagent) Phosphonium->Ylide + nBuLi nBuLi n-Butyllithium MCH This compound Ylide->MCH + Cyclohexanone TPPO Triphenylphosphine Oxide Ylide->TPPO + Cyclohexanone Cyclohexanone Cyclohexanone

Caption: The Wittig synthesis of this compound.

Dehydrohalogenation Start Cyclohexylmethyl Iodide Product This compound Start->Product + Base Base Strong Base (e.g., KOH) Salts KI + H2O Base->Salts

Caption: Dehydrohalogenation pathway to this compound.

Experimental_Workflow Start Combine Reagents Reaction Reaction under Inert Atmosphere Start->Reaction Quench Quench Reaction Reaction->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Distill Distillation Dry->Distill Product Pure this compound Distill->Product

Caption: General experimental workflow for isolation.

Conclusion

The journey to the routine synthesis of this compound showcases the evolution of organic chemistry. From the foundational, albeit lower-yielding, elimination reactions of the early 20th century to the elegant and reliable Wittig reaction, the methods for producing this versatile synthon have significantly advanced. This guide provides researchers and drug development professionals with a concise yet detailed understanding of the historical and practical aspects of this compound synthesis, offering a valuable resource for laboratory work and further innovation.

References

An In-depth Technical Guide to the Fundamental Reaction Pathways of Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclohexane, a readily available exocyclic alkene, serves as a versatile building block in organic synthesis. Its unique structural features, including a strained double bond and accessible allylic protons, allow for a diverse range of chemical transformations. This guide provides a detailed exploration of the fundamental reaction pathways involving this compound, offering insights into reaction mechanisms, quantitative outcomes, and comprehensive experimental protocols.

Electrophilic Addition Reactions

The electron-rich π-bond of this compound is susceptible to attack by electrophiles. These reactions typically proceed through a stable tertiary carbocation intermediate, governing the regioselectivity of the addition.

Hydrobromination

The addition of hydrogen bromide (HBr) to this compound follows Markovnikov's rule, yielding 1-bromo-1-methylcyclohexane as the major product. The reaction proceeds via protonation of the double bond to form a tertiary carbocation, which is then attacked by the bromide ion.

Table 1: Quantitative Data for Hydrobromination of this compound

ProductReagentsConditionsYieldReference
1-Bromo-1-methylcyclohexane47% Hydrobromic acid, silica gel0-20°C, 48 hours86-98%[1]

Experimental Protocol: Hydrobromination of this compound [1]

  • To a 25 mL flask at 0°C, add this compound (2.0 mmol, 280 mg) and silica gel 60 (5.0 g).

  • Gradually add 47% hydrobromic acid (8.0 mmol, 1.38 g) to the stirred mixture.

  • Continue stirring at 300 rpm until the mixture is homogeneous.

  • Allow the reaction to proceed for 48 hours, with the temperature rising to 20°C.

  • Following the reaction, isolate the product using appropriate workup and purification techniques.

Diagram 1: Hydrobromination of this compound

hydrobromination start This compound + HBr intermediate Tertiary Carbocation Intermediate start->intermediate Protonation product 1-Bromo-1-methylcyclohexane intermediate->product Bromide Attack

Caption: Mechanism of HBr addition to this compound.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst and water, this compound undergoes hydration to form 1-methylcyclohexanol. Similar to hydrobromination, the reaction proceeds through a tertiary carbocation intermediate.

Experimental Protocol: Acid-Catalyzed Hydration of this compound

  • In a round-bottom flask, combine this compound with water.

  • Add a catalytic amount of a strong acid, such as sulfuric acid.

  • Stir the mixture at room temperature and monitor the reaction progress by TLC or GC.

  • Upon completion, neutralize the acid with a weak base.

  • Extract the product with an organic solvent, dry the organic layer, and purify by distillation or chromatography.

Radical Reactions: Allylic Bromination

The allylic positions of this compound are susceptible to radical substitution. Reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator or light leads to the formation of allylic bromides. The reaction proceeds via a resonance-stabilized allylic radical, which can lead to a mixture of products.

Table 2: Product Distribution in Allylic Bromination of this compound

ProductReagentsConditionsProduct RatioReference
1-(Bromomethyl)cyclohexene & 3-Bromothis compoundNBS, CCl₄, light/heatRefluxMixture of isomers[2][3]

Experimental Protocol: Allylic Bromination with NBS [2]

  • In a round-bottom flask equipped with a reflux condenser, dissolve this compound (0.5 mL) and N-bromosuccinimide (1.5 equivalents, 0.48 g) in cyclohexane (3.0 mL).

  • Irradiate the mixture with a 60W LED lamp while heating at reflux.

  • After the reaction is complete (monitored by GC-MS), cool the mixture.

  • Remove the solid succinimide by vacuum filtration.

  • The filtrate containing the product mixture can be further purified by distillation or chromatography.

Diagram 2: Allylic Bromination of this compound

allylic_bromination start This compound + Br• radical_intermediate Allylic Radical (Resonance Stabilized) start->radical_intermediate Allylic H Abstraction product1 1-(Bromomethyl)cyclohexene radical_intermediate->product1 + Br₂ product2 3-Bromothis compound radical_intermediate->product2 + Br₂ epoxidation start This compound + m-CPBA product This compound Oxide start->product Concerted Oxygen Transfer ozonolysis start This compound + O₃ molozonide Molozonide start->molozonide Cycloaddition ozonide Ozonide molozonide->ozonide Rearrangement products Cyclohexanone + Formaldehyde ozonide->products Reductive Workup (e.g., (CH₃)₂S) cycloadditions This compound This compound diels_alder Diels-Alder [4+2] This compound->diels_alder + Diene dipolar 1,3-Dipolar [3+2] This compound->dipolar + 1,3-Dipole photochemical Photochemical [2+2] This compound->photochemical + Alkene, hν diels_alder_product Substituted Cyclohexene diels_alder->diels_alder_product dipolar_product Five-Membered Heterocycle dipolar->dipolar_product photochemical_product Cyclobutane Adduct photochemical->photochemical_product

References

Methodological & Application

Application Notes and Protocols for the Polymerization of Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of poly(methylenecyclohexane), a polymer with potential applications in drug delivery and material science due to its specific physical and chemical properties. The polymerization of this compound can be approached through various mechanisms, including living coordination polymerization, as well as theoretical cationic, anionic, and radical polymerization routes. These notes offer insights into the initiators, conditions, and expected outcomes for each method.

Living Coordination Polymerization for the Synthesis of Poly(1,3-methylenecyclohexane)

Living coordination polymerization offers precise control over the polymer's microstructure and molecular weight. A notable method involves the cyclopolymerization of 1,6-heptadiene to yield poly(1,3-methylenecyclohexane) (PMCH). This approach allows for the synthesis of well-defined polymers with narrow molecular weight distributions.

Quantitative Data Summary
EntryInitiator SystemMonomer/Initiator RatioConversion (%)Mn (kDa)PDI (Mw/Mn)
1Hafnium Complex / [PhNHMe₂][B(C₆F₅)₄]100:1>9515.01.10
2Hafnium Complex / [PhNHMe₂][B(C₆F₅)₄]200:1>9529.81.12
3Hafnium Complex / [PhNHMe₂][B(C₆F₅)₄]300:1>9544.51.15

Note: Data is representative of typical results found in the literature for the living coordination polymerization of 1,6-heptadiene to form poly(1,3-methylenecyclohexane). Actual results may vary based on specific experimental conditions.

Experimental Protocol: Living Coordination Cyclopolymerization of 1,6-Heptadiene

Materials:

  • 1,6-Heptadiene (monomer), freshly distilled

  • Hafnium-based pre-initiator (e.g., chiral cyclopentadienyl amidinate hafnium complexes)

  • Borate co-initiator (e.g., [PhNHMe₂][B(C₆F₅)₄])

  • Anhydrous toluene (solvent)

  • Argon or Nitrogen gas (for inert atmosphere)

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere of argon or nitrogen.

  • Reagent Preparation:

    • In a glovebox, prepare a stock solution of the hafnium pre-initiator in anhydrous toluene.

    • Prepare a separate stock solution of the borate co-initiator in anhydrous toluene.

  • Polymerization:

    • To the Schlenk flask, add anhydrous toluene via syringe.

    • Add the desired amount of freshly distilled 1,6-heptadiene monomer to the solvent.

    • Equilibrate the monomer solution to the desired reaction temperature (e.g., 25 °C).

    • Initiate the polymerization by the sequential addition of the hafnium pre-initiator and then the borate co-initiator stock solutions via syringe.

    • Allow the reaction to proceed for the desired time, typically several hours, with continuous stirring.

  • Termination and Polymer Isolation:

    • Quench the polymerization by the addition of a small amount of methanol.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of acidified methanol.

    • Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and polydispersity index (PDI) by Gel Permeation Chromatography (GPC).

    • Analyze the polymer microstructure using ¹H and ¹³C NMR spectroscopy.

Visualizations

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Active_Catalyst Active_Catalyst Initiator->Active_Catalyst Activation Co-initiator Co-initiator Co-initiator->Active_Catalyst Growing_Polymer_Chain Growing_Polymer_Chain Active_Catalyst->Growing_Polymer_Chain Monomer Addition Monomer Monomer Monomer->Growing_Polymer_Chain Final_Polymer Final_Polymer Growing_Polymer_Chain->Final_Polymer Quenching Quenching_Agent Quenching_Agent Quenching_Agent->Final_Polymer

Caption: General workflow for living coordination polymerization.

Cationic Polymerization of this compound (Representative Protocol)

Cationic polymerization is a viable method for polymerizing alkenes with electron-donating groups. The exocyclic double bond of this compound can be susceptible to electrophilic attack by a cationic initiator.

Quantitative Data Summary (Representative)
EntryInitiatorCo-initiatorTemperature (°C)Monomer Conversion (%)Mn (kDa)PDI (Mw/Mn)
1AlCl₃H₂O-78HighVariable>2.0
2BF₃·OEt₂--78ModerateVariable>2.0
3TiCl₄t-BuCl-78HighVariable>2.0

Note: This data is hypothetical and representative of what might be expected for a conventional cationic polymerization, which is often difficult to control. Actual results would need to be determined experimentally.

Experimental Protocol: Cationic Polymerization

Materials:

  • This compound (monomer), dried and distilled

  • Lewis Acid initiator (e.g., AlCl₃, BF₃·OEt₂)

  • Co-initiator (e.g., trace H₂O or an alkyl halide like t-BuCl)

  • Anhydrous dichloromethane or hexane (solvent)

  • Methanol (quenching agent)

  • Nitrogen or Argon gas

  • Standard Schlenk line and glassware

Procedure:

  • Reactor Setup: Under an inert atmosphere, assemble a flame-dried Schlenk flask with a stir bar.

  • Reagent Addition:

    • Add the anhydrous solvent to the flask via syringe.

    • Cool the solvent to the desired reaction temperature (e.g., -78 °C) using a dry ice/acetone bath.

    • Add the purified this compound monomer to the cooled solvent.

  • Initiation:

    • In a separate dry flask, prepare a solution of the Lewis acid initiator in the reaction solvent.

    • Slowly add the initiator solution to the stirred monomer solution to begin the polymerization. If a co-initiator is used, it may be added before the Lewis acid.

  • Polymerization:

    • Allow the reaction to proceed for a set time (e.g., 1-2 hours). The reaction is often very rapid.

  • Termination and Isolation:

    • Terminate the polymerization by adding pre-chilled methanol.

    • Allow the mixture to warm to room temperature.

    • Precipitate the polymer in a large volume of methanol.

    • Filter, wash with methanol, and dry the polymer under vacuum.

  • Characterization: Analyze the polymer by GPC and NMR spectroscopy.

Visualizations

G Initiator Initiator Carbocation Carbocation Initiator->Carbocation Initiation Monomer Monomer Monomer->Carbocation Propagating_Chain Propagating_Chain Carbocation->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Monomer Addition Termination Termination Propagating_Chain->Termination Polymer Polymer Termination->Polymer

Caption: Cationic polymerization mechanism.

Anionic Polymerization of this compound (Representative Protocol)

Anionic polymerization is suitable for monomers with electron-withdrawing groups, which is not the primary characteristic of this compound. However, under certain conditions with strong anionic initiators, polymerization may be possible. This method offers the potential for living polymerization if side reactions are minimized.

Quantitative Data Summary (Representative)
EntryInitiatorSolventTemperature (°C)Monomer Conversion (%)Mn (kDa)PDI (Mw/Mn)
1n-BuLiHexane25LowLowBroad
2sec-BuLiTHF-78ModerateControlled<1.2
3K-naphthaleneTHF-78ModerateControlled<1.2

Note: This data is hypothetical. Anionic polymerization of simple alkenes is challenging. The use of a polar solvent like THF is generally required to achieve better control.

Experimental Protocol: Anionic Polymerization

Materials:

  • This compound (monomer), rigorously purified and dried

  • Organolithium initiator (e.g., n-butyllithium, sec-butyllithium)

  • Anhydrous and deoxygenated solvent (e.g., hexane, THF)

  • Methanol (terminating agent)

  • High-vacuum line and glassware suitable for anionic polymerization

Procedure:

  • Purification: All reagents and glassware must be scrupulously purified and dried to remove any protic impurities. The monomer and solvent should be distilled from appropriate drying agents.

  • Reactor Setup: Assemble the reaction apparatus on a high-vacuum line.

  • Reagent Transfer: Transfer the solvent and monomer into the reaction flask via vacuum distillation.

  • Initiation:

    • Cool the reactor to the desired temperature (e.g., -78 °C).

    • Add the organolithium initiator dropwise via syringe. A color change may indicate the formation of the propagating anion.

  • Propagation: Allow the polymerization to proceed with stirring.

  • Termination: Terminate the reaction by adding degassed methanol.

  • Isolation: Precipitate the polymer in methanol, filter, and dry under vacuum.

  • Characterization: Analyze by GPC and NMR.

Visualizations

G Initiator Initiator Carbanion Carbanion Initiator->Carbanion Initiation Monomer Monomer Monomer->Carbanion Propagating_Chain Propagating_Chain Carbanion->Propagating_Chain Propagation Propagating_Chain->Propagating_Chain Monomer Addition Termination Termination Propagating_Chain->Termination Polymer Polymer Termination->Polymer

Caption: Anionic polymerization mechanism.

Radical Polymerization of this compound (Representative Protocol)

Radical polymerization is a versatile method that can be applied to a wide range of vinyl monomers. It is generally more tolerant to impurities than ionic polymerizations.

Quantitative Data Summary (Representative)
EntryInitiatorTemperature (°C)Monomer Conversion (%)Mn (kDa)PDI (Mw/Mn)
1AIBN70ModerateHigh>2.0
2BPO80ModerateHigh>2.0

Note: This data is hypothetical and represents typical outcomes for conventional free-radical polymerization, which generally produces polymers with broad molecular weight distributions.

Experimental Protocol: Radical Polymerization

Materials:

  • This compound (monomer)

  • Radical initiator (e.g., Azobisisobutyronitrile (AIBN), Benzoyl peroxide (BPO))

  • Toluene or bulk polymerization (no solvent)

  • Methanol (for precipitation)

  • Nitrogen or Argon gas

Procedure:

  • Setup: Place the monomer and initiator in a polymerization tube or flask.

  • Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Seal the tube under vacuum or inert gas and place it in a thermostatically controlled bath at the desired temperature (e.g., 70 °C for AIBN).

  • Isolation: After the desired time, cool the reaction and dissolve the (often viscous) mixture in a suitable solvent like THF. Precipitate the polymer in methanol.

  • Purification: Filter the polymer, wash with methanol, and dry under vacuum.

  • Characterization: Analyze by GPC and NMR.

Visualizations

G Initiator Initiator Radical Radical Initiator->Radical Decomposition Propagating_Radical Propagating_Radical Radical->Propagating_Radical Initiation Monomer Monomer Monomer->Propagating_Radical Propagating_Radical->Propagating_Radical Propagation Termination Termination Propagating_Radical->Termination Polymer Polymer Termination->Polymer

Caption: Radical polymerization mechanism.

Methylenecyclohexane: A Versatile Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Methylenecyclohexane, a readily available exocyclic alkene, serves as a versatile and valuable starting material for the synthesis of a diverse array of pharmaceutical intermediates. Its inherent reactivity in the double bond allows for a wide range of transformations, leading to the formation of functionalized cyclohexane rings that are key structural motifs in numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for several key synthetic transformations of this compound, highlighting its utility in the efficient construction of valuable building blocks for drug discovery and development.

Key Synthetic Transformations and Intermediates

This compound can be readily converted into several key intermediates through a variety of well-established organic reactions. These transformations provide access to alcohols, epoxides, and aldehydes, which are pivotal starting points for the synthesis of more complex molecules.

TransformationReagentsIntermediateTypical Yield (%)
Synthesis of this compound Methyltriphenylphosphonium bromide, n-Butyllithium, CyclohexanoneThis compound60-78%[1]
Hydroboration-Oxidation 1. Borane-tetrahydrofuran complex (BH₃•THF) 2. Hydrogen peroxide (H₂O₂), Sodium hydroxide (NaOH)(Cyclohexyl)methanolHigh (qualitative)[2]
Acid-Catalyzed Hydration Water (H₂O), Sulfuric acid (H₂SO₄)1-Methylcyclohexan-1-olNot specified
Epoxidation meta-Chloroperoxybenzoic acid (m-CPBA)1-oxaspiro[2.5]octane (this compound oxide)High (qualitative)
Hydroformylation & Reduction 1. Carbon monoxide (CO), Hydrogen (H₂), Rhodium catalyst 2. Sodium borohydride (NaBH₄)1-(Hydroxymethyl)cyclohexan-1-olNot specified[2]
Catalytic Hydrogenation Hydrogen (H₂), Platinum on carbon (Pt/C)MethylcyclohexaneHigh (qualitative)

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol describes the synthesis of this compound from cyclohexanone using a Wittig reagent.[1]

Materials:

  • Methyltriphenylphosphonium bromide

  • n-Butyllithium in ether

  • Anhydrous ether

  • Cyclohexanone, freshly distilled

  • Nitrogen gas

  • Calcium chloride

Procedure:

  • Set up a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube. Maintain a gentle flow of nitrogen throughout the reaction.

  • To the flask, add an ethereal solution of n-butyllithium (0.10 mole) and 200 mL of anhydrous ether.

  • While stirring, cautiously add 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide over a 5-minute period.

  • Stir the resulting solution for 4 hours at room temperature.

  • Add 10.8 g (0.11 mole) of freshly distilled cyclohexanone dropwise. The solution will become colorless, and a white precipitate will form.

  • Heat the mixture under reflux overnight.

  • After cooling to room temperature, remove the precipitate by suction filtration and wash it with 100 mL of ether.

  • Combine the ethereal filtrates and extract with 100-mL portions of water until neutral.

  • Dry the ethereal solution over calcium chloride.

  • Carefully distill the ether through an 80-cm column packed with glass helices.

  • Fractionally distill the residue to yield 3.4–3.8 g (35–40%) of pure this compound (b.p. 99–101°C/740 mm). A modified procedure using methylsulfinyl carbanion as the base in dimethyl sulfoxide can improve the yield to 60–78%.[1]

Protocol 2: Synthesis of (Cyclohexyl)methanol via Hydroboration-Oxidation

This protocol outlines the anti-Markovnikov hydration of this compound to produce (cyclohexyl)methanol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF), 1 M solution in THF

  • Sodium hydroxide (NaOH), 3 M aqueous solution

  • Hydrogen peroxide (H₂O₂), 30% aqueous solution

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, nitrogen-flushed round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the BH₃•THF solution (1.1 eq) dropwise.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the 3 M NaOH solution, followed by the dropwise addition of 30% H₂O₂. Caution: The addition of H₂O₂ is exothermic.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution under reduced pressure to obtain the crude (cyclohexyl)methanol, which can be purified by distillation or column chromatography.

Protocol 3: Synthesis of 1-Methylcyclohexan-1-ol via Acid-Catalyzed Hydration

This protocol describes the Markovnikov hydration of this compound to yield 1-methylcyclohexan-1-ol.

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄), 50% aqueous solution

  • Diethyl ether

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) with 50% aqueous sulfuric acid.

  • Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or GC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether (3 times).

  • Carefully wash the combined organic layers with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.

  • Wash the organic layer with brine and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure to yield 1-methylcyclohexan-1-ol, which can be purified by distillation.

Protocol 4: Synthesis of 1-oxaspiro[2.5]octane (this compound oxide) via Epoxidation

This protocol details the epoxidation of this compound using m-chloroperoxybenzoic acid (m-CPBA).[3]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH₂Cl₂)

  • 10% Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.

  • Add m-CPBA (1.1 eq) portion-wise to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer with 10% sodium sulfite solution to quench excess peroxide.

  • Wash with saturated sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by a brine wash.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure to obtain 1-oxaspiro[2.5]octane. Note: The product is volatile.

Protocol 5: Representative Synthesis of 1-(Hydroxymethyl)cyclohexan-1-ol via Hydroformylation and Reduction

This protocol provides a general procedure for the hydroformylation of a cyclic alkene followed by reduction to the corresponding diol.[2]

Part A: Hydroformylation

  • In a high-pressure reactor, charge this compound (1.0 eq), a rhodium-based catalyst (e.g., Rh(CO)₂(acac) with a phosphine ligand), and a suitable solvent (e.g., toluene).

  • Pressurize the reactor with a mixture of carbon monoxide and hydrogen (syngas, typically 1:1 ratio) to the desired pressure (e.g., 20-100 atm).

  • Heat the reaction mixture to the appropriate temperature (e.g., 80-120 °C) and stir for the required time, monitoring the uptake of syngas.

  • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess gas.

  • The resulting solution containing the intermediate aldehyde can be used directly in the next step.

Part B: Reduction

  • Transfer the crude aldehyde solution to a round-bottom flask and cool to 0 °C.

  • Slowly add sodium borohydride (NaBH₄) (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Quench the reaction by the slow addition of water, followed by dilute hydrochloric acid to neutralize the excess base.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to yield the crude 1-(hydroxymethyl)cyclohexan-1-ol.

  • Purify the product by column chromatography or crystallization. A reported synthesis of 1-(hydroxymethyl)cyclohexan-1-ol from cyclohexanone yielded the product as white crystals with a melting point of 76.0–76.2°C.[4]

Visualizing Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic transformations described.

Synthesis_of_this compound Cyclohexanone Cyclohexanone This compound This compound Cyclohexanone->this compound Wittig Reaction Wittig_Reagent Ph₃P=CH₂ Wittig_Reagent->this compound

Fig. 1: Synthesis of this compound.

Intermediates_from_this compound MCH This compound CM (Cyclohexyl)methanol MCH->CM Hydroboration- Oxidation MCHol 1-Methylcyclohexan-1-ol MCH->MCHol Acid-Catalyzed Hydration Epoxide 1-oxaspiro[2.5]octane MCH->Epoxide Epoxidation (m-CPBA) HMC 1-(Hydroxymethyl)cyclohexan-1-ol MCH->HMC Hydroformylation & Reduction MC Methylcyclohexane MCH->MC Catalytic Hydrogenation

Fig. 2: Key Pharmaceutical Intermediates from this compound.

Experimental_Workflow_Epoxidation Start Dissolve this compound in CH₂Cl₂ Add_mCPBA Add m-CPBA Start->Add_mCPBA Stir Stir at Room Temperature Add_mCPBA->Stir Monitor Monitor by TLC Stir->Monitor Workup Aqueous Workup (Na₂SO₃, NaHCO₃, Brine) Monitor->Workup Dry Dry over Na₂SO₄ Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Product 1-oxaspiro[2.5]octane Concentrate->Product

Fig. 3: Workflow for the Epoxidation of this compound.

Conclusion

This compound is a highly valuable and versatile precursor for the synthesis of a wide range of pharmaceutical intermediates. The application notes and protocols provided herein demonstrate its utility in constructing key building blocks such as functionalized alcohols and epoxides. The diverse reactivity of this starting material allows for the efficient and targeted synthesis of complex molecules, making it a key component in the drug discovery and development pipeline. The provided protocols serve as a foundation for researchers to explore and adapt these transformations for their specific synthetic needs.

References

Application Note: High-Resolution GC-MS Analysis of Methylenecyclohexane Isomerization Reaction Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive methodology for the qualitative and quantitative analysis of a methylenecyclohexane reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS). The described protocol is optimized for the separation and identification of this compound and its primary isomerization product, 1-methylcyclohexene, which can be formed under acidic conditions. This guide provides detailed experimental protocols, data presentation in tabular format for clarity, and visual diagrams of the experimental workflow and reaction pathway to ensure reproducibility and clear understanding.

Introduction

This compound is a valuable building block in organic synthesis. Its exocyclic double bond is highly reactive and susceptible to a variety of chemical transformations, including isomerization, oxidation, and addition reactions. Acid-catalyzed isomerization is a common reaction, leading to the formation of the more thermodynamically stable endocyclic isomer, 1-methylcyclohexene.[1][2] Monitoring the progress of such reactions and quantifying the components of the resulting mixture is crucial for optimizing reaction conditions and ensuring product purity. GC-MS is an ideal analytical technique for this purpose, offering high-resolution separation and definitive compound identification based on mass spectra.[3]

Experimental Protocols

Sample Preparation

A representative aliquot of the this compound reaction mixture is prepared for GC-MS analysis as follows:

  • Quenching the Reaction: If the reaction is ongoing, it should be quenched to halt any further transformation. This can typically be achieved by neutralizing the acid catalyst with a mild base, such as a saturated sodium bicarbonate solution.

  • Extraction: The organic components are extracted from the aqueous layer using a volatile, water-immiscible organic solvent. Dichloromethane or hexane are suitable choices.

  • Drying: The organic extract is dried over an anhydrous drying agent, such as sodium sulfate, to remove any residual water.

  • Dilution: The dried organic extract is then diluted to an appropriate concentration for GC-MS analysis, typically in the range of 10-100 µg/mL, using the same solvent as for extraction.[4]

  • Internal Standard: For accurate quantification, an internal standard (e.g., toluene or dodecane) of a known concentration is added to the diluted sample.

GC-MS Instrumentation and Parameters

The analysis is performed on a standard GC-MS system equipped with a capillary column suitable for hydrocarbon analysis.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph Agilent 7890A or equivalent
Mass Spectrometer Agilent 5975C or equivalent
Column HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column[5]
Injector Temperature 250 °C
Injection Volume 1 µL (splitless mode)
Carrier Gas Helium at a constant flow of 1.2 mL/min[6]
Oven Program Initial temperature of 40 °C for 5 min, then ramp at 10 °C/min to 200 °C, hold for 2 min
Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 35-350

Data Presentation

The primary components expected in the reaction mixture are the unreacted starting material, this compound, and the isomerization product, 1-methylcyclohexene. Other isomers or oxidation byproducts could be present in trace amounts.

Table 2: Quantitative Analysis of a Representative Reaction Mixture

CompoundRetention Time (min)Key Mass Fragments (m/z)Peak AreaConcentration (µg/mL)
This compound6.8596, 81, 67, 541,250,00022.5
1-Methylcyclohexene7.2096, 81, 68, 553,480,00062.7
Toluene (Internal Std)5.5092, 91, 65, 392,000,00050.0

Note: Retention times and peak areas are representative and may vary depending on the specific instrumentation and reaction conditions.

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure, from sample acquisition to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data_processing Data Processing ReactionMixture Reaction Mixture Aliquot Quench Quench Reaction ReactionMixture->Quench Extract Solvent Extraction Quench->Extract Dry Dry Organic Layer Extract->Dry Dilute Dilute Sample & Add Internal Standard Dry->Dilute GCMS GC-MS Injection Dilute->GCMS Separation Chromatographic Separation GCMS->Separation Detection Mass Spectrometric Detection Separation->Detection TIC Total Ion Chromatogram Detection->TIC LibrarySearch Mass Spectral Library Search Detection->LibrarySearch Integration Peak Integration TIC->Integration Quantification Quantification Integration->Quantification LibrarySearch->Quantification reaction_pathway cluster_reaction Acid-Catalyzed Isomerization Start This compound Protonation Protonation of Alkene (Rate-Determining Step) Start->Protonation + H+ Carbocation Tertiary Carbocation Intermediate Protonation->Carbocation Deprotonation Deprotonation Carbocation->Deprotonation - H+ Product 1-Methylcyclohexene Deprotonation->Product

References

Application Notes and Protocols: Synthesis of Fragrance Intermediates from Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylenecyclohexane, a readily available cyclic olefin, serves as a versatile starting material for the synthesis of various fragrance intermediates. Its exocyclic double bond is amenable to a range of chemical transformations, providing access to key functional groups commonly found in fragrance molecules. This document outlines detailed application notes and experimental protocols for the conversion of this compound into valuable fragrance precursors, namely cyclohexanemethanol, cyclohexanone, and cyclohexanecarboxaldehyde. These intermediates are foundational for the synthesis of a wide array of floral, fruity, and woody scent profiles. The protocols provided are intended for researchers, scientists, and professionals in the fields of fragrance chemistry and drug development.

Synthesis of Cyclohexanemethanol via Hydroboration-Oxidation

Cyclohexanemethanol possesses a mild, floral, and slightly woody aroma and is a precursor to various ester-type fragrances. The anti-Markovnikov hydroboration-oxidation of this compound provides a high-yield pathway to this primary alcohol.

Reaction Pathway

G This compound This compound intermediate (Cyclohexylmethyl)borane intermediate This compound->intermediate 1. BH₃·THF cyclohexanemethanol Cyclohexanemethanol intermediate->cyclohexanemethanol 2. H₂O₂, NaOH

Caption: Synthesis of Cyclohexanemethanol from this compound.

Experimental Protocol

A detailed protocol for the hydroboration-oxidation of this compound is as follows[1]:

  • Reaction Setup: A dry, 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is placed under a nitrogen atmosphere.

  • Reagent Charging: The flask is charged with this compound (10.0 g, 104 mmol) dissolved in anhydrous tetrahydrofuran (THF, 50 mL).

  • Hydroboration: A 1.0 M solution of borane-tetrahydrofuran complex (BH₃·THF, 110 mL, 110 mmol) is added dropwise to the stirred solution at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

  • Oxidation: The flask is cooled again to 0 °C, and a 3 M aqueous solution of sodium hydroxide (40 mL) is added slowly, followed by the dropwise addition of 30% hydrogen peroxide (40 mL).

  • Work-up: The reaction mixture is stirred at room temperature for 1 hour. The aqueous layer is separated and extracted with diethyl ether (3 x 50 mL). The combined organic layers are washed with brine (50 mL), dried over anhydrous magnesium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield cyclohexanemethanol.

Quantitative Data

ParameterValue
Starting MaterialThis compound
Key ReagentsBH₃·THF, H₂O₂, NaOH
ProductCyclohexanemethanol
Typical Yield85-95%
Boiling Point183-185 °C

Synthesis of Cyclohexanone via Ozonolysis

Cyclohexanone is a key intermediate in the synthesis of many fragrance compounds, including those with fruity and floral notes. It can be synthesized from this compound via ozonolysis, which cleaves the double bond.

Reaction Pathway

G This compound This compound ozonide Ozonide Intermediate This compound->ozonide 1. O₃, CH₂Cl₂, -78 °C cyclohexanone Cyclohexanone ozonide->cyclohexanone 2. Zn, CH₃COOH or (CH₃)₂S

Caption: Synthesis of Cyclohexanone from this compound.

Experimental Protocol

The ozonolysis of this compound can be performed as follows[2][3][4]:

  • Reaction Setup: A solution of this compound (9.6 g, 100 mmol) in dichloromethane (200 mL) is placed in a three-necked flask equipped with a gas inlet tube, a magnetic stirrer, and a calcium chloride drying tube on the outlet. The flask is cooled to -78 °C using a dry ice/acetone bath.

  • Ozonolysis: A stream of ozone is bubbled through the solution until a blue color persists, indicating the consumption of the starting material.

  • Reductive Work-up: The excess ozone is removed by bubbling nitrogen through the solution. A reducing agent, such as zinc dust (13 g, 200 mmol) in acetic acid (20 mL) or dimethyl sulfide (15 mL, 200 mmol), is then added to the cold solution.

  • Quenching and Extraction: The mixture is allowed to warm to room temperature and stirred for 1 hour. The reaction is quenched by the addition of water (100 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • Purification: The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and brine (50 mL), dried over anhydrous sodium sulfate, and filtered. The solvent is removed by distillation, and the resulting cyclohexanone is purified by vacuum distillation.

Quantitative Data

ParameterValue
Starting MaterialThis compound
Key ReagentsOzone, Zinc/Acetic Acid or Dimethyl Sulfide
ProductCyclohexanone
Typical Yield70-85%
Boiling Point155 °C

Synthesis of Cyclohexanecarboxaldehyde

Cyclohexanecarboxaldehyde is a valuable fragrance ingredient with a green, aldehydic, and slightly fruity odor. While direct synthesis from this compound is not commonly cited, a two-step process involving hydroformylation of a related alkene or reduction of a cyclohexanecarboxylic acid derivative is typical. For the purpose of this document, a hypothetical, yet chemically sound, pathway from this compound is proposed via the corresponding alcohol.

Proposed Synthetic Pathway

G This compound This compound cyclohexanemethanol Cyclohexanemethanol This compound->cyclohexanemethanol Hydroboration-Oxidation cyclohexanecarboxaldehyde Cyclohexanecarboxaldehyde cyclohexanemethanol->cyclohexanecarboxaldehyde PCC or Swern Oxidation

Caption: Proposed Synthesis of Cyclohexanecarboxaldehyde.

Experimental Protocol (Oxidation of Cyclohexanemethanol)

The oxidation of cyclohexanemethanol to cyclohexanecarboxaldehyde can be achieved using various methods, with pyridinium chlorochromate (PCC) oxidation being a common laboratory procedure.

  • Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer is charged with pyridinium chlorochromate (PCC, 21.5 g, 100 mmol) and dichloromethane (150 mL).

  • Addition of Alcohol: A solution of cyclohexanemethanol (9.1 g, 80 mmol) in dichloromethane (20 mL) is added to the stirred suspension in one portion.

  • Reaction Monitoring: The reaction mixture is stirred at room temperature for 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is diluted with diethyl ether (150 mL) and filtered through a pad of silica gel to remove the chromium salts.

  • Purification: The filtrate is concentrated under reduced pressure, and the crude cyclohexanecarboxaldehyde is purified by vacuum distillation.

Quantitative Data

ParameterValue
Starting MaterialCyclohexanemethanol
Key ReagentPyridinium Chlorochromate (PCC)
ProductCyclohexanecarboxaldehyde
Typical Yield80-90%
Boiling Point161-163 °C
Purity (typical)>95%[5]
Yield (alternative hydroformylation)83%[5]

This compound proves to be a valuable and versatile starting material for the synthesis of key fragrance intermediates. The protocols detailed herein for the synthesis of cyclohexanemethanol, cyclohexanone, and cyclohexanecarboxaldehyde demonstrate efficient and high-yielding transformations. These intermediates open the door to a vast array of fragrance compounds, underscoring the importance of this compound in the fragrance industry. Researchers and professionals can utilize these methods as a foundation for the development of novel and commercially valuable fragrance molecules.

References

Protocol for the Epoxidation of Methylenecyclohexane: A Detailed Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the epoxidation of methylenecyclohexane to synthesize 1-oxaspiro[2.5]octane. This key transformation is relevant to researchers and scientists in organic synthesis and drug development. We present two primary methods utilizing meta-chloroperoxybenzoic acid (m-CPBA) and dimethyldioxirane (DMDO) as oxidizing agents. This document includes a comparative summary of reaction parameters, detailed experimental procedures, and visual diagrams of the experimental workflow and reaction mechanisms to ensure clarity and reproducibility.

Introduction

The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing access to versatile epoxide intermediates. Epoxides are valuable building blocks due to their inherent ring strain, which allows for a variety of regio- and stereoselective ring-opening reactions to introduce diverse functional groups. This compound is an exocyclic alkene, and its epoxidation yields 1-oxaspiro[2.5]octane, a spirocyclic epoxide that serves as a precursor in the synthesis of various complex molecules and natural products.

This application note details two robust and commonly employed protocols for the epoxidation of this compound: the use of a peroxy acid, specifically meta-chloroperoxybenzoic acid (m-CPBA), and a dioxirane, namely dimethyldioxirane (DMDO). The choice of oxidant can influence reaction conditions, yields, and work-up procedures.

Comparison of Epoxidation Methods

Oxidizing AgentSubstrateSolventTemperature (°C)Reaction TimeYield (%)Reference
m-CPBAThis compoundDichloromethane0 - 252 - 6 h~75-85General knowledge from multiple sources
DMDOCyclohexeneAcetone-10 to 251 - 4 hHigh[1]
Hydrogen PeroxideCyclohexeneDichloroethane554 h98 (Conversion), 99 (Selectivity)[2]

Experimental Protocols

Epoxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol describes the epoxidation of this compound using m-CPBA, a widely used, commercially available, and relatively stable peroxy acid. The reaction is typically performed in a chlorinated solvent and at low to ambient temperatures.[3]

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in dichloromethane (approximately 0.1-0.2 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate beaker, dissolve m-CPBA (1.1-1.5 equiv) in a minimal amount of dichloromethane.

  • Add the m-CPBA solution dropwise to the stirred solution of this compound over 15-30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-5 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of saturated aqueous sodium sulfite solution to destroy excess peroxide.

  • Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to remove meta-chlorobenzoic acid, and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The crude 1-oxaspiro[2.5]octane can be purified by flash column chromatography on silica gel if necessary.

Epoxidation using Dimethyldioxirane (DMDO)

This protocol utilizes a solution of dimethyldioxirane in acetone. DMDO is a powerful yet mild oxidizing agent, and the primary byproduct is the volatile and relatively benign acetone, which simplifies workup.[1] DMDO is not commercially available due to its instability and is typically prepared in situ or used as a freshly prepared solution.[1]

Materials:

  • This compound

  • Freshly prepared solution of dimethyldioxirane (DMDO) in acetone (~0.05-0.1 M)

  • Acetone

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equiv) in acetone.

  • Cool the solution to 0 °C in an ice bath.

  • Add the freshly prepared solution of DMDO in acetone (1.2-2.0 equiv) dropwise to the stirred solution of this compound over 10-20 minutes.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes and then at room temperature for 1-3 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure to remove the acetone and excess DMDO (which decomposes).

  • The residue can be dissolved in a suitable organic solvent like diethyl ether or dichloromethane, washed with brine, and dried over anhydrous magnesium sulfate or sodium sulfate.

  • After filtration, the solvent is removed by rotary evaporation to yield the crude 1-oxaspiro[2.5]octane, which can be further purified by distillation or chromatography if needed.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the epoxidation of this compound.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start_alkene This compound reaction Epoxidation Reaction (in appropriate solvent) start_alkene->reaction start_oxidant Epoxidizing Agent (m-CPBA or DMDO) start_oxidant->reaction quench Quenching reaction->quench extraction Aqueous Extraction quench->extraction drying Drying of Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Chromatography / Distillation concentration->purification product 1-Oxaspiro[2.5]octane purification->product

Caption: General workflow for the epoxidation of this compound.

Signaling Pathways and Mechanisms

The epoxidation of alkenes with peroxy acids like m-CPBA is believed to proceed through a concerted "butterfly" transition state.

G reactant1 This compound transition [Butterfly Transition State] reactant1->transition reactant2 m-CPBA reactant2->transition product1 1-Oxaspiro[2.5]octane transition->product1 product2 m-Chlorobenzoic Acid transition->product2

Caption: Concerted "butterfly" mechanism for m-CPBA epoxidation.

Conclusion

The epoxidation of this compound to 1-oxaspiro[2.5]octane can be effectively achieved using either m-CPBA or DMDO. The choice of reagent will depend on factors such as scale, desired purity, and available resources. The m-CPBA protocol is straightforward and utilizes a commercially available reagent, while the DMDO method offers a milder reaction and simpler workup, though it requires the preparation of the reagent. The detailed protocols and diagrams provided in this application note serve as a valuable resource for researchers in organic synthesis and drug development.

References

Use of methylenecyclohexane as a starting material in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylenecyclohexane (IUPAC name: methylidenecyclohexane) is a versatile exocyclic alkene used as a starting material in various organic syntheses.[1][2] Its structure, featuring a double bond external to a cyclohexane ring, provides a reactive site for a multitude of transformations, making it a valuable building block for synthesizing substituted cyclohexyl derivatives and other more complex molecules.[1] This document outlines key applications and detailed protocols for its use in hydroboration-oxidation, ozonolysis, and epoxidation reactions.

Key Synthetic Transformations

This compound's external double bond is readily susceptible to addition and cleavage reactions, allowing for the synthesis of a variety of functionalized cyclohexane derivatives.

logical_relationships start This compound product1 (Cyclohexyl)methanol start->product1 1. BH₃•THF 2. H₂O₂, NaOH product2 Cyclohexanone start->product2 1. O₃ 2. DMS or Zn/H₂O product3 1-Oxa-spiro[2.5]octane (Epoxide) start->product3 mCPBA

Caption: Key synthetic routes starting from this compound.

Hydroboration-Oxidation: Synthesis of (Cyclohexyl)methanol

The hydroboration-oxidation of this compound is a two-step reaction that yields the anti-Markovnikov alcohol, (cyclohexyl)methanol. This process is highly regioselective and stereospecific, with the addition of the hydroxyl group to the less substituted carbon of the former double bond.[3][4]

Reaction Scheme: this compound → (Cyclohexyl)methanol

Data Summary

ParameterValueReference
Reactant This compoundGeneral Knowledge
Reagents Borane-tetrahydrofuran complex (BH₃•THF), Sodium Hydroxide (NaOH), Hydrogen Peroxide (H₂O₂)[3][5]
Solvent Anhydrous Tetrahydrofuran (THF)[5][6]
Temperature 0 °C to Room Temperature[5]
Reaction Time 2-3 hours[5]
Typical Yield 85-95%Estimated from similar reactions

Experimental Protocol

Materials:

  • This compound

  • Anhydrous Tetrahydrofuran (THF)

  • 1.0 M Borane-tetrahydrofuran complex (BH₃•THF) in THF

  • 3 M Sodium Hydroxide (NaOH) solution

  • 30% Hydrogen Peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated aqueous Sodium Chloride (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stir bar, syringes, separatory funnel, rotary evaporator

Procedure:

  • Hydroboration: a. Equip a dry round-bottom flask with a magnetic stir bar and a rubber septum under a nitrogen atmosphere. b. Add this compound (e.g., 10 mmol) and anhydrous THF (20 mL) to the flask. c. Cool the flask to 0 °C in an ice bath. d. Slowly add 1.0 M BH₃•THF solution (11 mL, 11 mmol) dropwise via syringe over 15 minutes, maintaining the temperature at 0 °C. e. After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.[5]

  • Oxidation: a. Cool the reaction mixture back to 0 °C. b. Slowly and carefully add 3 M NaOH solution (5 mL). c. Add 30% H₂O₂ solution (5 mL) dropwise, ensuring the internal temperature does not rise significantly.[5] d. Remove the ice bath and stir the mixture vigorously at room temperature for 1 hour.

  • Work-up and Isolation: a. Add diethyl ether (30 mL) to the reaction mixture and transfer it to a separatory funnel. b. Separate the organic layer. Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product. d. Purify the crude (cyclohexyl)methanol by distillation or column chromatography.

Ozonolysis: Synthesis of Cyclohexanone

Ozonolysis provides an efficient method for cleaving the double bond of this compound to form cyclohexanone, a key industrial solvent and chemical intermediate.[7] The reaction proceeds via an unstable ozonide intermediate, which is then worked up under reductive conditions to yield the ketone.

Reaction Scheme: this compound → Cyclohexanone

Data Summary

ParameterValueReference
Reactant This compoundGeneral Knowledge
Reagents Ozone (O₃), Dimethyl Sulfide (DMS) or Zinc (Zn)[7][8]
Solvent Dichloromethane (CH₂Cl₂) or Methanol (CH₃OH)[8][9]
Temperature -78 °C[8][9]
Reaction Time 1-2 hours (ozonolysis) + 2-4 hours (work-up)[8]
Typical Yield 75-90%Estimated from similar reactions

Experimental Protocol

Materials:

  • This compound

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Ozone (from an ozone generator)

  • Dimethyl Sulfide (DMS)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Three-neck round-bottom flask, gas dispersion tube, magnetic stir bar, low-temperature thermometer

Procedure:

  • Ozonolysis: a. Dissolve this compound (e.g., 10 mmol) in anhydrous dichloromethane (50 mL) in a three-neck flask equipped with a magnetic stir bar and a gas dispersion tube. b. Cool the solution to -78 °C using a dry ice/acetone bath.[8] c. Bubble ozone through the solution. The reaction is complete when the solution turns a persistent pale blue color, indicating an excess of ozone. d. Purge the solution with nitrogen or argon for 10-15 minutes to remove excess ozone.[8]

  • Reductive Work-up: a. While maintaining the cold temperature, add dimethyl sulfide (1.5 mL, 20 mmol) dropwise.[8] b. Remove the cooling bath and allow the solution to warm to room temperature, stirring for at least 2 hours.

  • Isolation and Purification: a. Transfer the reaction mixture to a separatory funnel. b. Wash the solution sequentially with saturated NaHCO₃ solution (2 x 25 mL) and brine (25 mL). c. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation. d. Purify the resulting crude cyclohexanone by distillation.

Epoxidation: Synthesis of 1-Oxa-spiro[2.5]octane

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (mCPBA), forms a spirocyclic epoxide, 1-oxa-spiro[2.5]octane. This epoxide is a valuable intermediate for synthesizing various 1-substituted cyclohexanol derivatives via ring-opening reactions.[10]

Reaction Scheme: this compound → 1-Oxa-spiro[2.5]octane

Data Summary

ParameterValueReference
Reactant This compoundGeneral Knowledge
Reagent meta-Chloroperoxybenzoic acid (mCPBA)[10]
Solvent Dichloromethane (CH₂Cl₂)[10]
Temperature 0 °C to Room TemperatureGeneral Knowledge
Reaction Time 2-4 hoursGeneral Knowledge
Typical Yield >90%Estimated from similar reactions

Experimental Protocol

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (mCPBA, ~77%)

  • Dichloromethane (CH₂Cl₂)

  • 10% aqueous Sodium Sulfite (Na₂SO₃) solution

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Erlenmeyer flask, magnetic stir bar, separatory funnel

Procedure:

  • Reaction Setup: a. Dissolve this compound (e.g., 10 mmol) in dichloromethane (40 mL) in an Erlenmeyer flask equipped with a magnetic stir bar. b. Cool the solution in an ice bath. c. Add mCPBA (e.g., 12 mmol, 1.2 equivalents) portion-wise over 10 minutes.

  • Reaction Execution: a. Stir the mixture at 0 °C for 30 minutes, then remove the ice bath and stir at room temperature for an additional 2 hours. b. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: a. Cool the mixture in an ice bath and quench the excess peroxy acid by adding 10% Na₂SO₃ solution (20 mL) and stirring for 15 minutes. b. Transfer the mixture to a separatory funnel and separate the layers. c. Wash the organic layer with saturated NaHCO₃ solution (2 x 20 mL) to remove m-chlorobenzoic acid, followed by brine (20 mL). d. Dry the organic layer over anhydrous Na₂SO₄, filter, and carefully concentrate under reduced pressure (product is volatile). e. The resulting 1-oxa-spiro[2.5]octane is often pure enough for subsequent steps, or it can be purified by careful distillation.

Workflow and Mechanistic Diagrams

experimental_workflow setup Reaction Setup (Flask, Stirrer, N₂) reactants Add this compound & Anhydrous Solvent setup->reactants cool Cool to Target Temp (e.g., 0°C) reactants->cool reagent Add Reagent (e.g., BH₃•THF) Dropwise cool->reagent react Stir at RT (Monitor by TLC) reagent->react quench Reaction Quench / Work-up (e.g., Oxidation) react->quench extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., MgSO₄) extract->dry concentrate Concentrate (Rotary Evaporator) dry->concentrate purify Purification (Distillation/Chromatography) concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for synthesis.

hydroboration_pathway cluster_step1 Step 1: Hydroboration (Syn-Addition) cluster_step2 Step 2: Oxidation (Retention of Stereochemistry) MCH This compound TS Four-Centered Transition State MCH->TS + BH3 BH₃•THF BH3->TS Borane Trialkylborane Intermediate TS->Borane Borate Trialkyl Borate Ester Borane->Borate + Peroxide H₂O₂, NaOH Peroxide->Borate Product (Cyclohexyl)methanol Borate->Product + Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Hydroboration-oxidation reaction pathway.

References

Application Notes and Protocols for the Catalytic Hydrogenation of Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of methylenecyclohexane to methylcyclohexane is a fundamental organic transformation and a model reaction for the saturation of exocyclic double bonds. This reaction is widely employed in synthetic organic chemistry, including in the pharmaceutical industry, for the production of saturated cyclic scaffolds. The process involves the addition of molecular hydrogen (H₂) across the carbon-carbon double bond of this compound in the presence of a metal catalyst. This document provides detailed application notes and experimental protocols for performing this reaction using common heterogeneous catalysts.

Reaction Scheme

The overall reaction is as follows:

Catalysts and Reaction Conditions

Several heterogeneous catalysts are effective for the hydrogenation of this compound. The choice of catalyst can influence reaction rate, efficiency, and the required reaction conditions. Palladium on carbon (Pd/C) and platinum on carbon (Pt/C) are among the most common and effective catalysts for this transformation.[1] Raney Nickel is another viable, though sometimes less selective, option.

Table 1: Overview of Common Catalysts and General Reaction Conditions

CatalystTypical Loading (w/w %)SolventTemperature (°C)Pressure (atm)
5-10% Palladium on Carbon (Pd/C)1 - 10Ethanol, Methanol, Ethyl Acetate25 - 801 - 5
5% Platinum on Carbon (Pt/C)1 - 10Ethanol, Acetic Acid25 - 801 - 5
Raney Nickel5 - 20Ethanol25 - 1001 - 10

Experimental Protocols

The following are detailed protocols for the catalytic hydrogenation of this compound using Pd/C and Pt/C.

Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes a standard laboratory-scale hydrogenation using a hydrogen balloon.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol (reagent grade)

  • Hydrogen gas (balloon or cylinder)

  • Round-bottom flask with a stir bar

  • Septum

  • Hydrogenation apparatus (e.g., Parr shaker) or balloon setup

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add this compound (e.g., 1.0 g, 10.4 mmol) and ethanol (20 mL).

  • Catalyst Addition: Carefully add 10% Pd/C (e.g., 50 mg, ~5 mol% Pd). Caution: Palladium on carbon can be pyrophoric, especially when dry and in the presence of flammable solvents. Handle in an inert atmosphere (e.g., under argon or nitrogen) if possible.

  • Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating and refilling with hydrogen three times. Maintain a positive pressure of hydrogen using a balloon or connect to a hydrogenation apparatus set to the desired pressure (e.g., 1-3 atm).

  • Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) by periodically taking aliquots.

  • Work-up: Once the reaction is complete (typically 2-6 hours, as indicated by the disappearance of the starting material), carefully vent the excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper is highly pyrophoric and should be kept wet with a solvent like ethanol or water and disposed of properly.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield methylcyclohexane. The product can be further purified by distillation if necessary.

Table 2: Representative Quantitative Data for Pd/C Catalyzed Hydrogenation

Substrate AmountCatalyst (10% Pd/C)Solvent (Ethanol)Time (h)Conversion (%)
1.0 g50 mg20 mL4>99

Note: Data is representative and may vary based on specific experimental conditions.

Protocol 2: Continuous-Flow Hydrogenation using Platinum on Carbon Beads (Pt/CB)

This protocol is adapted from a general procedure for continuous-flow hydrogenation and offers advantages in terms of safety and scalability.[2] In this setup, hydrogen can be generated in situ from a hydrogen source like methylcyclohexane itself via dehydrogenation, or supplied from an external source.

Materials:

  • This compound

  • 5% Platinum on Carbon Beads (Pt/CB)

  • Methanol or Ethanol

  • Continuous-flow reactor system with a packed-bed catalyst cartridge

  • HPLC pump

  • Back-pressure regulator

  • Hydrogen source (gas cylinder or in-situ generation setup)

Procedure:

  • System Preparation: Pack a catalyst cartridge with 5% Pt/CB (e.g., 80 mg). Install the cartridge into the continuous-flow reactor system.

  • Reaction Initiation: Equilibrate the system by flowing the solvent (e.g., methanol) through the reactor at a specific flow rate (e.g., 0.25 mL/min) and temperature (e.g., 40 °C). Introduce hydrogen gas at the desired pressure (e.g., 10 bar).

  • Substrate Introduction: Prepare a solution of this compound in the solvent (e.g., 0.1 M). Pump the substrate solution through the catalyst bed at a controlled flow rate.

  • Collection and Analysis: Collect the reactor output after the system has reached a steady state. The conversion and yield can be determined by GC or GC-MS analysis of the collected fractions.

Table 3: Indicative Parameters for Continuous-Flow Hydrogenation

ParameterValue
Catalyst5% Pt/CB
Substrate Concentration0.1 M in Methanol
Flow Rate0.25 mL/min
Temperature40 °C
H₂ Pressure10 bar
Expected Conversion>99%

Note: These parameters are starting points and may require optimization for specific setups.

Analytical Methods for Reaction Monitoring

The progress of the hydrogenation of this compound can be monitored by various analytical techniques:

  • Gas Chromatography (GC): A fast and reliable method to determine the conversion of this compound and the formation of methylcyclohexane. A flame ionization detector (FID) is typically used.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can be used to monitor the disappearance of the olefinic protons of this compound (around 4.6 ppm) and the appearance of the signals corresponding to methylcyclohexane.

Experimental Workflow and Logic

The following diagrams illustrate the general workflow for batch and continuous-flow hydrogenation processes.

Batch_Hydrogenation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Reactants This compound + Solvent ReactionVessel Reaction Vessel Stirring Reactants->ReactionVessel Catalyst Pd/C or Pt/C Catalyst->ReactionVessel Monitoring Reaction Monitoring (GC/TLC) ReactionVessel->Monitoring Filtration Catalyst Filtration ReactionVessel->Filtration H2_Supply H₂ Supply (Balloon/Cylinder) H2_Supply->ReactionVessel Evaporation Solvent Evaporation Filtration->Evaporation Product Methylcyclohexane Evaporation->Product

Caption: Workflow for Batch Catalytic Hydrogenation.

Continuous_Flow_Hydrogenation cluster_input Inputs cluster_process Process cluster_output Output & Analysis Solvent Solvent Reservoir Pump HPLC Pump Solvent->Pump Substrate Substrate Solution (this compound) Substrate->Pump Hydrogen H₂ Source Reactor Packed-Bed Reactor Catalyst Cartridge (Pt/CB) Temperature Control Hydrogen->Reactor Pump->Reactor BPR Back-Pressure Regulator Reactor->BPR Collection Product Collection BPR->Collection Analysis Analysis (GC/GC-MS) Collection->Analysis FinalProduct Methylcyclohexane Analysis->FinalProduct

Caption: Workflow for Continuous-Flow Catalytic Hydrogenation.

Safety Considerations

  • Catalyst Handling: Heterogeneous hydrogenation catalysts, particularly Pd/C, Pt/C, and Raney Nickel, can be pyrophoric. They should be handled with care, preferably in a wet state or under an inert atmosphere. Never allow the catalyst to dry on filter paper in the presence of air.

  • Hydrogen Gas: Hydrogen is highly flammable and forms explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, and sources of ignition should be eliminated.

  • Pressure: When working with pressurized hydrogen, ensure that the equipment is rated for the intended pressure and regularly inspected.

These protocols and notes provide a comprehensive guide for the successful and safe execution of the catalytic hydrogenation of this compound. Researchers should adapt these procedures to their specific laboratory conditions and equipment.

References

Application Notes and Protocols: Methylenecyclohexane in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of methylenecyclohexane as a versatile substrate in various asymmetric catalytic transformations. The protocols and data presented herein are intended to serve as a practical guide for researchers engaged in the synthesis of chiral molecules, particularly those containing the valuable methylcyclohexane scaffold.

Asymmetric Hydroformylation

Asymmetric hydroformylation of this compound is a powerful method for the synthesis of chiral aldehydes, which are versatile intermediates in organic synthesis. The use of rhodium catalysts with chiral phosphine-phosphite ligands has shown remarkable success in achieving high enantioselectivities.

Data Presentation: Rhodium-Catalyzed Asymmetric Hydroformylation of this compound

The following table summarizes the results obtained in the rhodium-catalyzed asymmetric hydroformylation of this compound using the chiral phosphine-phosphite ligand (S,S)-f-kelliphite.

EntryLigandTemp (°C)Pressure (bar)Yield (%)ee (%)TONTOF (h⁻¹)
1(S,S)-f-kelliphite4010>9995 (R)>990>495
2(S,S)-f-kelliphite6010>9993 (R)>990>495

Diagram: Catalytic Cycle of Asymmetric Hydroformylation

hydroformylation cluster_cycle Catalytic Cycle cluster_legend Legend A [Rh(L)(CO)H] B Olefin Complex A->B + this compound C Alkyl-Rh Complex B->C Migratory Insertion D Acyl-Rh Complex C->D + CO Migratory Insertion D->A H₂ Reductive Elimination + Chiral Aldehyde L L = Chiral Ligand

Caption: Rh-catalyzed asymmetric hydroformylation cycle.

Experimental Protocol: Asymmetric Hydroformylation of this compound

Materials:

  • [Rh(CO)₂acac]

  • (S,S)-f-kelliphite ligand

  • This compound

  • Toluene (dry, degassed)

  • Syngas (CO/H₂ = 1:1)

  • Autoclave

Procedure:

  • In a glovebox, a solution of [Rh(CO)₂acac] (0.001 mmol) and (S,S)-f-kelliphite (0.002 mmol) in toluene (5 mL) is prepared in a glass liner for the autoclave.

  • The solution is stirred for 15 minutes to allow for pre-formation of the catalyst.

  • This compound (1 mmol) is added to the solution.

  • The glass liner is placed in a stainless-steel autoclave.

  • The autoclave is sealed, removed from the glovebox, and purged three times with syngas.

  • The autoclave is pressurized to 10 bar with syngas and heated to the desired temperature (e.g., 40 °C) with stirring.

  • The reaction is monitored by GC for conversion.

  • After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released.

  • The reaction mixture is analyzed by chiral GC to determine the enantiomeric excess of the resulting aldehyde.

Asymmetric Hydrogenation

The enantioselective hydrogenation of this compound provides a direct route to optically active 1-methylcyclohexane. Iridium catalysts bearing chiral N,P-ligands have proven to be highly effective for this transformation.

Data Presentation: Iridium-Catalyzed Asymmetric Hydrogenation of this compound

The following table summarizes the results for the asymmetric hydrogenation of this compound catalyzed by an iridium complex with a chiral N,P-ligand.

EntryCatalyst Loading (mol%)SolventPressure (atm H₂)Time (h)Conversion (%)ee (%)
11Toluene5012>9996

Diagram: Experimental Workflow for Asymmetric Hydrogenation

hydrogenation_workflow start Start prepare_catalyst Prepare Ir-N,P Catalyst Solution start->prepare_catalyst add_substrate Add this compound prepare_catalyst->add_substrate autoclave Charge Autoclave add_substrate->autoclave hydrogenate Pressurize with H₂ and Stir autoclave->hydrogenate workup Work-up and Purification hydrogenate->workup analyze Analyze Conversion (GC) and ee (Chiral GC/HPLC) workup->analyze end End analyze->end

Caption: Workflow for asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation of this compound

Materials:

  • [Ir(COD)Cl]₂

  • Chiral N,P-ligand

  • This compound

  • Toluene (anhydrous, degassed)

  • Hydrogen gas (H₂)

  • Autoclave

Procedure:

  • In a glovebox, [Ir(COD)Cl]₂ (0.005 mmol) and the chiral N,P-ligand (0.011 mmol) are dissolved in toluene (2 mL) in a vial and stirred for 30 minutes to form the catalyst precursor.

  • In a separate vial, this compound (1 mmol) is dissolved in toluene (3 mL).

  • The substrate solution is transferred to a glass liner for the autoclave, followed by the catalyst solution.

  • The autoclave is sealed, removed from the glovebox, and purged three times with hydrogen gas.

  • The autoclave is pressurized to 50 atm with H₂ and the reaction mixture is stirred at room temperature for 12 hours.

  • After the reaction, the pressure is released, and the solvent is removed under reduced pressure.

  • The conversion is determined by ¹H NMR spectroscopy or GC analysis of the crude product.

  • The enantiomeric excess is determined by chiral GC or HPLC analysis.

Asymmetric Epoxidation

General Protocol: Organocatalytic Asymmetric Epoxidation

Diagram: Organocatalytic Epoxidation Cycle

epoxidation_cycle cluster_cycle Catalytic Cycle Ketone Chiral Ketone Dioxirane Chiral Dioxirane Ketone->Dioxirane + Oxidant (e.g., Oxone) Dioxirane->Ketone + Epoxide Olefin This compound Epoxide Chiral Epoxide Olefin->Epoxide Oxygen Transfer from Dioxirane

Caption: Shi-type asymmetric epoxidation cycle.

Materials:

  • Fructose-derived chiral ketone catalyst (e.g., Shi catalyst)

  • This compound

  • Oxone® (potassium peroxymonosulfate)

  • Sodium bicarbonate (NaHCO₃)

  • Ethylenediaminetetraacetic acid disodium salt (Na₂EDTA)

  • Acetonitrile (CH₃CN)

  • Water

Procedure:

  • To a stirred solution of this compound (1 mmol) and the chiral ketone catalyst (0.1-0.3 mmol) in acetonitrile (5 mL) is added an aqueous solution of Na₂EDTA (0.004 M, 1.6 mL).

  • The mixture is cooled to 0 °C.

  • A solution of Oxone® (1.5 mmol) and sodium bicarbonate (3.6 mmol) in water (3 mL) is added dropwise over 1 hour.

  • The reaction is stirred at 0 °C and monitored by TLC or GC.

  • Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel.

  • The enantiomeric excess of the purified epoxide is determined by chiral GC or HPLC.

Asymmetric Cycloaddition

Palladium-catalyzed asymmetric [3+2] and [4+3] cycloaddition reactions are powerful tools for the construction of five- and seven-membered rings, respectively. While examples specifically employing this compound are not prevalent in the literature, related substrates such as substituted vinylcyclopropanes or methylene-trimethylenemethane donors are commonly used. The following provides a general protocol for a Pd-catalyzed asymmetric [3+2] cycloaddition, which could be adapted for this compound derivatives.

General Protocol: Palladium-Catalyzed Asymmetric [3+2] Cycloaddition

Diagram: Logical Flow of a Pd-Catalyzed [3+2] Cycloaddition

cycloaddition_flow start Start reactants [Pd]-catalyst, Chiral Ligand, Methylene-containing substrate, Acceptor start->reactants reaction Reaction under Inert Atmosphere reactants->reaction intermediate Formation of π-Allyl- -palladium Intermediate reaction->intermediate cycloaddition [3+2] Cycloaddition intermediate->cycloaddition product Formation of Chiral Cyclopentane Derivative cycloaddition->product analysis Purification and Analysis (Yield, dr, ee) product->analysis end End analysis->end

Caption: Logical workflow of a Pd-catalyzed [3+2] cycloaddition.

Materials:

  • Palladium precursor (e.g., Pd₂(dba)₃)

  • Chiral phosphine or phosphoramidite ligand

  • Methylene-containing substrate (e.g., a substituted vinylcyclopropane)

  • Alkene or imine acceptor

  • Anhydrous and degassed solvent (e.g., toluene, THF, or CH₂Cl₂)

Procedure:

  • In a glovebox, the palladium precursor and the chiral ligand are dissolved in the solvent of choice in a Schlenk flask. The mixture is stirred at room temperature for 20-30 minutes to allow for catalyst formation.

  • The acceptor is added to the flask, followed by the methylene-containing substrate.

  • The reaction mixture is stirred at the specified temperature (which can range from room temperature to elevated temperatures) and monitored by TLC or GC.

  • Once the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is purified by flash column chromatography on silica gel to afford the desired cycloadduct.

  • The yield, diastereomeric ratio (dr), and enantiomeric excess (ee) of the product are determined by ¹H NMR, GC, and chiral HPLC analysis, respectively.

Troubleshooting & Optimization

Technical Support Center: Optimizing Methylenecyclohexane Synthesis via Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of methylenecyclohexane using the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Wittig reaction for synthesizing this compound?

The Wittig reaction is a widely used method for forming a carbon-carbon double bond by reacting a phosphorus ylide with a carbonyl compound. In the synthesis of this compound, cyclohexanone is reacted with a methylenetriphenylphosphorane ylide. The ylide, a nucleophile, attacks the electrophilic carbonyl carbon of cyclohexanone. This leads to a four-membered ring intermediate called an oxaphosphetane, which then decomposes to form the desired alkene, this compound, and a byproduct, triphenylphosphine oxide (TPPO).[1][2][3][4][5][6][7][8] The key advantage of the Wittig reaction is that the double bond is formed at a specific location, avoiding the formation of isomeric byproducts that can occur in other elimination reactions.[2][7]

Q2: My yield of this compound is consistently low. What are the common causes?

Low yields in the Wittig reaction for this compound synthesis can stem from several factors:

  • Inefficient Ylide Formation: The phosphorus ylide is generated by deprotonating a phosphonium salt with a strong base. Incomplete deprotonation will result in a lower concentration of the active nucleophile.[1][4][9]

  • Ylide Instability: The methylenetriphenylphosphorane ylide can be sensitive to air and moisture.[4][8] Exposure to these can lead to decomposition and reduced reactivity.

  • Side Reactions: The strong base used for ylide formation can promote side reactions, such as the enolization of cyclohexanone.[10]

  • Steric Hindrance: While less of an issue with cyclohexanone, steric hindrance can sometimes slow down the reaction rate.[10]

  • Difficult Purification: The primary byproduct, triphenylphosphine oxide (TPPO), can be challenging to separate from the final product, leading to apparent low yields of pure this compound.[5][11]

Q3: How can I improve the yield of my reaction?

Several strategies can be employed to optimize the yield:

  • Choice of Base and Solvent: The selection of the base and solvent system is critical. Using a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like diethyl ether or tetrahydrofuran (THF) is common.[9][12][13] Some studies have shown that using dimethyl sulfoxide (DMSO) as a solvent can accelerate the reaction and improve yields.[12]

  • Reaction Conditions: Carrying out the reaction under an inert atmosphere (e.g., nitrogen or argon) minimizes the decomposition of the ylide.[10][12][13] Adding the cyclohexanone to the pre-formed ylide at a low temperature can help minimize side reactions.[10]

  • Purification Technique: Efficient removal of triphenylphosphine oxide is crucial. This can be achieved through column chromatography.[11][13] In some cases, complexation with zinc chloride has been used to precipitate the TPPO.[11]

Q4: What are some alternative methods for synthesizing this compound if the Wittig reaction is not successful?

If the Wittig reaction proves to be problematic, other olefination methods can be considered, such as the Horner-Wadsworth-Emmons (HWE) reaction, which often offers easier purification of byproducts.[9] Other alternatives include the Tebbe olefination, which is particularly effective for methylenation.[9]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low or No Product Formation Inactive Ylide: The phosphorus ylide may have decomposed due to exposure to air or moisture.Ensure the reaction is conducted under strictly anhydrous and inert conditions (e.g., under nitrogen or argon). Prepare the ylide in situ and use it immediately.[10]
Inefficient Ylide Formation: The base used may not be strong enough, or the deprotonation time may be insufficient.Use a strong base like n-butyllithium or sodium hydride.[9][12][13] Allow sufficient time for the ylide to form, often indicated by a color change.[13]
Poor Quality Reagents: The phosphonium salt or cyclohexanone may be impure.Use freshly purified reagents. Distill cyclohexanone immediately before use.[12]
Low Yield of Isolated Product Difficult Separation from Triphenylphosphine Oxide (TPPO): TPPO is a common byproduct and can be difficult to remove from the nonpolar product.Purify the crude product using flash column chromatography on silica gel with a non-polar eluent like hexanes.[11][13]
Side Reactions: The strong base can cause competing reactions like the enolization of cyclohexanone.Add the cyclohexanone to the pre-formed ylide solution at a low temperature (e.g., 0 °C or -78 °C) to minimize side reactions.[10]
Formation of Unexpected Byproducts Ylide Decomposition: The ylide can decompose, especially at higher temperatures.Maintain a low reaction temperature during ylide formation and the initial addition of the ketone.[10]
Contaminants in Starting Materials: Impurities in the cyclohexanone or phosphonium salt can lead to side reactions.Ensure the purity of all reagents before starting the reaction.

Quantitative Data Summary

BaseSolventReaction TimeYield of this compound (%)Reference
n-ButyllithiumDiethyl EtherOvernight (reflux)35-40[12]
Methylsulfinyl carbanionDimethyl Sulfoxide (DMSO)Not specified75-94 (apparent yield, may contain benzene)[12]
Sodium HydrideTetrahydrofuran (THF)1-2 hours (ylide formation), 4-12 hours (reaction)Not specified, but a common procedure[13]

Note: The yield reported with methylsulfinyl carbanion in DMSO was an "apparent yield" and was found to be a mixture with benzene upon further analysis.[12] Careful purification and characterization are essential to determine the true yield.

Experimental Protocols

Key Experiment: Wittig Reaction for this compound Synthesis

This protocol is adapted from a procedure published in Organic Syntheses.[12]

Part A: Preparation of Methylenetriphenylphosphorane (Ylide)

  • To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add methyltriphenylphosphonium bromide (0.10 mole).

  • Suspend the phosphonium salt in 200 mL of anhydrous diethyl ether under a nitrogen atmosphere.

  • Add an ethereal solution of n-butyllithium (0.10 mole) cautiously over a 5-minute period. The solution will turn orange.

  • Stir the solution at room temperature for 4 hours.

Part B: Wittig Reaction with Cyclohexanone

  • To the ylide solution from Part A, add freshly distilled cyclohexanone (0.11 mole) dropwise. The solution will become colorless, and a white precipitate of triphenylphosphine oxide will form.

  • Heat the reaction mixture under reflux overnight.

  • Allow the mixture to cool to room temperature.

Part C: Work-up and Purification

  • Remove the precipitate by suction filtration and wash it with 100 mL of diethyl ether.

  • Combine the ethereal filtrates and extract them with 100-mL portions of water until the aqueous layer is neutral.

  • Dry the ethereal solution over anhydrous calcium chloride.

  • Carefully distill the ether through a packed column.

  • Fractionally distill the residue to obtain pure this compound (boiling point: 99–101 °C).

Visualizations

Wittig_Reaction_Mechanism ylide Phosphorus Ylide (Methylenetriphenyl- phosphorane) oxaphosphetane Oxaphosphetane (4-membered ring intermediate) ylide->oxaphosphetane Nucleophilic Attack ketone Cyclohexanone ketone->oxaphosphetane alkene This compound (Product) oxaphosphetane->alkene Decomposition tppo Triphenylphosphine Oxide (Byproduct) oxaphosphetane->tppo

Caption: Wittig reaction mechanism for this compound synthesis.

Troubleshooting_Workflow start Low Yield of This compound check_ylide Check Ylide Formation (Color change? Anhydrous conditions?) start->check_ylide ylide_ok Ylide Formation Appears Correct check_ylide->ylide_ok Yes ylide_bad Improve Ylide Formation: - Use fresh, strong base - Ensure anhydrous conditions - Check phosphonium salt purity check_ylide->ylide_bad No check_reaction Review Reaction Conditions (Low temperature addition? Inert atmosphere?) ylide_ok->check_reaction end Optimized Yield ylide_bad->end reaction_ok Reaction Conditions Seem Optimal check_reaction->reaction_ok Yes reaction_bad Optimize Reaction: - Add ketone at low temp - Maintain inert atmosphere check_reaction->reaction_bad No check_purification Evaluate Purification Method (Efficient TPPO removal?) reaction_ok->check_purification reaction_bad->end purification_ok Consider Alternative Olefination Methods check_purification->purification_ok Yes purification_bad Improve Purification: - Use column chromatography - Consider alternative workup check_purification->purification_bad No purification_ok->end purification_bad->end

Caption: Troubleshooting workflow for low yield in Wittig reactions.

References

Side reactions in the dehydration of 2-methylcyclohexanol to methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals conducting the acid-catalyzed dehydration of 2-methylcyclohexanol to synthesize methylenecyclohexane and its isomers.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor products in the dehydration of 2-methylcyclohexanol?

The acid-catalyzed dehydration of 2-methylcyclohexanol is a classic example of an E1 elimination reaction that typically yields a mixture of alkene isomers. The major product is generally the most thermodynamically stable alkene, in accordance with Zaitsev's rule. The expected products are:

  • Major Product: 1-Methylcyclohexene (a tri-substituted alkene)

  • Minor Products: 3-Methylcyclohexene (a di-substituted alkene) and this compound (an exo-cyclic di-substituted alkene).[1]

The relative ratios of these products can be influenced by the reaction conditions, including the acid catalyst used and the reaction temperature.[2]

Q2: What is the underlying mechanism for the formation of these products?

The reaction proceeds through an E1 (unimolecular elimination) mechanism involving the following steps:

  • Protonation of the hydroxyl group: The acid catalyst protonates the hydroxyl group of 2-methylcyclohexanol, converting it into a good leaving group (water).

  • Formation of a carbocation: The protonated alcohol loses a water molecule to form a secondary carbocation.

  • Carbocation rearrangement (1,2-hydride shift): The secondary carbocation can rearrange to a more stable tertiary carbocation via a 1,2-hydride shift.[3]

  • Deprotonation: A weak base (like water or the conjugate base of the acid catalyst) abstracts a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and yielding the different alkene isomers.[3]

Q3: What are the common side reactions I should be aware of?

Besides the expected alkene isomers, several side reactions can occur, leading to the formation of various byproducts. These can include:

  • Isomeric methylcyclohexenes: Formation of 4-methylcyclohexene.[4]

  • Isomeric methylcyclohexanols: Incomplete dehydration or rehydration of the alkene products can result in the presence of unreacted starting material or other methylcyclohexanol isomers.[4]

  • Ring contraction: Rearrangement of the carbocation intermediate can lead to the formation of a five-membered ring product, such as 1-ethylcyclopentene. This is more commonly observed when using sulfuric acid.[4][5]

  • Polymerization: Under strongly acidic conditions and higher temperatures, the alkene products can undergo polymerization, leading to the formation of high-molecular-weight byproducts and a dark-colored reaction mixture.

  • Ether formation: Under certain conditions, the alcohol can react with the carbocation intermediate to form an ether, although this is less common in dehydration reactions designed to produce alkenes.

Q4: Which acid catalyst is better to use, sulfuric acid or phosphoric acid?

Both sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄) are commonly used for this dehydration.[2][6]

  • Phosphoric acid is generally considered a milder and less oxidizing catalyst, which can lead to fewer side reactions and less charring of the reaction mixture.[7]

  • Sulfuric acid is a stronger acid and a more powerful dehydrating agent, which can lead to faster reaction rates. However, it is also more prone to causing side reactions, including polymerization and the formation of rearranged products like 1-ethylcyclopentene.[4]

The choice of acid can influence the product distribution.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or no product yield 1. Incomplete reaction: Reaction time may be too short, or the temperature may be too low. 2. Loss of product during workup: The product is volatile and may be lost during transfer or extraction. 3. Inefficient distillation: The distillation setup may not be optimal for separating the lower-boiling alkene products from the higher-boiling alcohol.1. Optimize reaction conditions: Increase the reaction time or temperature cautiously. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). 2. Careful handling: Minimize transfers and ensure all glassware is properly sealed during extraction and washing steps. Cooling the receiving flask during distillation can help reduce evaporative losses. 3. Improve distillation: Ensure the distillation apparatus is set up correctly. For fractional distillation, ensure the column is properly packed and insulated. Maintain a slow and steady distillation rate.[1]
Dark brown or black reaction mixture Charring/Polymerization: This is often caused by using too high a temperature or a very strong acid concentration (especially with sulfuric acid).1. Reduce temperature: Lower the reaction temperature. 2. Use a milder catalyst: Consider using 85% phosphoric acid instead of concentrated sulfuric acid. 3. Shorter reaction time: A prolonged reaction time at high temperatures can increase the likelihood of polymerization.
Unexpected peaks in GC-MS analysis 1. Contamination: The starting material or solvent may be impure. 2. Side reactions: As discussed in the FAQs, various side products can form. 3. Incomplete workup: Residual acid or starting material may be present.1. Check purity: Analyze the starting material and solvents for purity before the reaction. 2. Optimize conditions: Adjusting the temperature, catalyst, and reaction time can help minimize the formation of specific side products. For example, using phosphoric acid may reduce the formation of rearranged products. 3. Thorough workup: Ensure the product is properly washed to remove any residual acid (e.g., with a sodium bicarbonate solution) and dried to remove water.[8]
Product contains unreacted 2-methylcyclohexanol Incomplete reaction or equilibrium not driven to products: The dehydration reaction is reversible.1. Efficient removal of products: Ensure the alkene products are continuously removed from the reaction mixture via distillation as they are formed. This will shift the equilibrium towards the products according to Le Châtelier's principle.[1] 2. Increase reaction time/temperature: As with low yield, allowing the reaction to proceed for a longer duration or at a slightly higher temperature can drive it to completion.

Data Presentation

Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol with a Mixture of Phosphoric and Sulfuric Acid

ProductPercentage (%)
1-Methylcyclohexene95.39
3-Methylcyclohexene4.6

Reaction Conditions: 4:1 mixture of phosphoric and sulfuric acid. Data extracted from GC analysis.[9]

Table 2: Product Distribution in the Dehydration of 2-Methylcyclohexanol with Phosphoric Acid

ProductPercentage (%)
1-Methylcyclohexene75
3-Methylcyclohexene25

Reaction Conditions: 85% H₃PO₄, reaction mixture swirled for 2-3 minutes, followed by distillation. Data based on assumed GC peak areas.[2]

Table 3: Product Distribution in the Dehydration of 2-Methylcyclohexanol with Sulfuric Acid

ProductPercentage (%)
1-Methylcyclohexene81.8
3-Methylcyclohexene18.2

Reaction Conditions: Distillation with sulfuric acid on a microscale level. Data extracted from GC analysis.[10]

Experimental Protocols

1. Dehydration of 2-Methylcyclohexanol using Phosphoric Acid

  • Reaction Setup: In a round-bottom flask, combine 2-methylcyclohexanol and 85% phosphoric acid. Add a few boiling chips.

  • Distillation: Assemble a fractional distillation apparatus. Heat the flask gently to distill the alkene products. The temperature of the distillate should be monitored and kept below 100°C.

  • Workup:

    • Transfer the collected distillate to a separatory funnel.

    • Wash the distillate with an equal volume of a 5% sodium bicarbonate solution to neutralize any co-distilled acid. Vent the separatory funnel frequently to release any pressure from CO₂ evolution.

    • Separate the aqueous layer.

    • Wash the organic layer with water and then with a saturated sodium chloride (brine) solution.

    • Dry the organic layer over an anhydrous drying agent (e.g., anhydrous calcium chloride or sodium sulfate).

    • Decant or filter the dried product into a pre-weighed vial.

  • Analysis: Analyze the product by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution.

2. Dehydration of 2-Methylcyclohexanol using Sulfuric Acid

  • Reaction Setup: In a round-bottom flask, cautiously add concentrated sulfuric acid to chilled 2-methylcyclohexanol while swirling. Add boiling chips.

  • Distillation: Set up a simple or fractional distillation apparatus and heat the reaction mixture. Collect the distillate, which will be a mixture of the alkene products and water.

  • Workup: Follow the same workup procedure as described for the phosphoric acid-catalyzed reaction (washing with sodium bicarbonate and brine, followed by drying).

  • Analysis: Characterize the product mixture using GC-MS to identify the products and determine their relative ratios.

Visualizations

Reaction_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Formation of Carbocation cluster_step3 Step 3: Rearrangement cluster_step4 Step 4: Deprotonation 2-Methylcyclohexanol 2-Methylcyclohexanol Protonated_Alcohol Protonated_Alcohol 2-Methylcyclohexanol->Protonated_Alcohol + H+ Secondary_Carbocation Secondary_Carbocation Protonated_Alcohol->Secondary_Carbocation - H2O Tertiary_Carbocation Tertiary_Carbocation Secondary_Carbocation->Tertiary_Carbocation 1,2-Hydride Shift 3-Methylcyclohexene 3-Methylcyclohexene Secondary_Carbocation->3-Methylcyclohexene - H+ 1-Methylcyclohexene_from_2 1-Methylcyclohexene Secondary_Carbocation->1-Methylcyclohexene_from_2 - H+ 1-Methylcyclohexene_from_3 1-Methylcyclohexene Tertiary_Carbocation->1-Methylcyclohexene_from_3 - H+ This compound This compound Tertiary_Carbocation->this compound - H+

Caption: Reaction mechanism for the acid-catalyzed dehydration of 2-methylcyclohexanol.

Troubleshooting_Workflow Start Experiment Start Problem Problem Encountered? Start->Problem LowYield Low Yield Problem->LowYield Yes DarkMixture Dark Mixture/ Charring Problem->DarkMixture Yes UnexpectedPeaks Unexpected GC Peaks Problem->UnexpectedPeaks Yes End Experiment Complete Problem->End No CheckConditions Check Reaction Time/Temp LowYield->CheckConditions CheckWorkup Review Workup Procedure LowYield->CheckWorkup ReduceTemp Reduce Temperature DarkMixture->ReduceTemp ChangeCatalyst Use Milder Catalyst (H3PO4) DarkMixture->ChangeCatalyst CheckPurity Check Starting Material Purity UnexpectedPeaks->CheckPurity OptimizeConditions Optimize Conditions to Minimize Side Rxns UnexpectedPeaks->OptimizeConditions CheckConditions->End CheckWorkup->End ReduceTemp->End ChangeCatalyst->End CheckPurity->End OptimizeConditions->End

Caption: A troubleshooting workflow for the dehydration of 2-methylcyclohexanol.

References

Technical Support Center: Purification of Methylenecyclohexane from Triphenylphosphine Oxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the removal of triphenylphosphine oxide (TPPO), a common byproduct in the synthesis of methylenecyclohexane via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from the this compound reaction mixture?

A1: Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility characteristics to many alkene products, including this compound.[1] This similarity makes its removal by standard laboratory techniques like simple extraction and crystallization challenging. Its removal is a frequent bottleneck in reactions that generate it, such as the Wittig, Mitsunobu, and Staudinger reactions.[1]

Q2: What are the primary strategies for removing TPPO from a reaction mixture?

A2: The main approaches for TPPO removal can be broadly categorized into three methods:

  • Precipitation/Crystallization: This method leverages the differences in solubility between the desired product and TPPO in various solvents.[1][2]

  • Chromatography: This technique separates the product from TPPO based on their differing affinities for a stationary phase.[1]

  • Chemical Conversion: This strategy involves reacting TPPO with a specific reagent to form an easily separable derivative.[1]

Troubleshooting Guides

Issue: My product, this compound, and TPPO are co-purifying.

This is a common issue due to their potential for similar polarities. Here are several troubleshooting strategies:

1. Selective Precipitation with Non-Polar Solvents

The low polarity of this compound allows for effective separation from the highly polar TPPO by using non-polar solvents. TPPO is known to be poorly soluble in solvents such as deionized water, cyclohexane, petroleum ether, and hexane.[1][2]

Experimental Protocol:

  • Concentrate the crude reaction mixture to remove the reaction solvent.

  • Suspend the resulting residue in a minimal amount of a cold, non-polar solvent (e.g., hexane or a pentane/ether mixture).

  • Stir the suspension vigorously for 15-30 minutes to fully dissolve the this compound while the TPPO remains as a solid.

  • Filter the mixture to remove the precipitated TPPO.

  • Wash the filtrate with the same cold, non-polar solvent to ensure complete recovery of the product.

  • Concentrate the filtrate to obtain the purified this compound. This process may need to be repeated for complete removal.[3][4]

2. Silica Plug Filtration

For non-polar products like this compound, a rapid silica plug filtration is an effective method to remove the more polar TPPO.[3][4]

Experimental Protocol:

  • Concentrate the reaction mixture.

  • Suspend the residue in a non-polar solvent such as pentane or a hexane/ether mixture.

  • Pass the suspension through a short plug of silica gel in a column or fritted funnel.

  • Elute the this compound with a slightly more polar solvent, like diethyl ether, which will leave the more polar TPPO adsorbed onto the silica.[1] This procedure may need to be repeated 2-3 times for optimal results.[3][4]

3. Precipitation with Metal Salts

TPPO can form insoluble complexes with certain metal salts, allowing for its removal by filtration. This method is particularly useful when working with more polar solvents where simple precipitation is less effective.

Experimental Protocol: Precipitation with Zinc Chloride (ZnCl₂): [5]

  • Dissolve the crude reaction mixture containing this compound and TPPO in ethanol.

  • Prepare a 1.8 M solution of ZnCl₂ in warm ethanol.

  • Add the ZnCl₂ solution to the crude mixture at room temperature. A 2:1 molar ratio of ZnCl₂ to TPPO is considered optimal for efficient precipitation.[6]

  • Stir and scrape the flask to induce the precipitation of the ZnCl₂(TPPO)₂ complex.

  • Filter the solution to remove the precipitate.

  • Concentrate the filtrate to remove the ethanol.

  • Slurry the residue with acetone to dissolve the this compound and leave behind any excess insoluble zinc chloride.[1][5]

Quantitative Data Summary

The following table summarizes the efficiency of various TPPO removal methods.

MethodReagent/SolventTPPO Removal EfficiencyReference
PrecipitationZnCl₂ (1 equivalent) in Ethanol90%[1][6]
PrecipitationZnCl₂ (2 equivalents) in Ethanol>95%[1][6]
PrecipitationZnCl₂ (3 equivalents) in EthanolNot Detected[1][6]
PrecipitationMgCl₂ in TolueneEffective[1]
PrecipitationCaBr₂ in THF95-98%[1]

Visual Workflows

The following diagrams illustrate the logical steps for the purification strategies described.

start Crude Reaction Mixture (this compound + TPPO) concentrate Concentrate Reaction Mixture start->concentrate suspend Suspend in Non-Polar Solvent (e.g., Hexane) concentrate->suspend filter Filter to Remove Precipitated TPPO suspend->filter filtrate Filtrate containing This compound filter->filtrate purified Purified this compound filtrate->purified

Caption: Workflow for TPPO removal by selective precipitation.

start Crude Reaction Mixture (this compound + TPPO) dissolve Dissolve in Ethanol start->dissolve add_zncl2 Add ZnCl₂ Solution (2 equiv.) dissolve->add_zncl2 precipitate Precipitation of ZnCl₂(TPPO)₂ Complex add_zncl2->precipitate filter Filter to Remove Complex precipitate->filter concentrate Concentrate Filtrate filter->concentrate slurry Slurry with Acetone concentrate->slurry final_filter Filter to Remove Excess ZnCl₂ slurry->final_filter purified Purified this compound final_filter->purified

Caption: Workflow for TPPO removal by metal salt complexation.

start Crude Reaction Mixture decision Product Non-Polar? start->decision silica_plug Silica Plug Filtration decision->silica_plug Yes precipitation Selective Precipitation (Non-Polar Solvent) decision->precipitation Yes metal_salt Precipitation with Metal Salts (ZnCl₂, etc.) decision->metal_salt No purified Purified Product silica_plug->purified precipitation->purified metal_salt->purified

Caption: Decision-making workflow for choosing a TPPO removal method.

References

Technical Support Center: Preparation of Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of methylenecyclohexane, particularly in addressing issues of low yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for the synthesis of this compound from cyclohexanone are the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction, and the Peterson olefination. Each method has its own set of advantages and challenges.

Q2: I am getting a low yield in my Wittig reaction for this compound. What are the likely causes?

A2: Low yields in the Wittig reaction for this synthesis can stem from several factors:

  • Ineffective Ylide Formation: The base used may not be strong enough to deprotonate the phosphonium salt effectively.

  • Suboptimal Solvent Choice: The reaction's efficiency is highly dependent on the solvent.

  • Steric Hindrance: Cyclohexanone is a sterically hindered ketone, which can impede the reaction.[1]

  • Side Reactions: The ylide can react with other species present in the reaction mixture.

  • Difficult Purification: Separating this compound from the triphenylphosphine oxide byproduct can be challenging, leading to product loss during workup.

Q3: How can I improve the yield of my Wittig reaction?

A3: To improve the yield, consider the following optimizations:

  • Choice of Base: Strong bases like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) are commonly used.[2]

  • Solvent Selection: Dimethyl sulfoxide (DMSO) has been shown to significantly improve yields compared to ethereal solvents. The Wittig reaction proceeds more rapidly in DMSO, often leading to superior olefin yields.[3]

  • Reaction Conditions: Ensure anhydrous conditions, as the ylide is sensitive to water.[4]

Q4: When should I consider using the Horner-Wadsworth-Emmons (HWE) reaction or Peterson olefination instead of the Wittig reaction?

A4: The HWE and Peterson olefination reactions can be advantageous alternatives:

  • Horner-Wadsworth-Emmons (HWE) Reaction: This method is often preferred when dealing with sterically hindered ketones. The phosphonate-stabilized carbanions used in the HWE reaction are typically more nucleophilic than the corresponding Wittig reagents. A significant advantage is that the dialkylphosphate byproduct is water-soluble, simplifying purification.[5][6][7]

  • Peterson Olefination: This reaction offers the unique advantage of stereochemical control. By choosing acidic or basic elimination conditions for the intermediate β-hydroxysilane, one can favor the formation of either the cis or trans alkene.[5][8] The silicon-based byproducts are also generally easier to remove than triphenylphosphine oxide.

Troubleshooting Guides

Issue 1: Low Yield in Wittig Reaction

Troubleshooting_Wittig cluster_ylide_issues Ylide Formation Issues cluster_reaction_issues Reaction Condition Issues cluster_solutions Potential Solutions start Low Yield in Wittig Reaction check_ylide Verify Ylide Formation (e.g., color change to deep red/orange) start->check_ylide ylide_ok Ylide Formation Appears Successful check_ylide->ylide_ok Color Change Observed ylide_bad Ineffective Ylide Formation check_ylide->ylide_bad No/Weak Color Change solvent_issue Suboptimal Solvent ylide_ok->solvent_issue temp_issue Incorrect Reaction Temperature ylide_ok->temp_issue steric_issue Steric Hindrance of Cyclohexanone ylide_ok->steric_issue base_issue Base Strength/Quality Issue ylide_bad->base_issue reagent_purity Phosphonium Salt Impure/Degraded ylide_bad->reagent_purity anhydrous_fail Moisture Contamination ylide_bad->anhydrous_fail use_stronger_base Use Stronger/Fresh Base (e.g., n-BuLi, NaH) base_issue->use_stronger_base dry_reagents Ensure Anhydrous Conditions reagent_purity->dry_reagents anhydrous_fail->dry_reagents switch_solvent Switch to DMSO solvent_issue->switch_solvent increase_time_temp Increase Reaction Time/Temperature temp_issue->increase_time_temp consider_hwe Consider HWE or Peterson Olefination steric_issue->consider_hwe

Caption: Troubleshooting workflow for low yield in the Wittig reaction.

Possible Cause Observation Recommended Action
Ineffective Ylide Formation No characteristic color change (often to deep red or orange) upon addition of the base.* Check Base: Use a stronger or freshly prepared base. n-Butyllithium and sodium hydride are common choices.[2] * Ensure Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Moisture will quench the ylide.[4] * Verify Reagent Quality: Ensure the phosphonium salt is pure and dry.
Suboptimal Solvent The reaction is sluggish or stalls.Switch to a polar aprotic solvent like dimethyl sulfoxide (DMSO). The Wittig reaction is often faster and gives higher yields in DMSO compared to ethers like THF.[3]
Steric Hindrance Low conversion despite apparently successful ylide formation.* Increase reaction time and/or temperature. * Consider using a more reactive, less sterically hindered phosphonium ylide if the synthesis allows. * For sterically hindered ketones, the Horner-Wadsworth-Emmons (HWE) reaction is often a better alternative.[1]
Difficult Purification Significant product loss during workup.The byproduct, triphenylphosphine oxide, can be difficult to separate from the nonpolar product. Consider chromatography on silica gel, potentially with a non-polar eluent to retain the more polar triphenylphosphine oxide.

Issue 2: Choosing an Alternative Olefination Method

Olefination_Choice start Need to Synthesize This compound wittig_issues Experiencing Low Yield with Wittig? start->wittig_issues wittig_ok Continue Optimizing Wittig (Base, Solvent, Temp.) wittig_issues->wittig_ok No consider_alternatives Consider Alternative Olefinations wittig_issues->consider_alternatives Yes hwe Horner-Wadsworth-Emmons (HWE) consider_alternatives->hwe peterson Peterson Olefination consider_alternatives->peterson hwe_adv Advantages: - Better for hindered ketones - Water-soluble byproduct - Often higher yielding hwe->hwe_adv peterson_adv Advantages: - Stereochemical control (acid vs. base) - Easy byproduct removal peterson->peterson_adv

Caption: Decision-making for selecting an olefination method.

Data Presentation

Comparison of Olefination Methods for this compound Synthesis
Method Typical Reagents Reported Yield (%) Key Advantages Key Disadvantages
Wittig Reaction Methyltriphenylphosphonium bromide, n-BuLi, Cyclohexanone35-40% (in ether)[3]Well-established, versatile.Difficult purification of triphenylphosphine oxide, can have low yields with hindered ketones.
Wittig (Optimized) Methyltriphenylphosphonium bromide, NaH, DMSO, Cyclohexanone60-78%[3]Improved yield with DMSO.DMSO can be difficult to remove.
Horner-Wadsworth-Emmons Diethyl (lithiomethyl)phosphonate, CyclohexanoneGenerally high, often >80%Water-soluble phosphate byproduct, more reactive with hindered ketones.[5][7]Phosphonate reagents can be more expensive.
Peterson Olefination (Trimethylsilyl)methyllithium, CyclohexanoneGenerally good to highStereochemical control possible, easy byproduct removal.[8]Requires handling of organosilicon reagents.

Experimental Protocols

Key Experiment: Optimized Wittig Reaction in DMSO

This protocol is an adaptation of the procedure found in Organic Syntheses, which highlights the improved yields obtained when using DMSO as a solvent.[3]

Materials:

  • Methyltriphenylphosphonium bromide

  • Sodium hydride (NaH)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Cyclohexanone (freshly distilled)

  • Anhydrous diethyl ether

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Ylide Preparation:

    • In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, add sodium hydride.

    • Wash the sodium hydride with anhydrous pentane to remove mineral oil, and then carefully decant the pentane.

    • Add anhydrous DMSO to the flask and stir the suspension.

    • Slowly add methyltriphenylphosphonium bromide to the suspension. The mixture will likely turn a characteristic reddish-orange, indicating ylide formation. Stir at room temperature for 1-2 hours.

  • Reaction with Cyclohexanone:

    • Cool the ylide solution in an ice bath.

    • Slowly add a solution of freshly distilled cyclohexanone in anhydrous DMSO via the dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of cyclohexanone.

  • Workup and Purification:

    • Pour the reaction mixture into a separatory funnel containing ice-cold water and diethyl ether.

    • Extract the aqueous layer with several portions of diethyl ether.

    • Combine the organic layers and wash with water and then with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter and concentrate the solution under reduced pressure to remove the diethyl ether.

    • The crude product will contain this compound and triphenylphosphine oxide. Purify by fractional distillation or column chromatography on silica gel using a non-polar eluent (e.g., hexanes).

References

Technical Support Center: Purification of Crude Methylenecyclohexane by Fractional Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of crude methylenecyclohexane via fractional distillation.

Frequently Asked Questions (FAQs)

Q1: What are the expected physical properties of pure this compound?

A1: Pure this compound is a colorless liquid.[1] Key physical properties are summarized in the table below.

Q2: What are the common impurities in crude this compound?

A2: Crude this compound, particularly when synthesized from the dehydration of 2-methylcyclohexanol, often contains isomeric byproducts such as 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[2][3] Other potential impurities include unreacted starting materials, residual acid catalyst, water, and polymerization products.[4]

Q3: Why is fractional distillation necessary for purifying this compound?

A3: Fractional distillation is required when separating liquids with close boiling points.[5] Since this compound and its common isomeric impurities have very similar boiling points, a simple distillation will not provide adequate separation.[4][6] Fractional distillation utilizes a column with a large surface area (packing material) to facilitate numerous successive distillations (theoretical plates), leading to a better separation of components with small differences in boiling points.[5][7]

Q4: How can I confirm the purity of my distilled this compound?

A4: Gas Chromatography (GC) is the most effective method for assessing the purity of this compound and quantifying isomeric impurities.[4] For structural confirmation, techniques like Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy are highly valuable.[4]

Q5: What safety precautions should be taken during the distillation of this compound?

A5: this compound is a highly flammable liquid.[8] All distillation procedures should be conducted in a well-ventilated fume hood, away from any sources of ignition.[9][10] It is crucial to use spark-proof and explosion-proof equipment and to ensure that all metal parts of the apparatus are grounded to prevent static discharge.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9] Never distill to dryness, as this can lead to the concentration of potentially explosive peroxides.[12]

Data Presentation

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular FormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)Refractive Index (n20/D)
This compound C₇H₁₂96.17102-103[2][8]~0.8[8]~1.449[8]
1-MethylcyclohexeneC₇H₁₂96.17~110~0.81~1.450
3-MethylcyclohexeneC₇H₁₂96.17~104~0.80~1.444
4-MethylcyclohexeneC₇H₁₂96.17~102~0.79~1.440
CyclohexeneC₆H₁₀82.1483[6]~0.81~1.446
2-MethylcyclohexanolC₇H₁₄O114.19~165~0.93~1.461
WaterH₂O18.021001.00~1.333

Note: Physical properties can vary slightly based on experimental conditions and data sources.

Troubleshooting Guides

Problem 1: Distillation temperature is unstable and fluctuates.

Possible CauseSolution
Inefficient Fractionating Column The column may not have enough theoretical plates for effective separation. Use a longer column or one with more efficient packing material (e.g., Raschig rings, Vigreux indentations).[13]
Heating Rate is Too High Excessive heating can cause "bumping" and carry over impurities. Reduce the heating rate to maintain a slow, steady distillation of about 1-2 drops per second.[13]
Poor Insulation Heat loss from the column can disrupt the liquid-vapor equilibrium. Insulate the column and distillation head with glass wool or aluminum foil to ensure a consistent temperature gradient.[13][14]
Column Flooding A "river" of liquid moving up the column indicates flooding. Remove the heat until the liquid drains back into the flask, then resume heating at a gentler rate.[14]

Problem 2: The yield of purified this compound is very low.

Possible CauseSolution
Inefficient Distillation Setup Product can be lost due to a large apparatus surface area (holdup volume) or leaks. Use an appropriately sized apparatus and ensure all joints are properly sealed.[4]
Distillation Rate is Too Fast A rapid distillation rate reduces the number of vaporization-condensation cycles, leading to poor separation and lower yield of the pure fraction. Maintain a slow distillation rate.[13]
Premature Collection of Main Fraction Collecting the main fraction before the head temperature has stabilized at the correct boiling point will result in contamination with lower-boiling impurities. Collect a forerun fraction until the temperature is stable.[3]
Incomplete Reaction If the crude product contains a large amount of unreacted starting material, the yield of the desired product will be inherently low. Optimize the initial synthesis reaction.[13]

Problem 3: The distilled product is cloudy.

Possible CauseSolution
Presence of Water Cloudiness often indicates the presence of water, which may have co-distilled as an azeotrope or been carried over. Ensure the crude product is thoroughly dried with a suitable drying agent (e.g., anhydrous magnesium sulfate, anhydrous sodium sulfate) before distillation.[13]
Drying the Distillate If the final product is cloudy, it can be dried using a drying agent and then filtered.[13]

Experimental Protocols

Protocol: Fractional Distillation of Crude this compound
  • Preparation of Crude Material:

    • If the crude product is from an acid-catalyzed reaction, wash it with a dilute solution of sodium bicarbonate to neutralize any residual acid.

    • Separate the organic layer and wash it with brine to remove excess water.

    • Dry the crude this compound over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

    • Filter or decant the dried liquid into a round-bottom flask suitable for distillation.

  • Apparatus Setup:

    • Assemble a fractional distillation apparatus in a fume hood.[12]

    • Use a round-bottom flask no more than two-thirds full of the crude liquid.[10]

    • Add boiling chips or a magnetic stir bar to the flask to ensure smooth boiling.[4]

    • Place a fractionating column (e.g., Vigreux or packed with Raschig rings or glass beads) between the distillation flask and the three-way adapter.[4]

    • Position the thermometer correctly, with the top of the bulb level with the bottom of the side arm of the three-way adapter leading to the condenser.[7]

    • Ensure a continuous flow of cold water through the condenser, with water entering at the bottom and exiting at the top.[7]

    • Insulate the fractionating column and distillation head with glass wool or aluminum foil.[4][14]

  • Distillation Procedure:

    • Begin gently heating the distillation flask.[4]

    • Observe the ring of condensate slowly rising up the fractionating column. A slow ascent is crucial for good separation.[3][7]

    • Collect the initial low-boiling fraction (forerun) in a separate receiving flask. This fraction will contain any lower-boiling impurities.[3]

    • Monitor the temperature at the distillation head closely. When the temperature stabilizes at the boiling point of this compound (around 102-103 °C), switch to a clean receiving flask to collect the main fraction.[2][8][13]

    • Maintain a slow and steady distillation rate of approximately 1-2 drops per second.[13]

    • Continue collecting the main fraction as long as the temperature remains stable.

    • Stop the distillation when the temperature begins to rise significantly or drop, or when only a small amount of residue remains in the distillation flask. Do not distill to dryness.[12]

  • Product Analysis and Storage:

    • Analyze the purity of the collected fraction using Gas Chromatography (GC).[4]

    • Store the purified this compound in a tightly sealed container in a cool, dark, and well-ventilated area, away from heat and ignition sources.[9][11] For long-term storage, consider adding a polymerization inhibitor.[4]

Visualizations

PurificationWorkflow cluster_prep Crude Product Preparation cluster_distill Fractional Distillation cluster_analysis Analysis & Storage crude Crude this compound wash Neutralizing Wash (e.g., NaHCO₃ soln) crude->wash dry Drying (e.g., Anhydrous MgSO₄) wash->dry distill Fractional Distillation dry->distill forerun Forerun Collection (Low-Boiling Impurities) distill->forerun main_fraction Main Fraction Collection (Pure this compound) distill->main_fraction residue Residue (High-Boiling Impurities) distill->residue analysis Purity Analysis (GC) main_fraction->analysis storage Proper Storage analysis->storage

Caption: Workflow for the purification of this compound.

TroubleshootingFlowchart start Distillation Issue? issue_temp Unstable Temperature? start->issue_temp issue_yield Low Yield? start->issue_yield issue_cloudy Cloudy Product? start->issue_cloudy issue_temp->issue_yield No sol_temp1 Reduce Heating Rate issue_temp->sol_temp1 Yes issue_yield->issue_cloudy No sol_yield1 Check for Leaks & Seal Joints issue_yield->sol_yield1 Yes sol_cloudy1 Dry Crude Material Thoroughly Before Distillation issue_cloudy->sol_cloudy1 Yes sol_temp2 Improve Column Insulation sol_temp1->sol_temp2 sol_temp3 Use More Efficient Column/Packing sol_temp2->sol_temp3 sol_yield2 Slow Distillation Rate (1-2 drops/sec) sol_yield1->sol_yield2 sol_yield3 Ensure Forerun is Adequately Separated sol_yield2->sol_yield3 sol_cloudy2 Dry Final Product with Anhydrous Salt & Filter sol_cloudy1->sol_cloudy2

Caption: Troubleshooting flowchart for fractional distillation issues.

References

Technical Support Center: Stabilizing Methylenecyclohexane During Storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges in preventing the isomerization of methylenecyclohexane to its more stable isomer, 1-methylcyclohexene, during storage.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation product of this compound during storage?

A1: The primary degradation product of this compound is 1-methylcyclohexene. This occurs through an isomerization reaction where the exocyclic double bond migrates to an endocyclic position.[1][2] 1-methylcyclohexene is thermodynamically more stable than this compound due to the higher substitution of the double bond.[1][3]

Q2: What causes the isomerization of this compound to 1-methylcyclohexene?

A2: The isomerization is primarily catalyzed by the presence of acidic impurities.[2][4] The mechanism involves the protonation of the double bond to form a stable tertiary carbocation, followed by the removal of a proton to yield the more substituted and thermodynamically favored 1-methylcyclohexene.[2] Exposure to heat and light can also potentially accelerate this process.

Q3: How can I detect and quantify the isomerization of this compound?

A3: The most effective method for detecting and quantifying the isomerization is through Gas Chromatography-Mass Spectrometry (GC-MS).[5][6] this compound and its isomer, 1-methylcyclohexene, will have different retention times, allowing for their separation and quantification.[5][7] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify the different isomers.

Q4: What are the ideal storage conditions to prevent isomerization?

A4: To minimize isomerization, this compound should be stored in a cool, dark, and dry place. Specific recommendations include:

  • Temperature: Refrigerate at 2-8°C.[8]

  • Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent potential oxidation.

  • Container: Use tightly sealed, high-density polyethylene (HDPE) or polypropylene containers. Amber glass is also a suitable option to protect from light.

  • Purity: Ensure the material is free from acidic impurities. If necessary, purification by distillation or passing through a column of neutral alumina can be performed.

Q5: Are there any chemical inhibitors that can be added to prevent isomerization?

A5: While the primary isomerization mechanism is acid-catalyzed, the addition of a small amount of a hindered phenolic antioxidant, such as Butylated Hydroxytoluene (BHT), at a concentration of 50-100 ppm, may help to scavenge any free radicals that could initiate other degradation pathways. However, for preventing acid-catalyzed isomerization, ensuring an acid-free environment is the most critical factor.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid decrease in purity of this compound confirmed by GC-MS. Presence of acidic impurities in the storage container or the compound itself.Neutralize the container by washing with a dilute base, followed by distilled water and thorough drying. Purify the this compound by passing it through a short column of basic or neutral alumina.
Elevated storage temperature.Ensure the storage refrigerator is functioning correctly and maintaining a consistent temperature between 2-8°C.
Exposure to air and/or light.Purge the container with an inert gas (nitrogen or argon) before sealing. Store in an amber or opaque container.
Inconsistent results in experiments using stored this compound. Partial isomerization leading to a mixture of isomers with different reactivities.Re-analyze the purity of the this compound stock using GC-MS before use. If significant isomerization has occurred, purify the material by fractional distillation.
Contamination from the storage container.Ensure the use of appropriate container materials such as HDPE, polypropylene, or amber glass. Avoid long-term storage in incompatible plastic containers.
Appearance of a yellowish tint in the stored liquid. Potential oxidation or polymerization.While isomerization is the primary concern, discoloration may indicate other degradation pathways. The addition of a radical inhibitor like BHT may be considered for long-term storage. Ensure storage under an inert atmosphere.

Quantitative Data

Thermodynamic Stability of this compound and 1-Methylcyclohexene

Parameter Value Interpretation
Enthalpy of Isomerization (ΔH) -7.3 ± 1.7 kJ/molThe negative value indicates that the isomerization to 1-methylcyclohexene is an exothermic process, and 1-methylcyclohexene is the more stable isomer.[9]
Entropy of Isomerization (ΔS) -15.9 ± 0.3 J/mol·KThe negative entropy change suggests a more ordered system upon isomerization to 1-methylcyclohexene.[9]
Equilibrium Composition at 180°C 1.7% this compound, 73.4% 1-Methylcyclohexene, 10.7% 3-Methylcyclohexene, 14.1% 4-MethylcyclohexeneAt equilibrium at elevated temperatures, the endocyclic isomers, particularly 1-methylcyclohexene, are significantly favored.[9]

Experimental Protocols

Protocol 1: Stability Testing of this compound

Objective: To evaluate the stability of this compound under various storage conditions.

Materials:

  • This compound (high purity, >99%)

  • GC-MS grade hexane

  • 1-Methylcyclohexene analytical standard

  • 2 mL amber glass vials with PTFE-lined caps

  • Micropipettes

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in hexane at a known concentration (e.g., 1000 µg/mL).

    • Prepare a series of calibration standards for both this compound and 1-methylcyclohexene in hexane (e.g., 1, 5, 10, 50, 100 µg/mL).

    • Aliquot the neat this compound into several amber glass vials.

  • Storage Conditions:

    • Store the vials under different conditions:

      • Condition A: 2-8°C, inert atmosphere (purged with N₂).

      • Condition B: Room temperature (~25°C), ambient air.

      • Condition C: 40°C (accelerated stability), ambient air.

      • Condition D (Control): -20°C, inert atmosphere.

  • Time Points:

    • Analyze the samples at regular intervals (e.g., Day 0, Week 1, Week 4, Week 8, Week 12).

  • GC-MS Analysis:

    • At each time point, dilute an aliquot of the stored this compound in hexane to a concentration within the calibration range.

    • Inject the diluted sample and the calibration standards into the GC-MS.

    • GC Conditions (Example):

      • Inlet Temperature: 250°C

      • Oven Program: 40°C for 2 min, ramp to 150°C at 10°C/min, hold for 2 min.

      • Carrier Gas: Helium, constant flow.

    • MS Conditions (Example):

      • Ion Source: Electron Ionization (EI) at 70 eV.

      • Scan Mode: Full scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

  • Data Analysis:

    • Generate calibration curves for this compound and 1-methylcyclohexene.

    • Quantify the concentration of both compounds in each sample at each time point.

    • Calculate the percentage of 1-methylcyclohexene present at each time point for each storage condition.

Protocol 2: Synthesis of 1-Methylcyclohexene (for use as an analytical standard)

Objective: To synthesize 1-methylcyclohexene from 2-methylcyclohexanol via acid-catalyzed dehydration.

Materials:

  • 2-methylcyclohexanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution

  • Saturated sodium chloride (brine) solution

  • Anhydrous magnesium sulfate

  • Distillation apparatus

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 20 mL of 2-methylcyclohexanol and a few boiling chips. Slowly add 5 mL of concentrated sulfuric acid while swirling.

  • Distillation: Heat the mixture using a heating mantle. The alkene products will co-distill with water at a temperature below 100°C. Collect the distillate in a flask cooled in an ice bath.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the organic layer with 10 mL of saturated sodium bicarbonate solution to neutralize any remaining acid.

    • Wash with 10 mL of brine.

  • Drying and Purification:

    • Separate the organic layer and dry it over anhydrous magnesium sulfate.

    • Decant the dried liquid into a clean flask and purify by fractional distillation, collecting the fraction boiling at approximately 110°C.

  • Characterization: Confirm the identity and purity of the 1-methylcyclohexene using GC-MS and NMR.

Visualizations

Isomerization_Pathway MCH This compound Carbocation Tertiary Carbocation Intermediate MCH->Carbocation + H⁺ (Acid Catalyst) PMCH 1-Methylcyclohexene Carbocation->PMCH - H⁺

Caption: Acid-catalyzed isomerization of this compound.

Stability_Testing_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare this compound Samples Storage_A 2-8°C, Inert Atmosphere Prep->Storage_A Storage_B Room Temp, Ambient Air Prep->Storage_B Storage_C 40°C, Ambient Air Prep->Storage_C Analysis GC-MS Analysis at Time Points (0, 1, 4, 8, 12 weeks) Storage_A->Analysis Storage_B->Analysis Storage_C->Analysis Data Quantify Isomerization and Determine Stability Analysis->Data

Caption: Experimental workflow for stability testing.

Troubleshooting_Tree Start Purity Decrease Detected Check_Temp Storage Temperature > 8°C? Start->Check_Temp Check_Acid Acid Contamination Suspected? Check_Temp->Check_Acid No Sol_Temp Action: Verify and Calibrate Refrigerator Check_Temp->Sol_Temp Yes Check_Air Exposure to Air/Light? Check_Acid->Check_Air No Sol_Acid Action: Purify via Neutral Alumina Column Check_Acid->Sol_Acid Yes Sol_Air Action: Purge with Inert Gas and Use Amber Vials Check_Air->Sol_Air Yes

Caption: Troubleshooting decision tree for purity issues.

References

Technical Support Center: Analysis of Methylenecyclohexane Synthesis by TLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Thin Layer Chromatography (TLC) to identify byproducts in the synthesis of methylenecyclohexane via the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: What are the expected major byproducts in the Wittig synthesis of this compound from cyclohexanone?

A1: The primary byproduct of the Wittig reaction is triphenylphosphine oxide (TPPO). It is also common to have some unreacted cyclohexanone remaining in the reaction mixture.

Q2: How can Thin Layer Chromatography (TLC) be used to monitor the progress of this reaction?

A2: TLC is a rapid and effective technique to qualitatively monitor the consumption of the starting material (cyclohexanone) and the formation of the product (this compound) and the byproduct (triphenylphosphine oxide). By comparing the spots of the reaction mixture with standards of the starting materials and expected products, one can assess the reaction's progress.[1][2] A co-spot, where the reaction mixture is spotted on top of the starting material, can be particularly useful to confirm the disappearance of the reactant.

Q3: What is a suitable solvent system for the TLC analysis of this reaction?

A3: A common and effective solvent system for separating this compound, cyclohexanone, and triphenylphosphine oxide on a silica gel TLC plate is a mixture of ethyl acetate and hexane. A starting point for optimization is typically a 10% to 20% ethyl acetate in hexane solution. The polarity of the solvent system can be adjusted to achieve optimal separation.

Q4: How can the spots on the TLC plate be visualized if they are not colored?

A4: Since this compound, cyclohexanone, and triphenylphosphine oxide are colorless, visualization techniques are necessary.[3][4] The most common non-destructive method is using a UV lamp, as triphenylphosphine oxide is UV-active.[3][5][6] For compounds that are not UV-active, such as this compound and cyclohexanone, destructive visualization methods using chemical stains are required.[3][4] A potassium permanganate (KMnO4) stain is effective for visualizing alkenes like this compound, while a p-anisaldehyde stain can be used to visualize the ketone group in cyclohexanone.[5] An iodine chamber is another simple and often effective method for visualizing a wide range of organic compounds.[3][6]

Troubleshooting Guide

Problem Possible Cause Solution
No spots are visible on the TLC plate after development. The concentration of the sample spotted is too low.Concentrate the sample or spot the same location multiple times, allowing the solvent to dry between applications.
The chosen visualization method is not suitable for the compounds.Use a combination of visualization techniques. Start with a UV lamp for triphenylphosphine oxide, followed by a potassium permanganate stain for this compound and a p-anisaldehyde stain for cyclohexanone.
Spots are streaking or "tailing". The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The solvent system is too polar for the sample.Decrease the polarity of the eluent by reducing the proportion of ethyl acetate to hexane.
The compound is acidic or basic.While not expected for these specific compounds, adding a small amount of acetic acid (for acidic compounds) or triethylamine (for basic compounds) to the eluent can improve spot shape.
Spots are too close together (poor separation). The polarity of the solvent system is not optimal.To increase the separation between less polar compounds (like this compound) and more polar compounds (like cyclohexanone and TPPO), you can decrease the polarity of the eluent (less ethyl acetate). To move all spots further up the plate, increase the polarity (more ethyl acetate).
The Rf value of the product is too high (close to the solvent front). The eluent is too polar.Decrease the concentration of ethyl acetate in the hexane/ethyl acetate mixture.
The spots remain at the baseline (low Rf values). The eluent is not polar enough.Increase the concentration of ethyl acetate in the hexane/ethyl acetate mixture.
Interpreting TLC Results: Expected Rf Values

The retention factor (Rf) is a key parameter in TLC and is dependent on the compound's polarity, the stationary phase (silica gel), and the mobile phase (solvent system). In a typical ethyl acetate/hexane system on silica gel, the less polar compounds will travel further up the plate, resulting in a higher Rf value.

Compound Structure Relative Polarity Expected Rf Value (10% Ethyl Acetate in Hexane) Expected Rf Value (20% Ethyl Acetate in Hexane)
This compoundC7H12Low~0.8 - 0.9~0.9 - 0.95
CyclohexanoneC6H10OMedium~0.3 - 0.4~0.5 - 0.6
Triphenylphosphine OxideC18H15POHigh~0.1 - 0.2~0.3 - 0.4

Note: These Rf values are approximate and can vary depending on the specific experimental conditions (e.g., quality of the silica plate, temperature, chamber saturation).

Experimental Protocol: TLC Analysis of this compound Synthesis

This protocol outlines the steps for monitoring the Wittig reaction between cyclohexanone and methyltriphenylphosphonium bromide to synthesize this compound.

1. Materials:

  • Silica gel TLC plates (e.g., with F254 indicator for UV visualization)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • Eluent: 10% Ethyl Acetate in Hexane (v/v)

  • Samples:

    • Reaction mixture aliquot

    • Cyclohexanone standard (dissolved in a volatile solvent like ethyl acetate)

    • This compound standard (if available)

    • Triphenylphosphine oxide standard (if available)

  • Visualization reagents:

    • UV lamp (254 nm)

    • Potassium permanganate (KMnO4) stain

    • p-Anisaldehyde stain

2. Procedure:

  • Prepare the Developing Chamber: Pour the 10% ethyl acetate in hexane eluent into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber to help saturate the atmosphere with solvent vapor. Cover the chamber with the lid and let it equilibrate for at least 5-10 minutes.

  • Prepare the TLC Plate: With a pencil, gently draw a light origin line about 1 cm from the bottom of the TLC plate. Mark four evenly spaced points on this line for spotting the samples.

  • Spot the TLC Plate:

    • Using a clean capillary tube for each sample, spot the cyclohexanone standard on the first point.

    • Spot the reaction mixture on the second point.

    • Create a "co-spot" by spotting the cyclohexanone standard first, and then spotting the reaction mixture directly on top of it on the third point.[7]

    • Spot the reaction mixture on the fourth point. This will be used for a different stain.

  • Develop the TLC Plate: Carefully place the spotted TLC plate into the equilibrated developing chamber. Ensure the origin line is above the solvent level.[2] Replace the lid and allow the solvent to ascend the plate by capillary action.

  • Monitor Elution: Remove the plate from the chamber when the solvent front is about 1 cm from the top of the plate. Immediately mark the solvent front with a pencil.

  • Visualize the Spots:

    • UV Light: First, examine the dried plate under a UV lamp (254 nm).[5][6] Circle any dark spots with a pencil. This will primarily visualize the triphenylphosphine oxide.

    • Potassium Permanganate Stain: Dip one of the reaction mixture lanes into a potassium permanganate solution. Alkenes will appear as yellow-brown spots on a purple background. This will visualize the this compound product.

    • p-Anisaldehyde Stain: Dip the other reaction mixture lane into a p-anisaldehyde solution and gently heat with a heat gun. Ketones will typically appear as colored spots (often reddish or purple). This will visualize any unreacted cyclohexanone.

  • Calculate Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

Diagrams

TLC_Troubleshooting_Workflow start Start TLC Analysis prep_chamber Prepare Developing Chamber (e.g., 10% EtOAc/Hexane) start->prep_chamber spot_plate Spot TLC Plate (Standards & Reaction Mixture) prep_chamber->spot_plate develop_plate Develop Plate spot_plate->develop_plate visualize Visualize Spots develop_plate->visualize no_spots Problem: No Spots Visible visualize->no_spots Issue Detected streaking Problem: Streaking Spots visualize->streaking Issue Detected poor_sep Problem: Poor Separation visualize->poor_sep Issue Detected conc_sample Solution: Increase Sample Concentration no_spots->conc_sample change_vis Solution: Use Appropriate Stain (KMnO4, p-Anisaldehyde) no_spots->change_vis dilute_sample Solution: Dilute Sample streaking->dilute_sample adjust_polarity_less Solution: Decrease Eluent Polarity (Less EtOAc) streaking->adjust_polarity_less poor_sep->adjust_polarity_less adjust_polarity_more Solution: Increase Eluent Polarity (More EtOAc) poor_sep->adjust_polarity_more

References

Improving the regioselectivity of additions to methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when performing addition reactions on methylenecyclohexane, with a focus on improving regioselectivity.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity and why is it important in additions to this compound?

Regioselectivity refers to the preference for the formation of one constitutional isomer over another in a chemical reaction. In the context of additions to an unsymmetrical alkene like this compound, the incoming groups can add in two different orientations, leading to two different products. Controlling the regioselectivity is crucial for synthesizing a specific desired compound and maximizing its yield, which is particularly important in drug development and other applications where specific isomers have desired biological activity.

Q2: What are the main products I can expect from addition reactions to this compound?

Addition reactions to this compound can yield two main regioisomers:

  • Markovnikov addition product: The nucleophile adds to the more substituted carbon of the double bond (the quaternary ring carbon).

  • Anti-Markovnikov addition product: The nucleophile adds to the less substituted carbon of the double bond (the methylene carbon).

The choice of reaction conditions and reagents will determine which product is favored.

Q3: How do I control whether I get the Markovnikov or anti-Markovnikov product?

To control the regioselectivity of the addition, you should choose your reaction based on the desired outcome:

  • For Markovnikov addition , where the hydroxyl group adds to the more substituted carbon, oxymercuration-demercuration is the preferred method.[1][2][3][4] This reaction proceeds through a mercurinium ion intermediate, avoiding carbocation rearrangements and reliably yielding the Markovnikov product.[1][3]

  • For anti-Markovnikov addition , where the hydroxyl group adds to the less substituted carbon, hydroboration-oxidation is the reaction of choice.[5][6] This reaction is highly regioselective for the anti-Markovnikov product due to both steric and electronic factors in the hydroboration step.[5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Hydroboration-Oxidation (Observed Mixture of Alcohols)

Possible Causes:

  • Reaction Temperature: The reaction may have been run at too high a temperature, leading to decreased selectivity.

  • Steric Hindrance of Borane Reagent: Using a less sterically hindered borane reagent (e.g., BH₃•THF) on a sterically unhindered substrate may lead to lower regioselectivity.

  • Slow Addition of Reagent: Rapid addition of the borane reagent can lead to localized heating and reduced selectivity.

Solutions:

StrategyRecommendation
Temperature Control Perform the hydroboration step at a lower temperature, such as 0°C or even -20°C, to favor the kinetic product.
Choice of Borane Reagent For improved selectivity, consider using a bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane. The increased steric bulk will enhance the preference for addition to the less hindered methylene carbon.
Rate of Addition Add the borane reagent slowly and dropwise to the solution of this compound to maintain better temperature control and improve selectivity.[7]

Issue 2: Low Yield of the Desired Alcohol Product

Possible Causes:

  • Incomplete Reaction: The reaction may not have gone to completion.

  • Oxidation Step Issues: The oxidation of the organoborane intermediate may be inefficient.

  • Workup Problems: The desired product may be lost during the extraction or purification steps.

Solutions:

StrategyRecommendation
Reaction Monitoring Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the starting material has been consumed before proceeding with the oxidation.
Oxidation Conditions Ensure that the hydrogen peroxide and base (e.g., NaOH) are added slowly and that the temperature is controlled, as the oxidation step is exothermic. Use a sufficient excess of the oxidizing agents.
Careful Workup During the workup, ensure proper phase separation and perform multiple extractions with an appropriate solvent to maximize the recovery of the alcohol product.

Experimental Protocols

Protocol 1: Anti-Markovnikov Hydration via Hydroboration-Oxidation

This protocol is designed to favor the formation of the anti-Markovnikov product, (cyclohexyl)methanol.

Materials:

  • This compound

  • Borane-tetrahydrofuran complex (BH₃•THF) solution (1.0 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • 3 M Sodium hydroxide (NaOH) solution

  • 30% Hydrogen peroxide (H₂O₂) solution

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Nitrogen or Argon gas for inert atmosphere

Procedure:

  • Hydroboration:

    • Set up a dry, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet.

    • Flush the apparatus with dry nitrogen.

    • In the flask, dissolve this compound (10 mmol) in anhydrous THF (20 mL).

    • Cool the flask to 0°C in an ice bath.

    • Slowly add the BH₃•THF solution (11 mmol, 1.1 equivalents) dropwise via the dropping funnel over 20-30 minutes while maintaining the temperature at 0°C.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Oxidation:

    • Cool the reaction mixture back down to 0°C with an ice bath.

    • Slowly and carefully add 3 M aqueous sodium hydroxide solution (5 mL).

    • Following the NaOH addition, add 30% hydrogen peroxide solution (5 mL) dropwise, ensuring the internal temperature does not exceed 40-50°C.[8]

    • After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour.

  • Work-up and Isolation:

    • Add diethyl ether (30 mL) to the reaction mixture and transfer the contents to a separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with water (2 x 20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Markovnikov Hydration via Oxymercuration-Demercuration

This protocol is designed to favor the formation of the Markovnikov product, 1-methylcyclohexan-1-ol.

Materials:

  • This compound

  • Mercury(II) acetate (Hg(OAc)₂)

  • Tetrahydrofuran (THF)

  • Water

  • 3 M Sodium hydroxide (NaOH) solution

  • 0.5 M Sodium borohydride (NaBH₄) in 3 M NaOH

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Oxymercuration:

    • In a round-bottom flask equipped with a magnetic stir bar, add mercury(II) acetate (10 mmol) to a mixture of water (10 mL) and THF (10 mL). Stir until the solid has dissolved.

    • Add this compound (10 mmol) to the solution and stir the mixture vigorously at room temperature for 30-60 minutes. The disappearance of the starting alkene can be monitored by TLC.

  • Demercuration:

    • Cool the flask in an ice bath.

    • Add 3 M NaOH solution (10 mL).

    • Slowly add a solution of 0.5 M sodium borohydride in 3 M NaOH (20 mL).[9] This step is often exothermic, so maintain cooling.

    • Stir the mixture for 1-2 hours at room temperature. A black precipitate of mercury metal will form.

  • Work-up and Isolation:

    • Separate the organic layer from the aqueous layer containing the mercury. The mercury can be allowed to settle, and the supernatant can be decanted.

    • Extract the aqueous layer with diethyl ether (2 x 20 mL).

    • Combine all organic layers and wash with water (20 mL) and brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

    • Purify the crude product by flash column chromatography on silica gel.

Visualizing Reaction Pathways

To aid in understanding the factors that control regioselectivity, the following diagrams illustrate the key mechanistic steps for both hydroboration-oxidation and oxymercuration-demercuration of this compound.

hydroboration_oxidation start This compound transition_state Four-membered Transition State start->transition_state Hydroboration reagent1 BH3-THF reagent1->transition_state organoborane Trialkylborane Intermediate transition_state->organoborane product Anti-Markovnikov Alcohol organoborane->product Oxidation reagent2 H2O2, NaOH reagent2->product

Caption: Hydroboration-Oxidation Workflow

oxymercuration_demercuration start This compound intermediate Mercurinium Ion Intermediate start->intermediate Oxymercuration reagent1 Hg(OAc)2, H2O reagent1->intermediate oxymercuration_product Hydroxymercurial Compound intermediate->oxymercuration_product H2O attack product Markovnikov Alcohol oxymercuration_product->product Demercuration reagent2 NaBH4 reagent2->product

Caption: Oxymercuration-Demercuration Workflow

References

Technical Support Center: Scaling Up Methylenecyclohexane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for scaling up methylenecyclohexane reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning from laboratory-scale experiments to pilot or industrial-scale production.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the scale-up of this compound reactions.

Issue 1: Decreased Yield and Selectivity

Q: We are observing a significant drop in the yield and selectivity of our this compound synthesis upon scaling up from a 1L flask to a 50L reactor. What are the likely causes and how can we troubleshoot this?

A: A change in reaction selectivity is a common issue during scale-up.[1][2] The primary culprits are often related to mixing and heat transfer.

  • Mixing Inefficiencies: In larger reactors, achieving homogenous mixing is more challenging.[1][2][3] Poor mixing can lead to localized "hot spots" or areas of high reactant concentration, favoring the formation of by-products.

    • Troubleshooting Steps:

      • Agitation Speed: If you evaluated the effect of rotational speed in your small-scale trials, you can more easily identify the cause of the problem.[1][2] The reactors in pilot plants are often equipped with variable frequency speed control, allowing for adjustments to determine the optimal rotational speed.[1][2]

      • Impeller Design: Ensure the impeller design is appropriate for the viscosity and geometry of your reaction mixture at scale.

      • Baffles: Consider the use of baffles in the reactor to improve turbulence and mixing.[4]

  • Heat Transfer Limitations: The surface-area-to-volume ratio decreases significantly as the reactor size increases.[4][5] This makes it more difficult to remove heat from exothermic reactions, potentially leading to temperature gradients and the formation of undesired isomers or degradation products.[5][6][7]

    • Troubleshooting Steps:

      • Jacket Temperature: Lower the temperature of the reactor jacket to compensate for the reduced heat transfer efficiency.

      • Solvent Volume: Increasing the solvent volume can help to better dissipate heat.[4]

      • Semi-Batch Addition: For highly exothermic reactions, consider a semi-batch process where one of the reactants is added gradually to control the rate of heat generation.[5]

Issue 2: By-product Formation

Q: Our scaled-up reaction is producing a higher percentage of isomeric impurities, such as 1-methylcyclohexene and 3-methylcyclohexene. How can we minimize their formation?

A: The formation of isomers is often influenced by reaction conditions like temperature and the type of acid catalyst used.[8]

  • Reaction Conditions:

    • Temperature Control: As mentioned previously, poor temperature control can favor the formation of thermodynamically more stable isomers.[6] Tightly control the internal reaction temperature.

    • Catalyst Choice: The type and concentration of the acid catalyst can influence the product distribution. A weaker acid or a lower concentration might favor the desired kinetic product.

  • Purification Challenges: The separation of closely boiling isomers like this compound and its endocyclic counterparts can be challenging.[8]

    • Troubleshooting Steps:

      • Fractional Distillation: Employ high-efficiency fractional distillation with a long, insulated column (e.g., Vigreux) to maximize the number of theoretical plates.[8]

      • Slow Distillation Rate: A slow distillation rate (e.g., 1-2 drops per second) is crucial to allow for effective vapor-liquid equilibria to be established.[8]

      • Temperature Monitoring: Carefully monitor the temperature at the distillation head to separate the fractions corresponding to the different boiling points of the isomers.[8]

Issue 3: Runaway Reactions and Safety Concerns

Q: We are concerned about the potential for a thermal runaway reaction during our scale-up. What are the key safety protocols we should implement?

A: Thermal runaway is a critical safety hazard in exothermic reactions, where an increase in temperature leads to a further increase in the reaction rate, creating a dangerous positive feedback loop.[5]

  • Safety Measures:

    • Calorimetry Studies: Before scaling up, perform reaction calorimetry to understand the heat of reaction and the rate of heat generation.[4]

    • Controlled Addition: For highly exothermic processes, use a semi-batch approach with controlled addition of a limiting reagent.[5]

    • Emergency Cooling: Ensure an adequate emergency cooling system is in place.

    • Headspace: The volume of the reactor should be at least twice the volume of all added substances to accommodate potential foaming or gas evolution.

    • Avoid Neat Reactions: Avoid running reactions without a solvent ("neat") on a large scale, as the solvent helps to absorb and dissipate heat.[9]

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when scaling up this compound synthesis?

A: The most frequently encountered challenges include:

  • Changes in Selectivity and Yield: Often due to inadequate mixing and heat transfer.[1][2]

  • By-product Formation: Formation of isomers like 1-methylcyclohexene and 3-methylcyclohexene.[8]

  • Thermal Runaway: A major safety concern for exothermic reactions.[5]

  • Purification Difficulties: Separating the desired product from closely related isomers and by-products.[8]

  • Catalyst Deactivation: Loss of catalyst activity over time, especially in continuous processes.[10]

Q2: How does the surface-area-to-volume ratio impact scale-up?

A: The surface-area-to-volume ratio decreases as the reactor size increases.[4][5] Since heat is transferred through the surface of the reactor, a lower ratio means less efficient heat removal per unit volume.[4][5] This can lead to difficulties in controlling the temperature of exothermic reactions, potentially causing thermal runaways or increased by-product formation.[5][6][7]

Q3: What analytical techniques are recommended for monitoring the purity of this compound during and after the reaction?

A: Gas Chromatography (GC) is the most common and effective method for analyzing the purity of this compound and quantifying the presence of isomers and other volatile impurities.[8] For structural confirmation and identification of functional group impurities, spectroscopic methods such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are also valuable.[8]

Q4: What are the key considerations for choosing a catalyst for a scaled-up this compound reaction?

A: When selecting a catalyst for large-scale production, consider the following:

  • Activity and Selectivity: The catalyst should exhibit high activity and selectivity towards the formation of this compound.

  • Stability and Lifespan: The catalyst should be robust and have a long operational life to minimize replacement costs.[11] Catalyst deactivation can be a significant issue.[10]

  • Cost and Availability: The cost and commercial availability of the catalyst are crucial for economic viability at an industrial scale.

  • Separation: The ease of separation of the catalyst from the reaction mixture is an important practical consideration.

Data Presentation

Table 1: Common By-products in this compound Synthesis and Their Boiling Points

CompoundStructureBoiling Point (°C)
This compound(Image of this compound)102-103
1-Methylcyclohexene(Image of 1-methylcyclohexene)110
3-Methylcyclohexene(Image of 3-methylcyclohexene)104
Cyclohexane(Image of cyclohexane)80.74
Benzene(Image of benzene)80.1

Note: Boiling points are approximate and can vary with pressure.

Experimental Protocols

Protocol 1: General Procedure for Fractional Distillation to Separate Isomers

  • Apparatus Setup: Assemble a fractional distillation apparatus using a high-efficiency fractionating column (e.g., Vigreux or packed column) placed between the distillation flask and the distillation head. Ensure all glassware joints are properly sealed and the apparatus is appropriately sized for the reaction scale.[8] Insulate the column and distillation head with glass wool or aluminum foil to maintain the temperature gradient.[8]

  • Drying: Ensure the crude product is thoroughly dried over an appropriate drying agent (e.g., anhydrous magnesium sulfate or calcium chloride) before distillation to remove any residual water.[8]

  • Distillation:

    • Add boiling chips or a magnetic stir bar to the distillation flask.

    • Heat the flask gently using a heating mantle.

    • Collect the distillate at a very slow rate (approximately 1-2 drops per second).[8]

    • Carefully monitor the temperature at the distillation head. Collect separate fractions based on stable temperature plateaus corresponding to the boiling points of the different isomers.[8] A stable, lower temperature plateau will correspond to the lower-boiling isomer.[8]

Visualizations

Scale_Up_Challenges cluster_causes Primary Causes cluster_issues Observed Issues cluster_solutions Troubleshooting Solutions Poor Mixing Poor Mixing Decreased Selectivity Decreased Selectivity Poor Mixing->Decreased Selectivity By-product Formation By-product Formation Poor Mixing->By-product Formation Heat Transfer Limitation Heat Transfer Limitation Heat Transfer Limitation->Decreased Selectivity Heat Transfer Limitation->By-product Formation Thermal Runaway Risk Thermal Runaway Risk Heat Transfer Limitation->Thermal Runaway Risk Extended Reaction Time Extended Reaction Time Extended Reaction Time->By-product Formation Optimize Agitation Optimize Agitation Decreased Selectivity->Optimize Agitation Improve Temperature Control Improve Temperature Control Decreased Selectivity->Improve Temperature Control By-product Formation->Improve Temperature Control Fractional Distillation Fractional Distillation By-product Formation->Fractional Distillation Thermal Runaway Risk->Improve Temperature Control Safety Protocols Safety Protocols Thermal Runaway Risk->Safety Protocols Purification Difficulty Purification Difficulty Purification Difficulty->Fractional Distillation

Caption: Troubleshooting workflow for scaling up this compound reactions.

Experimental_Workflow Start Start Crude Product Crude Product Start->Crude Product Aqueous Workup Aqueous Workup Crude Product->Aqueous Workup Drying Drying Aqueous Workup->Drying Fractional Distillation Fractional Distillation Drying->Fractional Distillation Purity Analysis (GC) Purity Analysis (GC) Fractional Distillation->Purity Analysis (GC) Pure this compound Pure this compound Purity Analysis (GC)->Pure this compound Purity OK Repurify Repurify Purity Analysis (GC)->Repurify Purity Not OK Repurify->Fractional Distillation

Caption: General workflow for the purification of this compound.

References

Minimizing solvent impurities in methylenecyclohexane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent impurities during the synthesis of methylenecyclohexane.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The two most prevalent laboratory methods for synthesizing this compound are the Wittig reaction and the acid-catalyzed dehydration of methylcyclohexanols.[1]

Q2: What are the typical impurities encountered in the Wittig synthesis of this compound?

A2: A common impurity in the Wittig synthesis is the solvent used in the preparation of the phosphonium ylide. For instance, if benzene is used as a solvent for the preparation of triphenylmethylphosphonium bromide, it can be carried through the reaction and contaminate the final product.[2] Analysis of a reaction mixture has shown a 4:1 ratio of this compound to benzene.[3] Another significant impurity is triphenylphosphine oxide, a byproduct of the Wittig reaction, which can complicate purification.

Q3: What are the primary impurities in the dehydration of methylcyclohexanols to form this compound?

A3: The acid-catalyzed dehydration of methylcyclohexanols, such as 1-methylcyclohexanol or 2-methylcyclohexanol, typically yields a mixture of isomeric alkenes. Besides the desired this compound, common isomeric impurities include 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.[4][5] The formation of these byproducts is a significant challenge in obtaining pure this compound through this method.

Q4: How can I remove solvent and other impurities from my crude this compound?

A4: Fractional distillation is a highly effective method for separating this compound from solvent impurities and isomeric byproducts due to differences in their boiling points.[2][6] For instance, the boiling point of this compound is 102-103 °C, while benzene's boiling point is 80.1 °C, allowing for their separation by careful distillation.[7][8] In some cases, preparative gas chromatography can also be employed for purification.[3] For removal of water, azeotropic distillation or the use of drying agents like anhydrous calcium chloride can be effective.[3][9]

Q5: Can the choice of solvent in the Wittig reaction affect the yield and purity of this compound?

A5: Yes, the choice of solvent can significantly impact the Wittig reaction. Using dimethyl sulfoxide (DMSO) as a solvent has been reported to result in better yields of olefins compared to other solvents like diethyl ether.[2] While specific quantitative data on impurity levels is scarce, a higher yield of the desired product can indirectly suggest a more efficient reaction with fewer side products.

Troubleshooting Guides

Wittig Reaction: Low Yield
Problem Possible Cause Solution
Low or no yield of this compound Incomplete formation of the ylide.Ensure a strong, fresh base (e.g., n-butyllithium, sodium hydride) is used in an anhydrous solvent. The color change upon ylide formation (often to a deep red or orange) can be an indicator of successful deprotonation.[10]
Instability of the ylide.Non-stabilized ylides can be unstable. Consider generating the ylide in situ in the presence of cyclohexanone. This involves adding the phosphonium salt in portions to a mixture of the aldehyde and the base.[10][11]
Presence of moisture or oxygen.Ylides are highly sensitive to moisture and air. Ensure all glassware is thoroughly dried, and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents must be anhydrous.[10]
Poor quality of cyclohexanone.Use freshly distilled cyclohexanone to remove any acidic impurities that could quench the ylide.
Dehydration of Methylcyclohexanol: Isomeric Impurities
Problem Possible Cause Solution
High percentage of isomeric alkenes (e.g., 1-methylcyclohexene) Reaction conditions favoring the formation of the more stable, substituted alkene (Zaitsev's rule).[5]Optimize reaction conditions. Lower reaction temperatures and shorter reaction times may favor the kinetic product (this compound) over the thermodynamic product (1-methylcyclohexene). However, this can be challenging to control.
Use of a strong, non-selective acid catalyst.While strong acids like sulfuric acid are effective, they can also promote isomerization. Phosphoric acid is often preferred as it is less oxidizing and can lead to cleaner reactions.[12]
Carbocation rearrangement.The mechanism involves a carbocation intermediate which can rearrange to a more stable carbocation, leading to different alkene products.[13] Controlling this is inherently difficult in this reaction.
Incomplete reaction Insufficient heating or reaction time.Ensure the reaction is heated to the appropriate temperature to facilitate dehydration and distillation of the alkene product. For 2-methylcyclohexanol, temperatures are typically in the range of 100-140 °C.[14]

Data Presentation

Table 1: Product Distribution in the Dehydration of 2-Methylcyclohexanol

ProductBoiling Point (°C)Relative Abundance (%)
1-Methylcyclohexene110Major Product
3-Methylcyclohexene104Minor Product
4-Methylcyclohexene102Minor Product
This compound 102-103 Minor Product

Note: The exact product distribution can vary depending on the specific reaction conditions, including the acid catalyst used, reaction temperature, and time.[4][5]

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from Organic Syntheses.[2]

Materials:

  • Triphenylmethylphosphonium bromide

  • n-Butyllithium in diethyl ether

  • Anhydrous diethyl ether

  • Freshly distilled cyclohexanone

  • Calcium chloride

  • Nitrogen gas

Procedure:

  • Set up a 500-mL three-necked round-bottomed flask equipped with a reflux condenser, an addition funnel, a mechanical stirrer, and a gas inlet tube. Maintain a gentle flow of nitrogen throughout the reaction.

  • Add a solution of n-butyllithium (0.10 mole) in anhydrous ether (approximately 100 mL) and an additional 200 mL of anhydrous ether to the flask.

  • With stirring, cautiously add 35.7 g (0.10 mole) of triphenylmethylphosphonium bromide over a 5-minute period.

  • Stir the resulting orange solution at room temperature for 4 hours.

  • Add 10.8 g (0.11 mole) of freshly distilled cyclohexanone dropwise. The solution will become colorless, and a white precipitate will form.

  • Heat the mixture under reflux overnight.

  • After cooling to room temperature, remove the precipitate by suction filtration and wash it with 100 mL of ether.

  • Combine the ethereal filtrates and extract them with 100-mL portions of water until neutral.

  • Dry the ethereal solution over calcium chloride.

  • Carefully distill the ether through an 80-cm column packed with glass helices.

  • Fractionally distill the residue through an efficient, low-holdup column to obtain pure this compound (boiling point 99–101°C at 740 mm). The expected yield is 35-40%.

Protocol 2: Purification of this compound by Fractional Distillation

This protocol is a general procedure for purifying this compound from solvent and isomeric impurities.

Materials:

  • Crude this compound

  • Boiling chips or magnetic stir bar

  • Fractionating column (e.g., Vigreux or packed column)

  • Distillation apparatus

Procedure:

  • Assemble a fractional distillation apparatus. Ensure the thermometer bulb is positioned correctly to accurately measure the vapor temperature.

  • Add the crude this compound and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Begin heating the flask gently. A ring of condensate should slowly rise up the fractionating column. A gradual rise is crucial for good separation.[14]

  • Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will be enriched with lower-boiling impurities such as benzene or other solvents.

  • When the temperature at the distillation head stabilizes at the boiling point of this compound (102-103 °C), change the receiving flask to collect the purified product.

  • Maintain a slow and steady distillation rate (1-2 drops per second).

  • Stop the distillation when the temperature begins to drop or when only a small amount of residue remains in the flask.

Mandatory Visualization

Wittig_Synthesis_Workflow cluster_reagents Reactant Preparation cluster_reaction Wittig Reaction cluster_workup Workup & Purification triphenylphosphine Triphenylphosphine phosphonium_salt Triphenylmethyl- phosphonium Bromide triphenylphosphine->phosphonium_salt methyl_bromide Methyl Bromide methyl_bromide->phosphonium_salt cyclohexanone Cyclohexanone wittig_reaction Wittig Reaction cyclohexanone->wittig_reaction nBuLi n-Butyllithium ylide_formation Ylide Formation nBuLi->ylide_formation ether Anhydrous Ether ether->ylide_formation phosphonium_salt->ylide_formation ylide_formation->wittig_reaction filtration Filtration wittig_reaction->filtration extraction Aqueous Extraction filtration->extraction drying Drying extraction->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Figure 1. Experimental workflow for the Wittig synthesis of this compound.

Dehydration_Troubleshooting start High Isomeric Impurity in Dehydration Synthesis cause1 Reaction Conditions Favor Thermodynamic Product start->cause1 cause2 Strong, Non-selective Acid Catalyst start->cause2 cause3 Carbocation Rearrangement start->cause3 solution1 Optimize Temperature and Reaction Time cause1->solution1 solution2 Use a Milder Acid (e.g., Phosphoric Acid) cause2->solution2 solution3 Control is Inherently Difficult Focus on Purification cause3->solution3 purification Purify via Fractional Distillation solution1->purification solution2->purification solution3->purification

Figure 2. Troubleshooting logic for high isomeric impurities in dehydration synthesis.

References

Validation & Comparative

Comparative reactivity of methylenecyclohexane and cyclohexene towards epoxidation

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the relative reactivity of exocyclic versus endocyclic double bonds towards electrophilic addition.

Introduction

The epoxidation of alkenes is a fundamental and widely utilized transformation in organic synthesis, providing a versatile route to the formation of epoxides, which are valuable intermediates in the production of fine chemicals, pharmaceuticals, and polymers. The reactivity of an alkene towards epoxidation is significantly influenced by its structure, particularly the substitution pattern of the double bond. This guide provides a comparative analysis of the epoxidation of methylenecyclohexane and cyclohexene, two cyclic alkenes that serve as excellent models for understanding the reactivity of exocyclic versus endocyclic double bonds. The discussion is supported by theoretical principles and available experimental data.

Theoretical Background: Factors Influencing Epoxidation Reactivity

The epoxidation of an alkene with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), is an electrophilic addition reaction. The rate of this reaction is primarily governed by two key factors:

  • Electronic Effects: The π-bond of the alkene acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. Therefore, electron-donating groups attached to the double bond increase the electron density of the π-system, making the alkene more nucleophilic and thus more reactive towards epoxidation. Alkyl groups are electron-donating through an inductive effect and hyperconjugation. Consequently, more substituted alkenes are generally more reactive in epoxidation reactions.

  • Steric Effects: The approach of the bulky peroxy acid to the double bond can be hindered by steric congestion around the alkene. Alkenes with bulky substituents near the double bond may exhibit reduced reactivity due to steric hindrance in the transition state.

In comparing this compound and cyclohexene, we are examining the difference between a disubstituted exocyclic double bond and a disubstituted endocyclic double bond. Based on thermodynamic stability, cyclohexene is the more stable isomer compared to this compound.[1][2] This is because the endocyclic double bond in cyclohexene is trisubstituted (considering the alkyl groups as part of the ring), while the exocyclic double bond in this compound is disubstituted. The higher substitution of the endocyclic double bond leads to greater stabilization through hyperconjugation. This difference in stability is a crucial factor in predicting their relative reactivity towards epoxidation.

Comparative Reactivity

The rationale for this prediction is based on the electronic nature of the double bonds. The endocyclic double bond of cyclohexene is more electron-rich due to its higher degree of substitution (trisubstituted) compared to the disubstituted exocyclic double bond of this compound. This increased electron density makes cyclohexene a better nucleophile, leading to a faster reaction with the electrophilic peroxy acid.

Experimental Data Summary

The following table summarizes typical experimental conditions and outcomes for the epoxidation of cyclohexene with m-CPBA, as gleaned from various literature sources. Unfortunately, directly comparable quantitative data for this compound under the same conditions is scarce. However, the successful synthesis of 1-oxaspiro[2.5]octane (the epoxide of this compound) demonstrates that the reaction is feasible.

AlkeneReagentSolventTemperature (°C)Reaction TimeYield (%)Reference
Cyclohexenem-CPBA (1.2 equiv.)Methylene ChlorideRoom Temp.30 min96[3]
Cyclohexenem-CPBA (1.2 equiv.)Methylene Chloride55-10 min90[3]
Cyclohexenem-CPBADichloromethaneNot specified12 h99[4]
This compoundNot specifiedNot specifiedNot specifiedNot specifiedNot specified

Note: The table highlights the lack of directly comparable, published quantitative data for the epoxidation of this compound under standard conditions.

Experimental Protocols

Below are detailed experimental protocols for the epoxidation of cyclohexene. A plausible protocol for the epoxidation of this compound is also provided, based on general procedures for alkene epoxidation.

Epoxidation of Cyclohexene with m-CPBA

Materials:

  • Cyclohexene

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve cyclohexene (1.0 equivalent) in dichloromethane.

  • Cool the solution in an ice bath.

  • Add m-CPBA (1.1-1.2 equivalents) portion-wise to the stirred solution over 5-10 minutes, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Upon completion, cool the reaction mixture again in an ice bath and filter to remove the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium sulfite solution (to quench excess peroxy acid), saturated aqueous sodium bicarbonate solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude cyclohexene oxide.

  • The product can be further purified by distillation if necessary.

Proposed Protocol for the Epoxidation of this compound with m-CPBA

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA, typically 70-77% purity)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium sulfite (Na₂SO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Erlenmeyer flask

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add m-CPBA (1.1-1.2 equivalents) in small portions to the stirred solution, ensuring the temperature remains below 10 °C.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction progress by TLC. Due to the expected lower reactivity, a longer reaction time (e.g., 4-8 hours or overnight) may be required compared to cyclohexene.

  • Once the reaction is complete, cool the mixture in an ice bath and filter off the precipitated meta-chlorobenzoic acid.

  • Transfer the filtrate to a separatory funnel. Wash the organic layer with saturated aqueous sodium sulfite solution, followed by saturated aqueous sodium bicarbonate solution, and finally with brine.

  • Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

  • Remove the drying agent by filtration and concentrate the organic solution using a rotary evaporator to yield the crude 1-oxaspiro[2.5]octane.

  • Purify the product by vacuum distillation.

Logical Workflow and Reaction Pathways

The following diagrams illustrate the logical workflow for comparing the reactivity and the respective reaction pathways for the epoxidation of this compound and cyclohexene.

G cluster_0 Reactivity Comparison Workflow A Identify Substrates: This compound vs. Cyclohexene B Analyze Structural Differences: Exocyclic vs. Endocyclic Double Bond A->B C Evaluate Electronic Effects: Degree of Substitution B->C D Consider Steric Factors B->D E Predict Relative Reactivity C->E D->E F Gather Experimental Data (Rates, Yields) E->F G Compare and Conclude F->G

Caption: Logical workflow for the comparative analysis.

G cluster_0 Epoxidation Pathways cluster_reactants cluster_products MCH This compound MCPBA m-CPBA Epoxide_MCH 1-Oxaspiro[2.5]octane MCH->Epoxide_MCH Slower MCH->Epoxide_MCH CH Cyclohexene Epoxide_CH Cyclohexene Oxide CH->Epoxide_CH Faster CH->Epoxide_CH Acid m-Chlorobenzoic Acid MCPBA->Acid Byproduct

Caption: Reaction pathways for epoxidation.

Conclusion

References

The Endocyclic Alkene Reigns: A Thermodynamic Comparison of 1-Methylcyclohexene and Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of cyclic alkenes, the thermodynamic stability of isomers is a critical factor influencing reaction outcomes and product distributions. This guide provides an in-depth comparison of the thermodynamic stability of 1-methylcyclohexene and its exocyclic isomer, methylenecyclohexane, supported by experimental data. The evidence unequivocally demonstrates that 1-methylcyclohexene, with its endocyclic double bond, is the more thermodynamically stable of the two.

The greater stability of 1-methylcyclohexene is attributed to the higher degree of substitution of its double bond. The double bond in 1-methylcyclohexene is trisubstituted, while the exocyclic double bond in this compound is disubstituted. This increased substitution in 1-methylcyclohexene leads to greater stabilization through hyperconjugation, the delocalization of electrons from adjacent C-H sigma bonds into the pi system of the double bond.[1]

Experimental data from heat of hydrogenation and isomerization studies quantitatively affirm this stability difference. A more stable alkene releases less heat upon hydrogenation to the corresponding alkane.[2][3]

Quantitative Thermodynamic Data

The following tables summarize the key experimental data that establish the relative thermodynamic stabilities of 1-methylcyclohexene and this compound.

Table 1: Enthalpy of Isomerization

Isomerization ReactionΔH°iso (kJ/mol)MethodReference
This compound ⇌ 1-Methylcyclohexene-7.3 ± 1.7Equilibrium in vapor phase(Author, Year)
This compound → 1-Methylcyclohexene-7.2 ± 0.3Equilibrium Constant MeasurementYursha, Kabo, et al., 1974[4][5]

The negative enthalpy of isomerization indicates that the conversion of this compound to 1-methylcyclohexene is an exothermic process, confirming that 1-methylcyclohexene is the more stable isomer.[1][4]

Table 2: Enthalpy of Hydrogenation

AlkeneΔH°hydrog (kcal/mol)
1-Methylcyclohexene-26.6
This compound-28.5

The less negative heat of hydrogenation for 1-methylcyclohexene signifies that it is at a lower potential energy state and is, therefore, more stable than this compound.

Experimental Protocols

The determination of the thermodynamic data presented above relies on precise experimental methodologies. The following sections outline the general protocols for these key experiments.

Isomerization Equilibration

This method directly measures the equilibrium constant between the two isomers, from which the Gibbs free energy change (ΔG°) and, subsequently, the enthalpy (ΔH°) and entropy (ΔS°) changes can be calculated.

Methodology:

  • Reaction Setup: A known quantity of either this compound or 1-methylcyclohexene (or a mixture of both) is placed in a sealed reactor containing a catalyst. Acid catalysts or supported metal catalysts are commonly used to facilitate the isomerization.[1]

  • Equilibration: The reactor is heated to a specific, constant temperature and the reaction is allowed to proceed until thermodynamic equilibrium is reached. This is confirmed by taking samples at different time intervals and analyzing them until the composition of the mixture remains constant.[1]

  • Sample Analysis: The composition of the equilibrium mixture is determined using gas chromatography (GC). The separated isomers are identified and quantified by comparing their retention times and peak areas to known standards.

  • Data Analysis: The equilibrium constant (Keq) is calculated from the concentrations of the isomers at equilibrium. The Gibbs free energy change is then determined using the equation ΔG° = -RTln(Keq). By performing the experiment at various temperatures, a van't Hoff plot (ln(Keq) vs. 1/T) can be constructed to determine the enthalpy (ΔH°) and entropy (ΔS°) of isomerization.[4]

Reaction Calorimetry for Heat of Hydrogenation

This technique measures the heat released when an alkene is hydrogenated to its corresponding saturated alkane. A more stable alkene will release less heat.

Methodology:

  • Reactant Preparation: A precise amount of the alkene (this compound or 1-methylcyclohexene) is dissolved in a suitable solvent, such as acetic acid, within the reaction vessel of a calorimeter.[4] A catalytic amount of a hydrogenation catalyst, like platinum oxide or palladium on carbon, is added.

  • Calorimeter Setup: The reaction vessel is placed inside the calorimeter, which is designed to measure the heat change of the reaction at constant pressure. The initial temperature is recorded.

  • Hydrogenation: A known amount of hydrogen gas is introduced into the reaction vessel, and the mixture is agitated to ensure a complete reaction.

  • Temperature Monitoring: The hydrogenation reaction is exothermic, and the resulting temperature increase is precisely measured.

  • Calculation: The heat of hydrogenation is calculated from the measured temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the alkene that reacted.[4]

Logical Relationship of Isomerization

The isomerization between this compound and 1-methylcyclohexene is a reversible, acid-catalyzed process that proceeds through a common carbocation intermediate. The equilibrium favors the formation of the more stable trisubstituted endocyclic alkene, 1-methylcyclohexene.

Isomerization This compound This compound (Exocyclic, Disubstituted) Carbocation Tertiary Carbocation Intermediate This compound->Carbocation + H+ Carbocation->this compound - H+ 1_Methylcyclohexene 1-Methylcyclohexene (Endocyclic, Trisubstituted) Carbocation->1_Methylcyclohexene - H+ 1_Methylcyclohexene->Carbocation + H+

Caption: Acid-catalyzed isomerization pathway between this compound and 1-methylcyclohexene.

References

Kinetic vs. Thermodynamic Control: A Comparative Guide to Methylenecyclohexane Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of cyclic alkenes, the precise placement of the double bond is crucial for downstream applications, including the development of novel therapeutics. The formation of methylenecyclohexane and its isomers, 1-methylcyclohexene and 3-methylcyclohexene, serves as a classic example of the principles of kinetic versus thermodynamic control in organic reactions. Understanding and manipulating these reaction pathways allows for the selective synthesis of the desired isomer. This guide provides a comparative analysis of two primary synthetic routes—the Wittig reaction and the acid-catalyzed dehydration of 2-methylcyclohexanol—offering insights into achieving kinetic or thermodynamic product distributions.

Principles: Kinetic and Thermodynamic Control

In reactions where multiple products can be formed, the distribution is governed by two distinct regimes:

  • Kinetic Control: At lower temperatures and shorter reaction times, the product that is formed fastest is the major product. This "kinetic product" has the lowest activation energy.[1]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, allowing an equilibrium to be established. The major product is the most stable one, regardless of its rate of formation. This is known as the "thermodynamic product".[1]

In the context of methylcyclohexene isomers, 1-methylcyclohexene is the most thermodynamically stable due to its trisubstituted double bond, followed by the disubstituted 3-methylcyclohexene, and finally the exocyclic, disubstituted this compound.[2][3]

Comparative Analysis of Synthetic Routes

The Wittig Reaction: A Kinetically Controlled Pathway to this compound

The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones with a high degree of regioselectivity.[4] It provides a direct and reliable route to the kinetically favored, less stable exocyclic alkene, this compound, from cyclohexanone.[5]

Acid-Catalyzed Dehydration of 2-Methylcyclohexanol: A Pathway to Isomeric Mixtures

The acid-catalyzed dehydration of 2-methylcyclohexanol proceeds via an E1 mechanism, involving a carbocation intermediate.[6][7] This pathway can lead to a mixture of products, including 1-methylcyclohexene, 3-methylcyclohexene, and this compound. The product distribution is highly dependent on the reaction conditions, offering a platform to study kinetic and thermodynamic control.[1][8]

Data Presentation: Product Distribution in Dehydration of 2-Methylcyclohexanol

The following table summarizes the product distribution from the acid-catalyzed dehydration of 2-methylcyclohexanol under various conditions, illustrating the principles of kinetic and thermodynamic control.

CatalystTemperature (°C)Reaction Time1-Methylcyclohexene (%)3-Methylcyclohexene (%)This compound (%)Control Type
85% H₃PO₄< 100ShortMajor ProductMinor ProductTraceThermodynamic
9M H₂SO₄Not specifiedNot specifiedMajor ProductMinor ProductNot reportedThermodynamic
60% H₂SO₄78-80VariedPredominant from cis-isomerComponent of complex mixture from trans-isomerNot reported as majorComplex

Note: Quantitative data for direct comparison under strictly kinetic vs. thermodynamic conditions is often dependent on the specific experimental setup. The general trend is that lower temperatures and shorter reaction times would favor the formation of the less stable isomers.

Experimental Protocols

Synthesis of this compound via Wittig Reaction (Kinetic Control)

This protocol is adapted from established procedures for the Wittig reaction.[9]

Materials:

  • Triphenylmethylphosphonium bromide

  • n-Butyllithium in ether

  • Anhydrous ether

  • Cyclohexanone, freshly distilled

  • Nitrogen gas atmosphere

  • Standard glassware for anhydrous reactions

Procedure:

  • In a three-necked round-bottomed flask equipped with a reflux condenser, addition funnel, mechanical stirrer, and nitrogen inlet, prepare a suspension of triphenylmethylphosphonium bromide (0.10 mol) in anhydrous ether (200 mL).

  • Add a solution of n-butyllithium (0.10 mol) in ether dropwise to the stirred suspension under a nitrogen atmosphere.

  • Stir the resulting ylide solution at room temperature for 4 hours.

  • Add freshly distilled cyclohexanone (0.11 mol) dropwise to the ylide solution. A white precipitate of triphenylphosphine oxide will form.

  • Heat the reaction mixture under reflux overnight.

  • After cooling to room temperature, filter the precipitate and wash it with ether.

  • Combine the ethereal filtrates and wash with water until neutral.

  • Dry the ethereal solution over anhydrous calcium chloride.

  • Carefully distill the ether.

  • Fractionally distill the residue to obtain pure this compound (b.p. 99-101°C).

Product Analysis:

The product can be characterized by gas chromatography-mass spectrometry (GC-MS) and NMR spectroscopy to confirm its identity and purity.[10]

Synthesis of Methylcyclohexene Isomers via Dehydration of 2-Methylcyclohexanol

This protocol is a general procedure based on common laboratory experiments.[6][11]

Materials:

  • cis- and trans-2-methylcyclohexanol mixture

  • 9 M Sulfuric acid or 85% Phosphoric acid

  • Fractional distillation apparatus

  • Saturated sodium bicarbonate solution

  • Anhydrous calcium chloride

  • Ice bath

Procedure:

  • In a 25 mL round-bottomed flask, combine 5 mL of the 2-methylcyclohexanol mixture and 3 mL of 9 M sulfuric acid (or an equivalent amount of phosphoric acid).

  • Set up a fractional distillation apparatus with the reaction flask. Use a cooled receiving vessel.

  • Heat the reaction mixture with stirring. The product alkenes will co-distill with water.

  • Collect the distillate. The temperature at the head of the column should be monitored.

  • Wash the distillate with saturated sodium bicarbonate solution to neutralize any acidic residue.

  • Separate the organic layer and dry it over anhydrous calcium chloride.

  • The product is a mixture of 1-methylcyclohexene, 3-methylcyclohexene, and potentially a small amount of this compound.

Product Analysis:

The composition of the product mixture can be determined by gas chromatography (GC).[6][8] The isomers can be identified by their retention times and mass spectra.[10][12]

Visualization of Reaction Pathways

Wittig Reaction Pathway

Wittig_Reaction Cyclohexanone Cyclohexanone Betaine Oxaphosphetane Intermediate Cyclohexanone->Betaine Nucleophilic attack Ylide Triphenylphosphonium methylide Ylide->Betaine This compound This compound (Kinetic Product) Betaine->this compound Elimination Byproduct Triphenylphosphine oxide Betaine->Byproduct Dehydration_Reaction cluster_conditions Reaction Conditions cluster_pathway Reaction Pathway Low Temp Low Temp Short Time Product_Kinetic This compound (Kinetic Product) Low Temp->Product_Kinetic Favors High Temp High Temp Long Time Product_1_Me 1-Methylcyclohexene (Thermodynamic Product) High Temp->Product_1_Me Favors Alcohol 2-Methylcyclohexanol Carbocation Secondary Carbocation Alcohol->Carbocation Protonation & Loss of H₂O Rearranged_Carbocation Tertiary Carbocation Carbocation->Rearranged_Carbocation Hydride Shift Product_3_Me 3-Methylcyclohexene Carbocation->Product_3_Me Deprotonation Rearranged_Carbocation->Product_Kinetic Deprotonation Rearranged_Carbocation->Product_1_Me Deprotonation

References

A Comparative Guide to the Synthesis of Methylenecyclohexane: Wittig Reaction vs. Peterson Olefination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of an exocyclic methylene group onto a cyclic framework is a common transformation in organic synthesis, crucial for the construction of complex molecular architectures in natural products and active pharmaceutical ingredients. Among the various olefination methods, the Wittig reaction and the Peterson olefination are two prominent choices for converting a ketone, such as cyclohexanone, into its corresponding methylene derivative, methylenecyclohexane. This guide provides a detailed, data-driven comparison of these two powerful synthetic strategies, outlining their respective mechanisms, experimental protocols, and performance.

At a Glance: Wittig vs. Peterson Olefination

FeatureWittig ReactionPeterson Olefination
Reagent Phosphorus ylide (e.g., methylenetriphenylphosphorane)α-Silyl carbanion (e.g., (trimethylsilyl)methyllithium)
Byproduct Triphenylphosphine oxideSilyl ether (e.g., trimethylsilanol), which is volatile.[1]
Workup Often requires chromatography to remove the phosphine oxide byproduct.Generally simpler workup due to the volatile nature of the silicon byproduct.[1]
Stereoselectivity Not applicable for methylenation. For substituted alkenes, can be tuned to favor either Z or E isomers.Not applicable for methylenation. For substituted alkenes, the stereochemical outcome can be controlled by the choice of acidic or basic workup.[2]
Reported Yield for this compound 35-78%[3]While a specific yield for the direct conversion of cyclohexanone to this compound is not readily available in the searched literature, Peterson olefinations on similar ketones generally proceed in good to excellent yields.

Reaction Mechanisms and Workflows

The choice between the Wittig and Peterson olefination methods often depends on factors such as the desired yield, ease of purification, and the overall complexity of the synthetic route. Below are the mechanistic pathways for both reactions.

Wittig Reaction Pathway

The Wittig reaction proceeds through the formation of a phosphorus ylide, which then reacts with a carbonyl compound to form a betaine intermediate. This intermediate subsequently collapses to form an oxaphosphetane, which fragments to yield the desired alkene and triphenylphosphine oxide.[4]

Wittig_Pathway cluster_ylide_formation Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine Phosphonium_Salt Methyltriphenylphosphonium Bromide PPh3->Phosphonium_Salt SN2 MeBr Methyl Bromide MeBr->Phosphonium_Salt Ylide Methylenetriphenyl- phosphorane (Ylide) Phosphonium_Salt->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Attack Cyclohexanone Cyclohexanone Cyclohexanone->Betaine Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Ring Closure This compound This compound Oxaphosphetane->this compound Fragmentation TPPO Triphenylphosphine Oxide Oxaphosphetane->TPPO Peterson_Pathway cluster_carbanion_formation Carbanion Formation cluster_olefination Olefination TMSCH2Cl (Trimethylsilyl)methyl Chloride Carbanion (Trimethylsilyl)methyl- lithium TMSCH2Cl->Carbanion Reduction Li Lithium Metal Li->Carbanion Adduct Lithium Alkoxide Adduct Carbanion->Adduct Nucleophilic Addition Cyclohexanone Cyclohexanone Cyclohexanone->Adduct Hydroxysilane β-Hydroxysilane Adduct->Hydroxysilane Aqueous Workup This compound This compound Hydroxysilane->this compound Elimination (Acid or Base) Silanol Trimethylsilanol Hydroxysilane->Silanol

References

A Spectroscopic Comparison of Methylenecyclohexane and its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the spectroscopic characteristics of methylenecyclohexane and its isomers: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.

This guide provides a detailed comparison of the spectroscopic properties of this compound and its common isomers, offering valuable data for their identification and differentiation. The structural variations among these C7H12 isomers, specifically the position of the double bond, lead to distinct signatures in Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). This document summarizes key quantitative data in structured tables, outlines detailed experimental protocols for each analytical technique, and presents a visual representation of the isomeric relationships.

Isomeric Structures and Relationships

The isomers discussed in this guide all share the same molecular formula but differ in the placement of the double bond within the cyclohexyl ring system. This compound possesses an exocyclic double bond, while the methylcyclohexene isomers feature an endocyclic double bond at different positions.

isomers Structural Relationship of this compound and its Isomers cluster_isomers Isomers (Endocyclic C=C) MCH This compound (Exocyclic C=C) 1MCH 1-Methylcyclohexene MCH->1MCH Isomerization 3MCH 3-Methylcyclohexene MCH->3MCH Isomerization 4MCH 4-Methylcyclohexene MCH->4MCH Isomerization 1MCH->3MCH Double bond migration 3MCH->4MCH Double bond migration

Caption: Isomeric relationship between this compound and methylcyclohexene isomers.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for this compound and its isomers.

Infrared (IR) Spectroscopy Data
CompoundC=C Stretch (cm⁻¹)=C-H Stretch (cm⁻¹)Other Key Absorptions (cm⁻¹)
This compound ~1650~3070~885 (out-of-plane =C-H bend)
1-Methylcyclohexene ~1672~3017No prominent out-of-plane =C-H bend for a tri-substituted alkene
3-Methylcyclohexene ~1650~3020~720-680 (cis-disubstituted C=C out-of-plane bend)
4-Methylcyclohexene ~1650[1]~3025[2]~720-680 (cis-disubstituted C=C out-of-plane bend)
¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
CompoundVinylic Protons (δ)Allylic Protons (δ)Methyl Protons (δ)
This compound ~4.6 (s, 2H)~2.1 (m, 4H)-
1-Methylcyclohexene ~5.4 (t, 1H)[3]~1.9-2.0 (m, 4H)~1.6 (s, 3H)[3]
3-Methylcyclohexene ~5.6-5.8 (m, 2H)~2.0-2.2 (m, 3H)~1.0 (d, 3H)
4-Methylcyclohexene ~5.6-5.7 (m, 2H)~1.8-2.1 (m, 3H)~1.0 (d, 3H)
¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm)
CompoundVinylic Carbons (δ)Allylic Carbons (δ)Methyl Carbon (δ)
This compound ~150 (quat. C), ~106 (=CH₂)[4][5]~36-
1-Methylcyclohexene ~134 (quat. C), ~121 (=CH)[4][6]~30, ~25~23[6]
3-Methylcyclohexene ~127, ~132~32, ~30~22
4-Methylcyclohexene ~127, ~131~31, ~29~22
Mass Spectrometry Data (Key Fragments, m/z)
CompoundMolecular Ion (M⁺)Base Peak (m/z)Key Fragment Ions (m/z)
This compound 968167, 79, 96
1-Methylcyclohexene 968167, 79, 96
3-Methylcyclohexene 968167, 79, 96[7][8]
4-Methylcyclohexene 968154 (Retro-Diels-Alder), 67, 96[9]

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques cited in this guide.

Infrared (IR) Spectroscopy

A general protocol for obtaining the IR spectrum of these liquid isomers is as follows:

  • Sample Preparation: A small drop of the neat liquid sample is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin capillary film. Alternatively, for Attenuated Total Reflectance (ATR) IR spectroscopy, a drop of the sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. A background spectrum of the clean NaCl/KBr plates or ATR crystal is recorded first and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum (transmittance or absorbance vs. wavenumber).

Nuclear Magnetic Resonance (NMR) Spectroscopy

The following protocol is typical for acquiring ¹H and ¹³C NMR spectra of these compounds:

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in about 0.6-0.7 mL of a deuterated solvent, commonly chloroform-d (CDCl₃), in a standard 5 mm NMR tube.[10][11] A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz for ¹H) is used.

  • Data Acquisition for ¹H NMR: A standard single-pulse experiment is performed. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans for adequate signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

  • Data Acquisition for ¹³C NMR: A proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each unique carbon. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are necessary.

  • Data Processing: The acquired Free Induction Decay (FID) is processed by applying a Fourier transform, phase correction, and baseline correction to obtain the final NMR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

A typical GC-MS protocol for analyzing these volatile hydrocarbon isomers is as follows:

  • Sample Preparation: The liquid sample is diluted in a suitable volatile solvent (e.g., dichloromethane or hexane) to an appropriate concentration (e.g., 1 mg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source is used.[12]

  • Gas Chromatography:

    • Injector: A split/splitless injector is used, typically in split mode to avoid column overloading. The injector temperature is set to a value that ensures rapid vaporization of the sample (e.g., 250 °C).

    • Column: A nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane, such as a DB-5 or HP-5) of 30 m length, 0.25 mm internal diameter, and 0.25 µm film thickness is commonly employed.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Oven Temperature Program: A temperature program is used to separate the isomers. For example, an initial temperature of 50 °C held for 2 minutes, followed by a ramp of 10 °C/min to 200 °C.

  • Mass Spectrometry:

    • Ionization: Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer scans a mass range of, for example, m/z 35-300.

    • Data Analysis: The total ion chromatogram (TIC) shows the separation of the isomers. The mass spectrum for each chromatographic peak is then analyzed to identify the compound based on its molecular ion and fragmentation pattern.

Visualization of Experimental Workflow

The general workflow for the spectroscopic analysis of these isomers can be visualized as follows:

workflow General Spectroscopic Analysis Workflow Sample Sample (this compound or Isomer) Prep Sample Preparation (Dilution/Neat) Sample->Prep IR FTIR Analysis Prep->IR NMR NMR Analysis (¹H and ¹³C) Prep->NMR GCMS GC-MS Analysis Prep->GCMS IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectra NMR->NMR_Data GCMS_Data Chromatogram & Mass Spectra GCMS->GCMS_Data Analysis Data Analysis and Structure Elucidation IR_Data->Analysis NMR_Data->Analysis GCMS_Data->Analysis

Caption: A generalized workflow for the spectroscopic analysis of the isomers.

References

Endocyclic vs. Exocyclic Double Bonds in Cyclohexanes: A Comparative Guide to Thermodynamic Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The positioning of a double bond within or outside a cyclic system plays a pivotal role in determining the thermodynamic stability of a molecule. In the realm of cyclohexane derivatives, this distinction between endocyclic and exocyclic unsaturation is a critical factor influencing reaction equilibria, product distribution in synthesis, and the overall energetic landscape of molecular frameworks. This guide provides an objective comparison of the relative stability of exocyclic versus endocyclic double bonds in substituted cyclohexanes, supported by experimental data and detailed methodologies.

Unveiling Stability Through Heats of Hydrogenation

The most direct experimental measure of alkene stability is the heat of hydrogenation (ΔH°hydrog). This exothermic reaction involves the addition of hydrogen across the double bond to yield the corresponding saturated alkane. A more stable alkene, being at a lower potential energy state, will release less heat upon hydrogenation. Therefore, a lower heat of hydrogenation correlates with greater thermodynamic stability.

Quantitative Comparison of Alkyl-Substituted Cyclohexane Isomers

Experimental data consistently demonstrates that for simple alkyl-substituted cyclohexanes, the endocyclic isomer is thermodynamically more stable than its exocyclic counterpart. This trend is evident in the heats of hydrogenation for methyl-substituted cyclohexanes and is supported by equilibrium studies for other alkyl groups.

Isomer PairStructureTypeDegree of SubstitutionHeat of Hydrogenation (kcal/mol)Relative Stability
Methyl-Substituted
1-Methylcyclohexene1-MethylcyclohexeneEndocyclicTrisubstituted-26.6More Stable
Methylenecyclohexanethis compoundExocyclicDisubstituted-28.5Less Stable
Ethyl-Substituted
1-Ethylcyclohexene1-EthylcyclohexeneEndocyclicTrisubstitutedNot available (Predominates at equilibrium)More Stable
EthylidenecyclohexaneEthylidenecyclohexaneExocyclicTrisubstitutedNot availableLess Stable
Isopropyl-Substituted
1-Isopropylcyclohexene1-IsopropylcyclohexeneEndocyclicTrisubstitutedNot available (Predominates at equilibrium)More Stable
IsopropylidenecyclohexaneIsopropylidenecyclohexaneExocyclicTrisubstitutedNot availableLess Stable

The "Why": Factors Governing Stability

The preference for endocyclic double bonds in six-membered rings can be attributed to a combination of electronic and steric factors:

  • Hyperconjugation: The stability of an alkene is enhanced by the number of adjacent C-H sigma bonds that can overlap with the pi system of the double bond. In endocyclic alkenes like 1-methylcyclohexene, there are more neighboring C-H bonds in a favorable alignment for hyperconjugation compared to their exocyclic counterparts.

  • Ring Strain: The ideal bond angle for an sp² hybridized carbon is 120°. In an endocyclic double bond within a cyclohexane ring, this angle can be more closely approximated without inducing significant angle strain. Conversely, an exocyclic double bond can cause distortion in the ring geometry to accommodate the planarity of the double bond, leading to increased torsional and angle strain.

Visualizing the Equilibrium

The thermodynamic preference for the endocyclic isomer can be represented as an equilibrium that lies in favor of the more stable compound.

G cluster_workflow Heat of Hydrogenation Workflow A 1. Sample Preparation - Weigh alkene - Dissolve in solvent (e.g., acetic acid) - Add catalyst (e.g., PtO2) B 2. Calorimeter Setup - Place reaction vessel in calorimeter - Equilibrate temperature A->B C 3. Hydrogenation - Introduce H2 gas - Monitor temperature change B->C D 4. Data Analysis - Calculate heat evolved based on ΔT and calorimeter constant C->D

A Comparative Guide to Transition State Energies in Methylenecyclohexane Reactions: A Computational Perspective

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methylenecyclohexane is a valuable prochiral exocyclic alkene in organic synthesis, serving as a precursor for various functionalized cyclohexane derivatives. Understanding the transition state energies of its reactions is paramount for predicting product distribution, stereoselectivity, and reaction rates. Computational chemistry, particularly Density Functional Theory (DFT), offers powerful tools to elucidate the intricate details of reaction mechanisms and energetics that are often challenging to probe experimentally.

This guide provides a comparative overview of the computational approaches used to study the transition state energies for several key classes of reactions involving this compound: hydroboration, epoxidation, osmylation, and cyclopropanation. While specific computational data for this compound is not always abundant in readily accessible literature, this guide synthesizes available information and draws comparisons from closely related alkene systems to provide a comprehensive framework for researchers.

Comparison of Calculated Transition State Energies

The activation barrier (ΔE‡), or transition state energy, is a critical determinant of reaction kinetics. Lower activation barriers correspond to faster reaction rates. The facial selectivity of reactions on this compound is often governed by the steric hindrance imposed by the axial hydrogens of the cyclohexane ring, leading to a preference for attack from the equatorial face.

The following table summarizes representative computational data for reactions on analogous alkene systems, providing a baseline for understanding the expected energetics for this compound. The data illustrates how different computational methods and basis sets are applied to calculate these energies.

Table 1: Calculated Activation Energies (ΔE‡) for Alkene Reactions Using Various Computational Methods

ReactionSubstrateReagentComputational MethodBasis SetCalculated ΔE‡ (kcal/mol)Reference System
EpoxidationEthylenePeroxyformic AcidB3LYP6-31G12.8Analogous Alkene
EpoxidationEthylenePeroxyformic AcidQCISD(T)6-31G17.3Analogous Alkene
EpoxidationPropenePeroxyformic AcidB3LYP6-31G11.5Analogous Alkene
EpoxidationPropenePeroxyformic AcidQCISD(T)6-31G15.9Analogous Alkene
CyclopropanationEtheneSimmons-Smith (IZnCH₂I)ωB97XDDef2-TZVPD~17-20 (estimated)Analogous Alkene
HydroborationPropeneBorane (BH₃)CBS-Q-~4.5Analogous Alkene

Note: The data presented are for illustrative purposes based on studies of simple alkenes to demonstrate the application of computational methods. Actual values for this compound will vary based on the specific computational level and steric/electronic factors.

Reaction Mechanisms and Transition States

Epoxidation

The epoxidation of this compound, typically with a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA), proceeds through a concerted mechanism. The transition state, often referred to as the "butterfly mechanism," involves the simultaneous transfer of the oxygen atom to the double bond.[1] Computational studies on simpler alkenes show that methods like B3LYP and QCISD(T) can be used to model this transition state.[2] The B3LYP functional tends to predict lower activation barriers compared to higher-level methods like QCISD(T).[2]

Simmons-Smith Cyclopropanation

The Simmons-Smith reaction utilizes an organozinc carbenoid to deliver a methylene group to the double bond, forming a cyclopropane ring. The reaction is stereospecific and concerted.[3] The transition state is often described as a "butterfly-shaped" structure where the zinc atom coordinates to the double bond, facilitating the transfer of the CH₂ group.[4] DFT calculations using functionals like ωB97XD are suitable for studying this mechanism.

Hydroboration-Oxidation

Hydroboration involves the addition of a borane (e.g., BH₃) across the double bond. This is a concerted, syn-addition process. For this compound, the boron atom adds to the less substituted carbon (the methylene carbon), and the hydride adds to the more substituted ring carbon. The transition state is a four-centered structure involving the B-H bond and the C=C pi system. Subsequent oxidation replaces the boron atom with a hydroxyl group.

Dihydroxylation (Osmylation)

Syn-dihydroxylation with osmium tetroxide (OsO₄) is a concerted cycloaddition reaction. The transition state involves the formation of a five-membered cyclic osmate ester.[5] This intermediate is then hydrolyzed to yield a cis-diol. Due to the concerted nature, the stereochemistry of the alkene is preserved.

Methodologies and Protocols

Computational Methodology

A typical computational workflow for determining transition state energies involves several key steps, as illustrated in the diagram below.

G cluster_start Setup cluster_calc Calculation cluster_analysis Analysis A Define Reactants (e.g., this compound + Reagent) B Select Computational Method (e.g., DFT: B3LYP, ωB97XD) A->B C Select Basis Set (e.g., 6-31G*, def2-TZVP) B->C D Geometry Optimization of Reactants and Products E Transition State (TS) Search (e.g., QST2, Berny) C->E D->E F Frequency Calculation E->F G Verify TS (One imaginary frequency) F->G H IRC Calculation (Confirm TS connects reactants/products) G->H I Calculate Activation Energy (ΔE‡) (E_TS - E_Reactants) H->I

Figure 1. A generalized workflow for the computational analysis of a reaction transition state.

Protocol for a DFT Calculation:

  • Structure Preparation : The 3D coordinates of the reactants (this compound and the reacting species) are generated.

  • Method Selection : A computational method and basis set are chosen. For organic reactions, the B3LYP functional with a 6-31G* basis set is a common starting point for geometry optimizations. More accurate single-point energy calculations may be performed with larger basis sets (e.g., def2-TZVP).[2]

  • Optimization : The geometries of the reactants and products are optimized to find their lowest energy conformations.

  • Transition State Search : A transition state (TS) search is initiated from a guessed structure. Methods like Synchronous Transit-Guided Quasi-Newton (STQN) or eigenvector-following algorithms are used.

  • Verification : A frequency calculation is performed on the located stationary point. A true first-order saddle point (transition state) will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Energy Calculation : The electronic energies of the optimized reactants and the transition state are calculated. The activation energy (ΔE‡) is the difference between the energy of the transition state and the sum of the energies of the reactants. Zero-point vibrational energy (ZPVE) corrections are typically included.

General Experimental Protocols
  • Simmons-Smith Cyclopropanation : A typical procedure involves the preparation of the organozinc reagent by activating zinc dust (e.g., with copper to form a Zn-Cu couple) in a dry ether solvent. Diiodomethane is then added, followed by the slow addition of this compound. The reaction is often stirred at room temperature or with gentle heating.[3]

  • Epoxidation with m-CPBA : this compound is dissolved in a chlorinated solvent like dichloromethane. A solution of m-CPBA is added portion-wise at a controlled temperature, often starting at 0 °C and allowing it to warm to room temperature. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC).[1]

  • Osmylation (Dihydroxylation) : Due to the toxicity and expense of osmium tetroxide, it is often used in catalytic amounts. A co-oxidant, such as N-methylmorpholine N-oxide (NMO), is used in stoichiometric amounts to regenerate the OsO₄ catalyst. The reaction is typically carried out in a solvent mixture such as acetone/water.[5]

Computational chemistry provides indispensable insights into the transition states of reactions involving this compound. While a comprehensive database of transition state energies for this specific molecule across all reaction classes is still emerging, the principles derived from studies on analogous alkenes offer a robust predictive framework. DFT methods, such as B3LYP and ωB97XD, are powerful tools for modeling transition states and calculating activation energies, which in turn helps in rationalizing and predicting the outcomes of complex organic transformations. This guide serves as a foundational resource for researchers aiming to apply computational techniques to understand and design novel synthetic routes based on this compound.

References

A Comparative Guide to the Heats of Formation of Methylenecyclohexane Isomers: Experimental and Calculated Values

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the thermodynamic properties of isomeric compounds is crucial for predicting reaction outcomes, determining product stability, and refining computational models. This guide provides a detailed comparison of the experimental and calculated heats of formation for methylenecyclohexane and its endocyclic isomers: 1-methylcyclohexene, 3-methylcyclohexene, and 4-methylcyclohexene.

This document summarizes quantitative data, outlines detailed experimental methodologies for determining heats of formation, and presents logical relationships through diagrams to facilitate a comprehensive understanding of the relative stabilities of these C7H12 isomers.

Quantitative Data Summary

The following tables provide a comparative summary of the experimental and calculated standard heats of formation (ΔHf°) for the liquid and gaseous phases of this compound and its isomers at 298.15 K.

Table 1: Experimental Heats of Formation of this compound Isomers (Liquid Phase, 298.15 K)

IsomerStructureΔHf° (l) (kJ/mol)Method
This compoundthis compound-79.3 ± 1.8 (calculated from isomerization data)Isomerization Equilibration
1-Methylcyclohexene1-Methylcyclohexene-86.6 ± 1.7Combustion Calorimetry
3-Methylcyclohexene3-Methylcyclohexene-79.0 ± 1.7 (calculated from isomerization data)Isomerization Equilibration
4-Methylcyclohexene4-Methylcyclohexene-79.9 ± 1.7Combustion Calorimetry

Table 2: Calculated Heats of Formation of this compound Isomers (Gas Phase, 298.15 K) using G3(MP2)//B3LYP [1]

IsomerΔHf° (g) (kJ/mol)
This compound-45.6
1-Methylcyclohexene-53.1
3-Methylcyclohexene-45.2
4-Methylcyclohexene-46.0

Table 3: Enthalpy of Isomerization to 1-Methylcyclohexene (Gas Phase) [2]

ReactionΔHisom (kJ/mol)
This compound ⇌ 1-Methylcyclohexene-7.3 ± 1.7
3-Methylcyclohexene ⇌ 1-Methylcyclohexene-7.6 ± 0.5
4-Methylcyclohexene ⇌ 1-Methylcyclohexene-6.7 ± 0.4

Experimental Protocols

The experimental determination of the heats of formation for these volatile organic compounds relies on several key calorimetric and equilibrium-based techniques.

Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of a hydrocarbon can be derived from its experimentally determined enthalpy of combustion.

Objective: To measure the heat released upon the complete combustion of a known mass of the isomer in a constant-volume bomb calorimeter.

Methodology:

  • Sample Preparation: A precise mass (typically 0.5 - 1.0 g) of the volatile liquid isomer is encapsulated in a gelatin capsule or a thin-walled glass ampoule to prevent evaporation. The encapsulated sample is placed in a quartz or platinum crucible.

  • Bomb Assembly: The crucible is placed in the bomb, and a weighed length of fusible ignition wire is positioned to be in contact with the sample or capsule. A small, known amount of distilled water (typically 1 mL) is added to the bomb to ensure that the water formed during combustion is in the liquid state.

  • Pressurization: The bomb is sealed and purged with oxygen to remove atmospheric nitrogen. It is then filled with pure oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is submerged in a known mass of water in the calorimeter's bucket. The calorimeter is assembled with a stirrer and a high-precision thermometer.

  • Temperature Equilibration and Ignition: The water in the calorimeter is stirred until a constant rate of temperature change is observed (the pre-fire period). The sample is then ignited by passing an electric current through the fuse wire.

  • Post-Ignition Temperature Measurement: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool at a steady rate (the post-fire period).

  • Analysis: The heat of combustion is calculated from the corrected temperature rise, taking into account the heat capacity of the calorimeter (determined by combusting a standard substance like benzoic acid), corrections for the heat of formation of nitric acid (from residual nitrogen) and the heat of combustion of the ignition wire.

  • Calculation of Enthalpy of Formation: The standard enthalpy of formation is calculated from the enthalpy of combustion using Hess's Law, along with the known standard enthalpies of formation of CO₂ and H₂O.

Reaction Calorimetry for Enthalpy of Hydrogenation

The relative stabilities of the isomers can be determined by measuring their enthalpies of hydrogenation. The isomer with the less exothermic (smaller negative) heat of hydrogenation is the more stable.

Objective: To measure the heat released during the catalytic hydrogenation of a known amount of the alkene isomer to methylcyclohexane.

Methodology:

  • Reactant Preparation: A precisely weighed amount of the this compound isomer is dissolved in a suitable solvent, such as glacial acetic acid or a hydrocarbon, inside a reaction calorimeter.

  • Catalyst Addition: A catalytic amount of a hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon, is added to the solution.

  • Hydrogenation: The reaction vessel is sealed, purged with hydrogen gas, and then pressurized with a known amount of hydrogen. The mixture is vigorously stirred to ensure efficient contact between the reactants and the catalyst.

  • Temperature Monitoring: The temperature of the reaction mixture is continuously monitored. The exothermic hydrogenation reaction causes a temperature rise, which is recorded until a stable temperature is reached, indicating the completion of the reaction.

  • Data Analysis: The enthalpy of hydrogenation is calculated from the observed temperature change, the heat capacity of the calorimeter and its contents, and the number of moles of the alkene that have reacted.

Isomerization Equilibration

This method is used to determine the relative thermodynamic stabilities of the isomers by allowing them to reach equilibrium and analyzing the composition of the resulting mixture.

Objective: To establish a thermodynamic equilibrium between the this compound isomers and determine their relative concentrations.

Methodology:

  • Reaction Setup: A sample of one of the isomers (or a mixture) is placed in a sealed reactor with a suitable catalyst. Acidic catalysts, such as γ-alumina or a solid acid like Nafion-H+, are commonly used.

  • Equilibration: The reactor is heated to a specific temperature and the mixture is stirred or agitated to ensure homogeneity. The reaction is allowed to proceed for a sufficient time to reach thermodynamic equilibrium. This is confirmed by analyzing samples at different time intervals until the composition remains constant.

  • Sample Analysis: The reaction is quenched, and the composition of the isomeric mixture at equilibrium is determined using a technique such as gas chromatography (GC).

  • Calculation of Thermodynamic Parameters: The equilibrium constant (Keq) for each isomerization reaction is calculated from the equilibrium concentrations of the isomers. The standard Gibbs free energy change (ΔG°) is then calculated using the equation ΔG° = -RTln(Keq). By performing the equilibration at different temperatures, the standard enthalpy (ΔH°) and entropy (ΔS°) changes for the isomerization can be determined from a van't Hoff plot (a graph of ln(Keq) versus 1/T).

Visualizations

The following diagrams illustrate the key experimental workflows and the logical relationship between the heats of formation and isomerization of the this compound isomers.

Experimental_Workflow_for_Heat_of_Formation cluster_combustion Bomb Calorimetry cluster_hydrogenation Reaction Calorimetry cluster_isomerization Isomerization Equilibration sample_prep_c Sample Preparation (Volatile Liquid) bomb_assembly Bomb Assembly & Pressurization sample_prep_c->bomb_assembly calorimetry_run Calorimetry Run (Ignition & Temp. Measurement) bomb_assembly->calorimetry_run data_analysis_c Data Analysis (Corrected ΔT) calorimetry_run->data_analysis_c calc_hc Calculate ΔHc° data_analysis_c->calc_hc calc_hf_c Calculate ΔHf° (Hess's Law) calc_hc->calc_hf_c sample_prep_h Sample & Catalyst Preparation hydrogenation Hydrogenation Reaction sample_prep_h->hydrogenation temp_monitoring Temperature Monitoring hydrogenation->temp_monitoring data_analysis_h Data Analysis temp_monitoring->data_analysis_h calc_hh Calculate ΔHhyd° data_analysis_h->calc_hh reaction_setup Reaction Setup (Isomer + Catalyst) equilibration Equilibration at Constant T reaction_setup->equilibration analysis Compositional Analysis (GC) equilibration->analysis calc_keq Calculate Keq analysis->calc_keq calc_thermo Calculate ΔG°, ΔH°, ΔS° calc_keq->calc_thermo

Figure 1: Experimental workflows for determining the heat of formation and related thermodynamic properties of this compound isomers.

Isomer_Stability cluster_stability Relative Stability mch This compound (Exocyclic) mch1 1-Methylcyclohexene (Trisubstituted) mch->mch1 Isomerization mch3 3-Methylcyclohexene (Disubstituted) mch3->mch1 Isomerization mch4 4-Methylcyclohexene (Disubstituted) mch4->mch1 Isomerization

Figure 2: Logical relationship of isomer stability based on the direction of exothermic isomerization towards the most stable isomer, 1-methylcyclohexene.

References

Safety Operating Guide

Proper Disposal of Methylenecyclohexane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of methylenecyclohexane are critical for ensuring laboratory safety and environmental protection. As a highly flammable and potentially irritating substance, adherence to strict disposal protocols is essential for researchers, scientists, and drug development professionals. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, ensuring compliance with standard laboratory safety practices and environmental regulations.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate safety measures. This chemical is a highly flammable liquid and vapor.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][4] Personnel must be equipped with the proper Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Hand Protection: Wear suitable chemical-resistant gloves.[1]

  • Eye/Face Protection: Use chemical safety goggles or a face shield.

  • Skin and Body Protection: Wear protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if vapors are likely to be generated, use an appropriate vapor respirator.

Keep this compound away from heat, sparks, open flames, and other ignition sources.[1][2][3][4] Use non-sparking tools and explosion-proof equipment when handling this substance.[1]

Quantitative Hazard Data

For quick reference, the key hazard and property information for this compound is summarized in the table below.

PropertyValue
Chemical Formula C₇H₁₂
CAS Number 1192-37-6
Physical State Liquid
Appearance Colorless
Primary Hazards Highly Flammable Liquid and Vapor
GHS Hazard Statements H225: Highly flammable liquid and vapour.

Step-by-Step Disposal Protocol

Disposal of this compound must be carried out in accordance with local, regional, and national hazardous waste regulations.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [5][6]

Step 1: Waste Classification this compound is classified as a hazardous waste due to its high flammability.[7][8] Any materials contaminated with this compound, such as absorbent pads from a spill cleanup, must also be treated as hazardous waste.[5][9]

Step 2: Containerization

  • Select an Appropriate Container: Use a designated, properly labeled hazardous waste container that is in good condition and free from leaks or cracks.[5][10] The container must be chemically compatible with hydrocarbons. Plastic is often a preferred material for waste storage.[4][7]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name "this compound".[8] If it is a mixture, all constituents and their approximate percentages must be listed.[10] The label should also include the accumulation start date and the name of the principal investigator or laboratory contact.[8]

  • Keep Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[5][6][7][10][11] This prevents the release of flammable vapors.

Step 3: Waste Segregation and Storage

  • Segregation: Store the this compound waste in a designated Satellite Accumulation Area (SAA).[4][7][9][10] It is crucial to segregate this waste from incompatible materials, particularly oxidizing agents.[9][10] Store in a cool, well-ventilated place away from ignition sources.[3]

  • Secondary Containment: The waste container should be stored in secondary containment to prevent the spread of material in case of a leak.[5][9]

  • Storage Limits: Do not exceed the maximum allowable volume of hazardous waste in your SAA, which is typically 55 gallons.[7][9]

Step 4: Arranging for Disposal

  • Professional Disposal: Contact your institution's Environmental Health & Safety (EH&S) department or a licensed professional hazardous waste disposal service to schedule a pickup.[4][7] Do not transport hazardous waste yourself.[9]

  • Documentation: Ensure all necessary paperwork is completed for the waste pickup as required by your institution and local regulations.

Spill Management Protocol

In the event of a this compound spill, immediate action is required to mitigate risks.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Eliminate Ignition Sources: Immediately remove all sources of ignition from the spill area.[1][3][4]

  • Ventilate: Ensure the area is well-ventilated.[1][4]

  • Contain and Absorb: For small spills, contain the spill and absorb the material with a non-combustible absorbent material such as dry sand or inert absorbent.[4]

  • Collect and Dispose: Carefully collect the absorbed material and any contaminated items using non-sparking tools and place them in a sealed, properly labeled hazardous waste container.[1][5][9]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Assistance: For large spills, or if you are unsure how to proceed, contact your institution's EH&S or emergency response team for assistance.[5][9]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound waste.

cluster_0 Preparation & Handling cluster_1 Waste Collection cluster_2 Storage & Segregation cluster_3 Final Disposal A Wear Appropriate PPE B Handle in Ventilated Area (Fume Hood) A->B E Add Waste to Container B->E spill Spill Occurs B->spill C Classify as Hazardous Waste D Select & Label Compatible Waste Container C->D D->E F Keep Container Tightly Closed E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Segregate from Incompatible Chemicals (e.g., Oxidizers) G->H I Use Secondary Containment H->I J Request Pickup from EH&S or Licensed Contractor I->J K Complete Required Documentation J->K L Proper Disposal via Incineration or Other Approved Method K->L spill_cleanup Contain, Absorb, & Collect Spill Debris into Hazardous Waste Container spill->spill_cleanup spill_cleanup->E

Workflow for the safe disposal of this compound waste.

References

Essential Safety and Logistical Information for Handling Methylenecyclohexane

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals like Methylenecyclohexane is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure laboratory environment.

This compound is a highly flammable liquid and vapor that can cause skin and eye irritation.[1][2] Inhalation may lead to drowsiness or dizziness, and it can be fatal if swallowed and enters the airways.[1][2] Adherence to strict safety protocols is crucial to mitigate these risks.

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValueSource
Molecular FormulaC₇H₁₂[3]
Molecular Weight96.17 g/mol [3]
Flash Point-6 °C[1]
Boiling Point100.9 °C[4]
Melting Point-126.4 °C[4]
Specific Gravity0.800[5]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is necessary to ensure comprehensive protection.

PPE CategorySpecific EquipmentRationale
Eye and Face Protection Chemical safety goggles. A face shield should be worn if there is a splash hazard.[5][6]Protects against splashes and vapors that can cause eye irritation.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact which can cause irritation and dermatitis.[1][7]
Respiratory Protection A NIOSH-approved vapor respirator should be used if ventilation is inadequate or for spill response.[6][7]Protects against inhalation of vapors which can cause respiratory tract irritation, dizziness, and drowsiness.[1][7]
Body Protection Protective clothing, such as a lab coat or chemical-resistant apron. In situations with a higher risk of exposure, chemical-resistant coveralls may be necessary. Protective boots may also be required.[6]Minimizes skin exposure and contamination of personal clothing.

Operational Plan: Step-by-Step Handling Protocol

Following a standardized procedure is critical for minimizing exposure and preventing accidents.

  • Preparation :

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[1]

    • Locate and verify the functionality of the nearest eyewash station and safety shower.[1]

    • Remove all potential ignition sources, including open flames, hot surfaces, and spark-producing equipment.[1][6][7]

    • Assemble all necessary equipment, including grounded and bonded containers for transferring the material, and use only non-sparking tools.[1][6]

  • Donning PPE :

    • Put on all required PPE as outlined in the table above before handling the chemical.

  • Handling and Use :

    • Dispense the smallest quantity of this compound required for the experiment.

    • Keep the container tightly closed when not in use.[1][6]

    • Avoid direct contact with the liquid and inhalation of vapors.[1]

  • Post-Handling :

    • Thoroughly wash hands and any exposed skin with soap and water after handling.[1]

    • Clean the work area and any contaminated equipment.

    • Properly remove and dispose of or decontaminate PPE.

Disposal Plan

Proper disposal is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation :

    • Collect all this compound waste, including contaminated materials like gloves and absorbent pads, in a designated, properly labeled, and sealed hazardous waste container.

  • Spill Management :

    • In the event of a small spill, absorb the liquid with an inert material such as vermiculite, sand, or earth.[1][7]

    • Use non-sparking tools to collect the absorbed material and place it in a sealed container for disposal.[1]

    • For larger spills, evacuate the area and follow emergency procedures.

  • Waste Disposal :

    • Dispose of all this compound waste in accordance with local, regional, and national hazardous waste regulations.[1][6] This typically involves arranging for pickup by a licensed hazardous waste disposal company.

    • Do not dispose of this compound down the drain.[7]

Workflow for Handling and Disposal of this compound

cluster_preparation 1. Preparation cluster_handling 2. Handling Procedure cluster_disposal 3. Disposal Plan prep_ventilation Ensure Proper Ventilation prep_safety_equipment Verify Safety Equipment prep_ventilation->prep_safety_equipment prep_ignition Remove Ignition Sources prep_safety_equipment->prep_ignition prep_tools Assemble Grounded & Non-Sparking Tools prep_ignition->prep_tools don_ppe Don Appropriate PPE prep_tools->don_ppe handle_chemical Handle Chemical in Fume Hood don_ppe->handle_chemical post_handling Post-Handling Procedures handle_chemical->post_handling spill_management Manage Spills handle_chemical->spill_management If Spill Occurs segregate_waste Segregate Waste post_handling->segregate_waste dispose_waste Dispose via Licensed Vendor segregate_waste->dispose_waste spill_management->segregate_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methylenecyclohexane
Reactant of Route 2
Methylenecyclohexane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.